molecular formula C52H76ClN5O9S B15541722 N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B15541722
M. Wt: 982.7 g/mol
InChI Key: OQTIUMQNPRXRAE-ATUMDWEASA-N
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Description

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a useful research compound. Its molecular formula is C52H76ClN5O9S and its molecular weight is 982.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H76ClN5O9S

Molecular Weight

982.7 g/mol

IUPAC Name

5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide chloride

InChI

InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45+,49-;/m0./s1

InChI Key

OQTIUMQNPRXRAE-ATUMDWEASA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture and Utility of a Tri-Functional Bioconjugation Reagent: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a sophisticated trifunctional molecule designed for advanced bioconjugation, detection, and imaging applications. This versatile reagent incorporates a fluorescent cyanine dye (Cy5), a high-affinity binding moiety (biotin), and two distinct polyethylene glycol (PEG) linkers, offering enhanced solubility, reduced steric hindrance, and a flexible framework for a multitude of research and drug development endeavors.

Molecular Structure and Core Components

This compound is a heterobifunctional linker molecule with three key functional domains:

  • Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for highly selective capturing, immobilization, and detection of biotinylated molecules. The biotin is linked via a 3-unit polyethylene glycol (PEG3) chain.

  • Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright, far-red fluorescent dye. Its spectral properties in the far-red region of the spectrum are advantageous for biological applications due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.[1]

  • Polyethylene Glycol (PEG) Spacers: The molecule incorporates two PEG chains of different lengths: a methoxy-terminated 4-unit PEG (m-PEG4) and a 3-unit PEG (PEG3) attached to the biotin. These hydrophilic PEG linkers enhance the water solubility of the entire molecule, prevent aggregation, and provide a flexible spacer arm to minimize steric hindrance between the conjugated biomolecule, the biotin, and the Cy5 dye.[2][3]

The core structure consists of the m-PEG4 and biotin-PEG3 moieties linked to the Cy5 fluorophore. The nomenclature suggests a central linkage, likely a urea or a related functional group, connecting the amine termini of the PEG chains, which are in turn attached to the respective functional ends.

Visualizing the Molecular Structure

G cluster_biotin Biotin cluster_peg3 PEG3 Linker cluster_cy5 Cy5 Core cluster_peg4 m-PEG4 Linker Biotin Biotin Ring System PEG3 -(CH2CH2O)3- Biotin->PEG3 Amide Bond Cy5 Cyanine 5 (Fluorophore) PEG3->Cy5 Linkage mPEG4 CH3O-(CH2CH2O)4- Cy5->mPEG4 Linkage

Caption: Conceptual diagram of this compound structure.

Physicochemical and Spectroscopic Properties

The combination of its constituent parts gives this compound a unique set of properties that are highly desirable for bio-analytical applications.

PropertyValueReference
Molecular Formula C₅₂H₇₆ClN₅O₉S[4][5]
Molecular Weight 982.72 g/mol [4][5]
CAS Number 2107273-68-5[5]
Excitation Maximum (λex) ~649 nm[6]
Emission Maximum (λem) ~667 nm[6]
Appearance Blue solid-
Solubility Water, DMSO, DMF

Applications in Research and Drug Development

The trifunctional nature of this molecule makes it a powerful tool in various scientific disciplines.

  • Fluorescent Labeling: The Cy5 dye allows for the fluorescent labeling of proteins, antibodies, nucleic acids, and other biomolecules. This is particularly useful for applications such as fluorescence microscopy, flow cytometry, and Western blotting.[5]

  • PROTAC Development: This molecule is described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The biotin and Cy5 moieties can serve as handles for purification, detection, and visualization of the PROTAC and its interactions.

  • Binding Assays: The biotin group enables the immobilization of the molecule or its conjugates onto streptavidin-coated surfaces, such as microplates or beads. This is fundamental for developing sensitive and specific binding assays like ELISA (Enzyme-Linked Immunosorbent Assay) and pull-down experiments.

  • In Vivo Imaging: The far-red fluorescence of Cy5 allows for deeper tissue penetration and reduced background signal, making it suitable for in vivo imaging studies in small animals.[1]

Experimental Protocols

While a specific, validated protocol for this exact molecule is not publicly available, a general procedure for labeling a protein with a biotin-PEG-dye conjugate containing a reactive group (e.g., an NHS ester, which is common for such molecules) is provided below as a representative example.

Representative Protocol: Labeling of an Antibody

This protocol assumes the this compound is functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Shortly before use, dissolve the this compound-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody (the colored fractions).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Experimental Workflow: Fluorescence-Based Detection Assay

G start Start: Prepare Labeled Probe (e.g., Antibody conjugated with This compound) immobilize Immobilize Streptavidin on a solid support (e.g., microplate well, bead) start->immobilize bind_probe Incubate with the biotinylated-Cy5 probe to allow for biotin-streptavidin binding immobilize->bind_probe wash1 Wash to remove unbound probe bind_probe->wash1 add_sample Add biological sample containing the target antigen wash1->add_sample incubate Incubate to allow for antibody-antigen binding add_sample->incubate wash2 Wash to remove unbound sample components incubate->wash2 detect Detect the fluorescent signal from Cy5 using a suitable fluorescence reader (Excitation: ~650 nm, Emission: ~670 nm) wash2->detect analyze Analyze the fluorescence intensity to quantify the target antigen detect->analyze

Caption: Workflow for a streptavidin-capture fluorescence immunoassay.

Conclusion

This compound is a well-designed, multifunctional chemical tool for advanced biological research and drug development. Its combination of a high-affinity biotin tag, a bright far-red fluorescent dye, and solubilizing PEG linkers provides researchers with a versatile reagent for a wide range of applications, from molecular labeling and detection to the construction of complex bioconjugates like PROTACs. The rational design of this molecule addresses key challenges in bioconjugation chemistry, such as solubility, steric hindrance, and detection sensitivity, making it a valuable asset for the modern life scientist's toolbox.

References

An In-Depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, heterobifunctional molecule meticulously engineered for advanced applications in chemical biology and drug discovery. This technical guide elucidates the core mechanism of action of this molecule, primarily centered on its role as a linker in Proteolysis-Targeting Chimeras (PROTACs). Furthermore, it details its application in fluorescence-based imaging and affinity-based protein enrichment. This document provides a comprehensive overview of the molecule's properties, its utility in inducing targeted protein degradation, and detailed protocols for its experimental application, complemented by representative data and visualizations to guide researchers in their study design.

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are at the forefront of this revolution, functioning as molecular bridges that co-opt the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. The efficacy of a PROTAC is critically dependent on the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This compound is a sophisticated linker designed to not only facilitate the formation of a productive ternary complex for protein degradation but also to enable empirical investigation of this process through its integrated fluorescent and affinity tags.

This molecule incorporates three key functional domains:

  • A Cy5 Fluorophore: A bright, far-red fluorescent dye for visualization and quantification.

  • A Biotin Moiety: A high-affinity tag for streptavidin-based purification and detection.

  • PEG Linkers (PEG4 and PEG3): Hydrophilic polyethylene glycol chains that enhance solubility, provide spatial separation between the functional ends, and influence the geometry of the PROTAC-target-E3 ligase complex.

Core Mechanism of Action: Targeted Protein Degradation

When incorporated into a PROTAC, this compound serves as the central scaffold connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The primary mechanism of action is the induced proximity of the POI to the E3 ligase, initiating a cascade of events that culminates in the degradation of the POI.

The key steps in this process are:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG linkers are critical in allowing for an optimal orientation of the two proteins.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides.

  • PROTAC Recycling: The PROTAC is released from the complex and can participate in further rounds of targeted degradation, acting in a catalytic manner.

The Cy5 and biotin functionalities of the linker do not directly participate in the degradation mechanism but are invaluable tools for studying and validating the process.

Physicochemical and Spectroscopic Properties

A summary of the key properties of the constituent parts of this compound is presented below.

PropertyValueReference
Cy5 Excitation Maximum ~649 nm[1]
Cy5 Emission Maximum ~667 nm[1]
Cy5 Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1]
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ M
Solubility Soluble in aqueous media, DMSO, DMF[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of a PROTAC utilizing this linker and a typical experimental workflow for its characterization.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination POI Target Protein (POI) PROTAC PROTAC (with Biotin-PEG-Cy5 Linker) POI->PROTAC Binding E3 E3 Ubiquitin Ligase E3->PROTAC Binding E2 E2-Ub E3_bound E3 Ligase E2->E3_bound Ub Transfer Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ub POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI PROTAC_bound->PROTAC Recycling E3_bound->POI_bound Polyubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition & Degradation Ub1 Ub Ub2 Ub Ub3 Ub

Figure 1: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_treatment Cellular Treatment cluster_analysis Analysis cluster_imaging Fluorescence Imaging cluster_biochemical Biochemical Assays Synthesis Couple Target Ligand and E3 Ligase Ligand to this compound Treatment Treat Cells with PROTAC Synthesis->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Microscopy Fluorescence Microscopy (Cy5 Channel) - Visualize PROTAC Localization Treatment->Microscopy Flow_Cytometry Flow Cytometry (Cy5 Channel) - Quantify PROTAC Uptake Treatment->Flow_Cytometry Lysis Cell Lysis Treatment->Lysis Affinity_Purification Streptavidin Affinity Purification - Enrich PROTAC-bound complexes Lysis->Affinity_Purification Western_Blot Western Blot - Quantify POI Degradation Lysis->Western_Blot LC_MS LC-MS/MS - Identify Interacting Proteins Affinity_Purification->LC_MS

Figure 2: Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing a PROTAC constructed with the this compound linker.

Fluorescence Microscopy for PROTAC Localization

Objective: To visualize the subcellular localization of the PROTAC.

Materials:

  • Cells expressing the target protein of interest.

  • PROTAC synthesized with this compound.

  • Culture medium, PBS, 4% paraformaldehyde (PFA), DAPI.

  • Fluorescence microscope with appropriate filter sets for DAPI and Cy5.

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the PROTAC at the desired concentration (e.g., 100 nM) for the desired time (e.g., 4 hours).

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for visualizing intracellular targets).

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope, capturing images in the DAPI (blue) and Cy5 (far-red) channels.

Western Blot for Quantifying Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cells treated with the PROTAC and control cells (e.g., vehicle-treated).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Treat cells with a range of PROTAC concentrations for a fixed time (e.g., 24 hours).

  • Wash cells with cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with a primary antibody against a loading control to ensure equal loading.

  • Quantify the band intensities using image analysis software.

Affinity Purification of PROTAC-Bound Complexes

Objective: To enrich the PROTAC and its binding partners for subsequent analysis.

Materials:

  • Cell lysates from PROTAC-treated cells.

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution with high biotin concentration).

Protocol:

  • Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

  • Wash the beads extensively with wash buffer (e.g., 5 times) to remove non-specific binders.

  • Elute the bound proteins from the beads by resuspending them in elution buffer and heating.

  • Collect the eluate for downstream analysis, such as Western blotting or mass spectrometry.

Representative Quantitative Data

The following tables present hypothetical but realistic data that could be obtained from the experiments described above.

Table 1: Quantification of Target Protein Degradation by Western Blot

PROTAC Concentration (nM)Target Protein Level (% of Control)Standard Deviation
0 (Vehicle)1005.2
1854.8
10423.1
100152.5
1000121.9

Table 2: LC-MS/MS Identification of Proteins Co-purified with a PROTAC

Protein AccessionProtein NamePeptide CountFold Enrichment (PROTAC vs. Control)
P04637Tumor suppressor p532552.3
Q06609E3 ubiquitin-protein ligase MDM21845.8
P62258Ubiquitin-40S ribosomal protein S27a128.7
P60709Actin, cytoplasmic 151.2 (non-specific)

Conclusion

This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its trifunctional nature allows for the rational design of PROTACs and provides integrated modalities for tracking their cellular behavior and confirming their mechanism of action. The fluorescent Cy5 tag enables direct visualization of the PROTAC, while the biotin handle facilitates the enrichment and identification of the PROTAC-target-E3 ligase complex. The methodologies and representative data presented in this guide offer a framework for the effective application of this molecule in advancing our understanding of protein function and developing novel therapeutics.

References

A Technical Guide to the Excitation and Emission Spectra of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral properties of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. This document outlines its core spectral characteristics, detailed experimental protocols for spectral measurement, and its application in common biological assays.

Core Spectral Properties

This compound is a derivative of the cyanine dye Cy5, featuring a biotin moiety for specific binding to avidin and streptavidin, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance.[1][2] The core Cy5 fluorophore is renowned for its bright fluorescence in the far-red region of the spectrum.[3][4] This spectral positioning is highly advantageous as it minimizes interference from the natural autofluorescence of most biological samples, which typically occurs in the blue to green spectral range.[3][5]

The key spectral properties of this compound and the parent Cy5 dye are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~649 nm[1][6][7]
Emission Maximum (λem) ~667 nm[1][6][7]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1][8]
Quantum Yield (Φ) ~0.27 - 0.28[2][8]
Recommended Laser Lines 633 nm, 635 nm, 647 nm[1][4][5]

Experimental Protocol: Measurement of Fluorescence Spectra

The following protocol provides a standardized methodology for determining the excitation and emission spectra of this compound.

I. Instrumentation
  • Spectrofluorometer: An instrument capable of measuring fluorescence intensity across a range of excitation and emission wavelengths.[9] Common components include a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).[9]

  • UV-Vis Spectrophotometer: For measuring absorbance to determine sample concentration.

  • Cuvettes: Quartz cuvettes are recommended for fluorescence measurements.

II. Reagents and Sample Preparation
  • Solvent Selection: this compound is soluble in aqueous buffers such as phosphate-buffered saline (PBS), as well as organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The choice of solvent can influence the spectral properties, so it should be consistent across experiments.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the dye in a suitable solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution. The concentration should be optimized to have an absorbance between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Blank Sample: A cuvette containing only the solvent used for the dilutions should be prepared to measure background fluorescence.

III. Measurement Procedure
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 2-5 nm.[10]

  • Emission Spectrum Measurement:

    • Place the blank sample in the spectrofluorometer.

    • Set the excitation wavelength to the known maximum absorbance of the dye (~649 nm).[9]

    • Scan a range of emission wavelengths (e.g., 660 nm to 800 nm) and record the fluorescence intensity. This is the blank spectrum.

    • Replace the blank with the sample cuvette.

    • Perform the same emission scan.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Place the blank sample in the spectrofluorometer.

    • Set the emission wavelength to the determined maximum (~667 nm).[9]

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) and record the fluorescence intensity.

    • Replace the blank with the sample cuvette and repeat the scan.

    • Subtract the blank spectrum from the sample spectrum. The peak of the corrected spectrum is the excitation maximum (λex). The excitation spectrum should closely resemble the absorbance spectrum of the dye.[9]

Application: Streptavidin-Biotin Binding Assay

The biotin moiety of this compound allows for its use as a probe in assays involving the high-affinity interaction between biotin and streptavidin.[2] This interaction is a cornerstone of many biotechnological applications, including immunoassays, histochemistry, and flow cytometry.[11]

A common application is to quantify the binding of a biotinylated molecule to streptavidin. The fluorescence of the Cy5 dye provides a sensitive readout. The following diagram illustrates the workflow for a basic streptavidin-biotin binding assay.

Streptavidin_Biotin_Assay Workflow for Streptavidin-Biotin Binding Assay cluster_preparation Preparation cluster_binding Binding cluster_detection Detection prep_streptavidin Immobilize Streptavidin on a solid support (e.g., microplate well) wash1 Wash to remove unbound streptavidin prep_streptavidin->wash1 block Block non-specific binding sites wash1->block add_probe Add this compound block->add_probe incubate Incubate to allow biotin-streptavidin binding add_probe->incubate wash2 Wash to remove unbound probe incubate->wash2 measure_fluorescence Measure fluorescence (Ex: ~649 nm, Em: ~667 nm) wash2->measure_fluorescence analyze Analyze data measure_fluorescence->analyze

Streptavidin-Biotin Assay Workflow

This workflow demonstrates a typical procedure where streptavidin is first immobilized, and then the binding of the biotinylated Cy5 probe is detected by measuring its fluorescence. The intensity of the fluorescence signal is proportional to the amount of bound probe, allowing for quantitative analysis.[12][13]

The following diagram illustrates the molecular interactions in this assay.

Molecular_Interaction Molecular Interaction in Streptavidin-Biotin Assay streptavidin Streptavidin Tetrameric protein with four biotin-binding sites binding High-Affinity Binding streptavidin->binding biotin_cy5 This compound Biotin PEG Linker Cy5 Fluorophore binding->biotin_cy5:biotin

Streptavidin-Biotin Molecular Interaction

The high affinity and specificity of the streptavidin-biotin interaction, combined with the favorable spectral properties of Cy5, make this compound a powerful tool for a wide range of biological and drug discovery applications.[14][15][16]

References

A Technical Guide to the Aqueous Solubility of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent probe combining a Cy5 dye, a biotin targeting moiety, and polyethylene glycol (PEG) linkers. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document outlines the key molecular features that determine its behavior in aqueous buffers, summarizes the critical factors influencing its solubility, and provides a detailed experimental protocol for its determination.

Core Concepts: Molecular Structure and Solubility

The solubility of this compound in aqueous solutions is a direct consequence of the interplay between its three primary components: the Cy5 core, the biotin molecule, and the PEG spacers.

  • Cyanine 5 (Cy5) Core: The parent, unmodified Cy5 dye is an inherently hydrophobic molecule with limited solubility in water.[1][] Its large aromatic structure favors non-polar environments. For this reason, non-sulfonated Cy5 dyes often require initial dissolution in an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous medium for bioconjugation.[][3]

  • Polyethylene Glycol (PEG) Spacers: The inclusion of PEG chains (PEG4 and PEG3) is a deliberate design choice to counteract the hydrophobicity of the Cy5 core.[4][5][6][7] PEG is a highly hydrophilic polymer that enhances the aqueous solubility of conjugated molecules.[1][][9] This process, known as PEGylation, improves not only solubility but also the stability and biocompatibility of the compound.[]

  • Biotin Moiety: Biotin itself has moderate solubility. When combined with PEG linkers, the resulting Biotin-PEG constructs are generally soluble in water and common aqueous buffers.[10]

Collectively, the hydrophilic PEG linkers are the dominant factor conferring aqueous solubility to the entire this compound molecule, making it suitable for a wide range of biological applications in aqueous environments.[4][6][7]

Data Presentation: Factors Influencing Solubility

While precise mg/mL values are not available, the solubility of this compound is governed by several experimental conditions. The following table summarizes these factors and their likely impact. A general reference point for similar molecules, Biotin-PEG-NHS esters, is a solubility of approximately 10 mg/mL in water.[11]

FactorInfluence on SolubilityRationale & Considerations
Buffer Composition ModerateCommon biological buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES are generally compatible. However, high salt concentrations can lead to "salting-out" effects, potentially reducing solubility. Buffer components containing primary amines should be avoided if the dye has a reactive ester (e.g., NHS ester), though this specific molecule is not designated as such.[3]
pH Moderate to HighCy5 dyes are relatively stable and maintain their fluorescence across a broad pH range (typically 4-10).[12] However, extreme pH values can lead to the degradation of the dye structure over time. For optimal performance and stability, maintaining a pH between 7.0 and 8.5 is recommended.
Organic Co-solvents HighAs the core Cy5 structure is hydrophobic, the use of a small percentage (e.g., 5-20%) of a water-miscible organic solvent like DMSO or DMF is often necessary to prepare a concentrated stock solution before further dilution in the desired aqueous buffer.[][3]
Temperature Low to ModerateSolubility may be influenced by temperature, but experiments are typically conducted at room temperature. For storage, especially of stock solutions in organic solvents, consult the manufacturer's datasheet; -20°C is common.
Concentration HighEven with PEGylation, at very high concentrations, cyanine dyes have a tendency to form aggregates. This can lead to a decrease in fluorescence quantum yield and apparent solubility. Working within typical labeling concentration ranges (micromolar) is advisable.

Experimental Protocol: Determining Aqueous Solubility

The following protocol provides a detailed methodology for determining the practical solubility limit of this compound in a specific aqueous buffer. This method relies on spectrophotometric analysis to quantify the concentration of the dissolved dye.

3.1. Materials and Equipment

  • This compound solid powder

  • Anhydrous DMSO or DMF

  • Target aqueous buffer (e.g., PBS, pH 7.4), filtered

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • UV-Vis spectrophotometer and cuvettes

  • Calibrated pipettes

3.2. Procedure

  • Preparation of a Concentrated Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh a small amount (e.g., 1 mg) of the compound.

    • Dissolve the solid in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[3]

    • Vortex thoroughly until all solid material is completely dissolved. The solution should be clear and intensely colored.

  • Serial Dilution and Saturation:

    • Prepare a series of microcentrifuge tubes, each containing a fixed volume of the target aqueous buffer (e.g., 500 µL).

    • Add increasing volumes of the DMSO stock solution to these tubes to create a range of target concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). Note: Keep the final percentage of DMSO low and consistent across samples where possible.

    • Vortex each tube vigorously for 1-2 minutes.

    • Allow the tubes to equilibrate at room temperature for at least 1 hour to allow any non-dissolved compound to precipitate.

  • Separation of Soluble Fraction:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved precipitate.

    • Carefully collect the supernatant from each tube without disturbing the pellet. The supernatant contains the maximum amount of dissolved dye at that tested concentration.

  • Spectrophotometric Quantification:

    • Prepare a set of standards by diluting the DMSO stock solution in pure DMSO to known concentrations.

    • Measure the absorbance of these standards at the maximum absorbance wavelength (λ_max) for Cy5, which is approximately 649 nm.

    • Create a standard curve of absorbance versus concentration.

    • Take a small, precise volume of the supernatant from each experimental tube (from step 3) and dilute it significantly with the target buffer (or DMSO, ensuring consistency) to bring the absorbance into the linear range of the standard curve.

    • Measure the absorbance of these diluted samples.

    • Use the standard curve and the dilution factor to calculate the concentration of the dye in the original supernatant.

  • Determination of Solubility Limit:

    • The solubility limit is the highest concentration at which the measured concentration in the supernatant equals the target concentration prepared in step 2. Above this limit, the measured supernatant concentration will plateau, indicating that the solution was saturated.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the aqueous solubility of the fluorescent probe.

Solubility_Workflow Workflow for Solubility Determination prep 1. Prepare Concentrated Stock Solution in DMSO saturate 2. Create Serial Dilutions in Aqueous Buffer prep->saturate equilibrate 3. Vortex and Equilibrate (1 hour, RT) saturate->equilibrate centrifuge 4. Centrifuge to Pellet Insoluble Material equilibrate->centrifuge supernatant 5. Collect Supernatant (Soluble Fraction) centrifuge->supernatant quantify 6. Quantify Concentration via UV-Vis Spectrophotometry supernatant->quantify result 7. Identify Plateau to Determine Solubility Limit quantify->result

Caption: Experimental workflow for determining the solubility limit of a fluorescent probe.

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Multifunctional Linker for Advanced PROTAC Design and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][] N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a sophisticated, PEG-based PROTAC linker designed with multiple functionalities to facilitate not only potent protein degradation but also comprehensive biochemical and cellular analysis. This guide delves into the core attributes of this linker, its constituent components, and its application in the development of novel PROTACs.

Core Components and Their Functional Roles

The this compound linker is a multi-purpose tool for PROTAC development, integrating features for solubility, biochemical assays, and cellular imaging. Its structure can be broken down into three key functional units: a polyethylene glycol (PEG) spacer, a biotin handle, and a Cy5 fluorescent dye.

1. PEG Spacer (m-PEG4 and PEG3): Enhancing Solubility and Optimizing Ternary Complex Formation

The linker incorporates two polyethylene glycol (PEG) chains of different lengths (4 and 3 ethylene glycol units). PEGylation is a widely adopted strategy in PROTAC design to improve the aqueous solubility and overall pharmacokinetic properties of the molecule.[1][5] The inherent hydrophilicity of the PEG chains can mitigate the often high lipophilicity of the connected ligands, enhancing cell permeability and bioavailability.[3]

Furthermore, the length and flexibility of the PEG spacer are crucial for the optimal orientation of the POI and E3 ligase to form a productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[][6] The defined length of the PEG units allows for systematic variation to fine-tune the distance and geometry between the two recruited proteins.[5]

2. Biotin (biotin-PEG3): A Versatile Handle for Biochemical and Analytical Studies

The inclusion of a biotin moiety provides a powerful tool for a wide range of in vitro and analytical applications. Biotin exhibits an exceptionally high affinity for streptavidin and avidin, a property that can be leveraged for:

  • Affinity Purification: Biotinylated PROTACs can be used to pull down the target protein, the E3 ligase, and associated binding partners from cell lysates, enabling the study of the ternary complex and its interacting proteins.

  • Immunoassays: The biotin tag facilitates the development of various assay formats, such as enzyme-linked immunosorbent assays (ELISA) and AlphaLISA®, to quantify ternary complex formation and measure binding affinities.

  • Surface Plasmon Resonance (SPR): A biotinylated PROTAC can be immobilized on a streptavidin-coated sensor chip to study the binding kinetics of the POI and E3 ligase.

3. Cy5 Fluorescent Dye: Enabling Cellular Imaging and Mechanistic Studies

The Cy5 dye is a far-red fluorescent probe that allows for the direct visualization of the PROTAC molecule in cellular contexts.[7] This feature is invaluable for:

  • Cellular Localization and Uptake: Fluorescence microscopy can be employed to monitor the cellular uptake, distribution, and localization of the PROTAC, providing insights into its cell permeability and target engagement in living cells.

  • Colocalization Studies: By co-staining for the target protein or E3 ligase, researchers can visually confirm the colocalization of the PROTAC with its intended targets within the cell.

  • Mechanism of Action Studies: Techniques like Förster Resonance Energy Transfer (FRET) can be utilized with a fluorescently tagged PROTAC to study the dynamics of ternary complex formation in real-time.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, the general properties of such a linker can be inferred from its components.

PropertyDescription
Molecular Formula C₅₂H₇₆ClN₅O₉S[8]
Molecular Weight 982.71 g/mol [8][9]
Appearance Typically a solid powder[8]
Solubility The PEG chains enhance solubility in aqueous media and polar organic solvents.
Excitation/Emission The Cy5 dye has a characteristic excitation maximum around 649 nm and an emission maximum around 667 nm.[7]
Storage Should be stored in a dry, dark environment at -20°C for long-term stability.[8]

Experimental Protocols

The following are representative protocols illustrating how a PROTAC synthesized with the this compound linker could be evaluated.

Protocol 1: In Vitro Ternary Complex Formation Assay (AlphaLISA®)

This protocol describes a method to quantify the formation of the ternary complex (POI-PROTAC-E3 Ligase) in a cell-free system.

Materials:

  • Recombinant His-tagged POI

  • Recombinant GST-tagged E3 Ligase

  • PROTAC with this compound linker

  • AlphaLISA® Nickel Chelate Acceptor Beads

  • AlphaLISA® Glutathione Donor Beads

  • Assay Buffer (e.g., PBS, 0.1% BSA)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In a 384-well plate, add the His-tagged POI, GST-tagged E3 ligase, and the PROTAC dilution series.

  • Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.

  • Add the AlphaLISA® Nickel Chelate Acceptor Beads and incubate in the dark for 1 hour.

  • Add the AlphaLISA® Glutathione Donor Beads and incubate in the dark for 30 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaLISA® signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is observed (TC₅₀).

Protocol 2: Cellular Uptake and Localization via Confocal Microscopy

This protocol details how to visualize the cellular uptake and distribution of the fluorescently tagged PROTAC.

Materials:

  • Cells expressing the target POI

  • PROTAC with this compound linker

  • Cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Treat the cells with the Cy5-labeled PROTAC at a desired concentration (e.g., 1 µM) in cell culture medium.

  • Incubate for a specified time (e.g., 4 hours) at 37°C.

  • Wash the cells three times with PBS.

  • Stain the nuclei with Hoechst 33342 for 10 minutes.

  • Wash the cells again with PBS.

  • Image the cells using a confocal microscope with appropriate laser lines for Cy5 and Hoechst 33342.

Data Analysis: Analyze the images to determine the subcellular localization of the PROTAC (e.g., cytoplasm, nucleus, specific organelles). Co-localization analysis with fluorescently tagged POI or E3 ligase can also be performed.

Protocol 3: Western Blot Analysis of POI Degradation

This protocol is a standard method to assess the ability of the PROTAC to induce the degradation of the target protein in cells.

Materials:

  • Cells expressing the target POI

  • PROTAC with this compound linker

  • Cell lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with a concentration range of the PROTAC for a set time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and plot the percentage of remaining POI against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound as a PROTAC linker.

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC PROTAC (with Biotin & Cy5) PROTAC_bound PROTAC Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_bound->Proteasome Degradation POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: Mechanism of Action for a PROTAC utilizing the this compound linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Evaluation Linker This compound PROTAC_Molecule Final PROTAC Molecule Linker->PROTAC_Molecule Ligand_POI POI Ligand Ligand_POI->PROTAC_Molecule Ligand_E3 E3 Ligase Ligand Ligand_E3->PROTAC_Molecule Biochemical Biochemical Assays (e.g., AlphaLISA®, SPR) PROTAC_Molecule->Biochemical Biotin Handle Cellular_Imaging Cellular Imaging (Confocal Microscopy) PROTAC_Molecule->Cellular_Imaging Cy5 Fluorophore Degradation_Assay Degradation Assays (Western Blot, DC₅₀) PROTAC_Molecule->Degradation_Assay Full Molecule

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC with a multifunctional linker.

Linker_Functionality Linker This compound PEG Spacer (m-PEG4, PEG3) Biotin Cy5 Dye PEG_Func Improves Solubility Optimizes Ternary Complex Linker:peg->PEG_Func Biotin_Func Enables Biochemical Assays (Pull-downs, SPR, ELISA) Linker:biotin->Biotin_Func Cy5_Func Allows Cellular Imaging (Uptake, Localization) Linker:cy5->Cy5_Func

Caption: Functional components of the this compound PROTAC linker.

Conclusion

The this compound linker represents a sophisticated and versatile tool for the development of next-generation PROTACs. By integrating functionalities for enhanced solubility, biochemical analysis, and cellular imaging into a single molecule, it empowers researchers to conduct a comprehensive evaluation of their PROTAC candidates, from initial binding studies to cellular mechanism of action. The rational design of such multifunctional linkers is a key step toward accelerating the discovery and optimization of novel protein degraders for therapeutic applications.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This versatile tool is increasingly utilized in bioconjugation, molecular imaging, and affinity purification assays. Here, we delve into the core components of this molecule, its physicochemical properties, and detailed protocols for its application in key experimental workflows.

Core Components and Molecular Architecture

This compound is a precisely engineered molecule that integrates three key functional moieties, connected by a flexible Polyethylene Glycol (PEG) spacer. This design leverages the unique properties of each component to create a powerful probe for biological research.

  • Biotin: A small vitamin that exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for affinity purification and immobilization.

  • Cy5 (Cyanine5): A bright, far-red fluorescent dye. Its excitation and emission maxima in the longer wavelength spectrum minimize background autofluorescence from cells and tissues, making it highly suitable for a range of fluorescence-based applications, including microscopy, flow cytometry, and Western blotting.[1][2][3]

  • PEG Spacer (PEG4 and PEG3): The molecule incorporates a total of seven ethylene glycol units (four on one side, three on the other), forming a flexible, hydrophilic spacer. This PEG linker is crucial for enhancing the solubility of the entire construct in aqueous buffers, reducing non-specific binding to proteins and surfaces, and minimizing steric hindrance between the biotin and Cy5 moieties and their respective binding partners.[4]

Quantitative Data and Physicochemical Properties

The precise chemical and photophysical properties of this compound are critical for its effective use in quantitative assays. The following tables summarize these key parameters.

Table 1: General and Chemical Properties
PropertyValueSource(s)
Molecular Weight 982.71 g/mol [3][4]
Molecular Formula C₅₂H₇₆ClN₅O₉S[3][4]
CAS Number 2107273-68-5[4]
Spacer Arm Length ~25.9 Å (Angstroms)Calculated

Note on Spacer Arm Length: The length of a single ethylene glycol unit is approximately 3.5 - 3.7 Å. The total spacer length is estimated based on 7 ethylene glycol units.

Table 2: Photophysical Properties
PropertyValueSource(s)
Excitation Maximum (λex) 649 nm[1][2][3]
Emission Maximum (λem) 667 nm[1][2][3]
Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Estimated
Fluorescence Quantum Yield (Φ) ~0.2Estimated

Note on Photophysical Properties: The Extinction Coefficient and Quantum Yield are estimated from the closely related molecule Cy5. These values can be influenced by the local chemical environment, pH, and conjugation to other molecules.

Key Applications and Experimental Workflows

The unique tripartite structure of this compound makes it a powerful tool for several key applications in molecular and cellular biology.

Fluorescent Labeling of Proteins and Biomolecules

The Cy5 fluorophore allows for the direct fluorescent labeling of target molecules. Once conjugated, the location, trafficking, and quantity of the target can be monitored using fluorescence-based detection methods.

Affinity Purification and Pull-Down Assays

The biotin moiety enables the capture and purification of a labeled biomolecule and its binding partners from a complex mixture, such as a cell lysate. This is a cornerstone technique for studying protein-protein interactions.

Affinity_Purification_Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Binding cluster_2 Step 3: Capture cluster_3 Step 4: Wash & Elute cluster_4 Step 5: Analysis Bait Bait Protein LabeledBait Biotin-Cy5-Labeled Bait Protein Bait->LabeledBait Conjugation Probe N-(m-PEG4)-N'- (biotin-PEG3)-Cy5 Probe->LabeledBait Lysate Cell Lysate (contains Prey Proteins) Complex Bait-Prey Complex LabeledBait->Complex Incubation Lysate->Complex Beads Streptavidin-Coated Magnetic Beads CapturedComplex Captured Complex on Beads Complex->CapturedComplex High-Affinity Binding Beads->CapturedComplex WashedBeads Washed Beads CapturedComplex->WashedBeads Remove non-specific binders ElutedProteins Eluted Bait and Prey Proteins WashedBeads->ElutedProteins Elution Analysis SDS-PAGE, Western Blot, Mass Spectrometry ElutedProteins->Analysis

Affinity purification workflow using a biotinylated bait protein.
Receptor Internalization and Trafficking Studies

This molecule is particularly well-suited for studying the dynamics of cell surface receptors. By labeling a receptor on the cell surface, its subsequent internalization, trafficking through endocytic pathways, and recycling can be tracked and quantified using fluorescence microscopy or flow cytometry.

Receptor_Internalization_Workflow cluster_0 Cell Surface Labeling (4°C) cluster_1 Induce Internalization (37°C) cluster_2 Analysis Cells Live Cells with Surface Receptors LabeledCells Cells with Cy5-Labeled Surface Receptors Cells->LabeledCells Probe N-(m-PEG4)-N'- (biotin-PEG3)-Cy5 Probe->LabeledCells Internalization Receptor-Ligand Complex Internalizes LabeledCells->Internalization Ligand Add Ligand/ Agonist Ligand->Internalization Microscopy Fluorescence Microscopy (Visualize Trafficking) Internalization->Microscopy FlowCytometry Flow Cytometry (Quantify Surface vs. Internalized Signal) Internalization->FlowCytometry Biochem Biochemical Assay (Surface Biotin Stripping) Internalization->Biochem

Workflow for studying receptor internalization.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound or similar conjugates.

Protocol: Labeling of Purified Protein

This protocol describes the covalent attachment of the probe to a purified protein containing reactive primary amines (e.g., lysine residues or the N-terminus). This assumes the probe is supplied with an amine-reactive group like an NHS ester.

  • Protein Preparation:

    • Dialyze the purified protein (recommended concentration: 2-10 mg/mL) against an amine-free buffer, such as 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0. Buffers containing primary amines (e.g., Tris or glycine) are incompatible with this labeling chemistry and must be removed.

  • Reagent Preparation:

    • Shortly before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed for 2-4 hours at 4°C.

  • Purification of Conjugate:

    • Remove unreacted, free probe from the labeled protein using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, which will be visibly colored and elute in the void volume.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and ~650 nm.

    • Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Protocol: Streptavidin Pull-Down of a Biotinylated Protein Complex

This protocol outlines the capture of a biotinylated "bait" protein and its interacting "prey" proteins from a cell lysate.

  • Lysate Preparation:

    • Lyse cells expressing the protein of interest in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Complex Formation:

    • Add the biotin-Cy5-labeled bait protein to the clarified cell lysate.

    • Incubate for 1-3 hours at 4°C on a rotator to allow the bait protein to bind to its interaction partners.

  • Bead Preparation and Capture:

    • Wash streptavidin-coated magnetic beads three times with lysis buffer.

    • Add the washed beads to the lysate containing the bait-prey complexes.

    • Incubate for 1 hour at 4°C on a rotator.

  • Washing:

    • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads by boiling in 1X SDS-PAGE loading buffer for 5-10 minutes.

    • Alternatively, for mass spectrometry analysis, perform on-bead digestion with trypsin.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. The Cy5 fluorescence can also be used to track the bait protein.

Protocol: Cell Surface Receptor Internalization Assay

This protocol details a method to label cell surface proteins and monitor their internalization upon stimulation.[5]

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and grow to the desired confluency.

  • Surface Labeling:

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with a solution of this compound (or an amine-reactive version) in ice-cold PBS for 30 minutes at 4°C to label surface proteins while inhibiting endocytosis.[5]

    • Quench the reaction by washing the cells with an ice-cold quenching buffer (e.g., PBS containing 100 mM glycine) and then wash again with cold PBS.

  • Internalization:

    • Add pre-warmed cell culture medium, with or without the stimulating ligand/agonist, to the cells.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for receptor internalization. The 0-minute time point should be kept at 4°C.

  • Analysis:

    • For Microscopy: At each time point, fix the cells with 4% paraformaldehyde, wash, and mount for imaging. Visualize the subcellular localization of the Cy5 signal.

    • For Flow Cytometry: At each time point, detach the cells (using a non-enzymatic method if possible), wash with cold FACS buffer, and analyze the fluorescence intensity. A decrease in surface fluorescence (which can be measured by quenching the external signal) indicates internalization.

    • For Biochemical Analysis: To distinguish surface vs. internalized receptors, strip the biotin from remaining surface proteins using a membrane-impermeable reducing agent (if a cleavable biotin linker was used) or quench the surface Cy5 fluorescence with an antibody-based quencher. Lyse the cells and perform a streptavidin pull-down to isolate the internalized, protected fraction for analysis by Western blot.

Synthesis Overview

The synthesis of heterobifunctional linkers like this compound is a multi-step process that involves the sequential modification of oligo(ethylene glycol) units. A general synthetic strategy is outlined below.

Synthesis_Overview cluster_0 Core Building Blocks cluster_1 Synthetic Pathway PEG_OH HO-PEG-OH Step1 Step 1: Monofunctionalize PEG (e.g., with an amine) PEG_OH->Step1 Biotin_NHS Biotin-NHS Ester Step2 Step 2: React with Biotin-NHS Biotin_NHS->Step2 Cy5_NHS Cy5-NHS Ester Step4 Step 4: React with Cy5-NHS Cy5_NHS->Step4 Step1->Step2 Step3 Step 3: Deprotect other end & functionalize Step2->Step3 Step3->Step4 Final Final Product: Biotin-PEG-Cy5 Step4->Final

Generalized synthesis pathway for heterobifunctional linkers.

The synthesis typically begins with a diol-terminated PEG chain.[6] One hydroxyl group is selectively functionalized (e.g., converted to an amine or azide) while the other is protected.[6][7] The first functional moiety (e.g., biotin) is then conjugated to the deprotected end. Following this, the protecting group on the other end is removed, and the second functional moiety (e.g., Cy5) is attached.[6] This controlled, stepwise approach ensures the creation of a well-defined heterobifunctional molecule with high purity.[6][7]

References

The Unrivaled Affinity of Biotin-Streptavidin: A Technical Guide to its Application with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin and streptavidin stands as one of the strongest non-covalent bonds known in nature, a characteristic that has been extensively leveraged across numerous biomedical research and drug development applications.[1][2] This in-depth technical guide explores the core principles of this remarkable binding affinity, with a specific focus on the utility of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile tool for labeling and detection. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its application in experimental workflows and cellular signaling.

Quantitative Analysis of Biotin-Streptavidin Binding Affinity

The binding of biotin to streptavidin is characterized by an extraordinarily low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[3][4] This near-irreversible interaction is attributed to a combination of hydrogen bonds, van der Waals forces, and the burial of the biotin molecule deep within the streptavidin tetramer.[2] While the specific binding kinetics of this compound have not been extensively published, a similar commercially available Cy5 biotin conjugate with a flexible PEG spacer exhibits binding properties comparable to native biotin, including high affinity and rapid association.[3] The presence of the PEG linkers and the Cy5 fluorophore is generally not expected to significantly impede the fundamental biotin-streptavidin interaction.

For the purpose of experimental design and data interpretation, the following table summarizes the generally accepted quantitative data for the biotin-streptavidin interaction.

ParameterSymbolTypical Value RangeUnitReference
Dissociation ConstantKd10⁻¹⁴ - 10⁻¹⁵M[3][4]
Association Rate Constantka (kon)10⁵ - 10⁷M⁻¹s⁻¹[4]
Dissociation Rate Constantkd (koff)10⁻⁴ - 10⁻⁶s⁻¹[4]

Experimental Protocols for Characterizing Binding Affinity

Accurate determination of the binding kinetics and affinity of biotinylated molecules like this compound with streptavidin is crucial for the development of robust and reliable assays. The following are detailed methodologies for three commonly employed techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5]

Methodology:

  • Sensor Chip Preparation: A streptavidin-coated sensor chip (SA chip) is typically used.[6][7] The chip surface is first activated and then streptavidin is immobilized.

  • Ligand Immobilization: The biotinylated molecule, this compound, is injected over the sensor surface. The high affinity of biotin for streptavidin results in its capture on the chip.

  • Analyte Injection: A series of concentrations of the analyte (in this case, streptavidin, if the biotinylated molecule is the ligand) are injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7]

  • Regeneration: Due to the strength of the biotin-streptavidin interaction, regeneration of the sensor surface by dissociating the biotinylated ligand is often challenging. Harsh regeneration conditions, such as pulses of sodium hydroxide, may be required, or the chip may be considered single-use for this specific interaction.[5][7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8]

Methodology:

  • Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.[9] The concentrations should be carefully chosen to ensure a measurable heat signal.

  • Titration: A series of small injections of the biotinylated ligand are made into the streptavidin solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.[8][9]

Fluorescence-Based Assays

Fluorescence-based assays, such as fluorescence quenching or fluorescence polarization, offer sensitive methods for studying binding interactions.[1] The intrinsic fluorescence of the Cy5 dye in this compound can be exploited for this purpose.

Methodology (Fluorescence Quenching):

  • Reagent Preparation: Prepare solutions of this compound and streptavidin in a suitable buffer.

  • Titration: A fixed concentration of the fluorescent biotin conjugate is titrated with increasing concentrations of streptavidin.

  • Fluorescence Measurement: The fluorescence intensity of the Cy5 dye is measured after each addition of streptavidin. The binding of the biotin moiety to streptavidin can lead to a change in the fluorescence properties of the Cy5 dye, often resulting in quenching.[10][11]

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of streptavidin. The data can be analyzed to determine the binding affinity. The point of saturation indicates the stoichiometry of the interaction.[10]

Visualizing Experimental Workflows and Signaling Pathways

The biotin-streptavidin interaction is a cornerstone of many experimental techniques, particularly for the enrichment and detection of proteins and their interaction partners.

Experimental Workflow: Biotin-Streptavidin Pull-Down Assay

The pull-down assay is a common method to isolate and identify proteins that interact with a specific "bait" protein.[12][13] The use of a biotinylated bait allows for efficient capture using streptavidin-coated beads.

PullDown_Workflow Biotin-Streptavidin Pull-Down Assay Workflow Biotinylation Biotinylation of Bait Protein Incubation Incubation of Biotinylated Bait with Cell Lysate Biotinylation->Incubation CellLysis Preparation of Cell Lysate (Prey Proteins) CellLysis->Incubation StreptavidinBeads Addition of Streptavidin-Coated Magnetic Beads Incubation->StreptavidinBeads Washing Washing to Remove Non-specific Binders StreptavidinBeads->Washing Elution Elution of Bait-Prey Complexes Washing->Elution Analysis Analysis of Eluted Proteins (e.g., Western Blot, Mass Spectrometry) Elution->Analysis BioID_Signaling_Pathway Proximity-Dependent Biotinylation (BioID) for Signaling Pathway Analysis cluster_cell Live Cell cluster_analysis Downstream Analysis POI Protein of Interest (POI) Fused to BirA* Interactor1 Interactor Protein 1 POI->Interactor1 Proximity Labeling Interactor2 Interactor Protein 2 POI->Interactor2 Proximity Labeling PullDown Streptavidin Pull-Down Interactor1->PullDown Interactor2->PullDown NonInteractor Non-Interacting Protein Biotin Exogenous Biotin Biotin->POI Activates BirA* CellLysis Cell Lysis CellLysis->PullDown MassSpec Mass Spectrometry (Identification of Biotinylated Proteins) PullDown->MassSpec

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile fluorescent probe and biotinylation reagent designed for a wide array of applications in biological research and drug discovery. This molecule incorporates three key functional components: a Cyanine 5 (Cy5) fluorophore for sensitive detection in the far-red spectrum, a biotin molecule for high-affinity binding to streptavidin and its analogs, and polyethylene glycol (PEG) linkers that enhance solubility and minimize non-specific interactions.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Core Concepts

At its core, this compound is an advanced bioconjugation reagent. The strategic placement of its functional moieties allows for a two-pronged approach in experimental design: fluorescent visualization and affinity-based detection or capture.

The Cy5 Fluorophore: Cy5 is a bright and photostable fluorescent dye that is excited by red light (around 649 nm) and emits in the far-red region of the spectrum (around 667 nm).[3] This is particularly advantageous in biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[4]

The Biotin Moiety: Biotin forms one of the strongest known non-covalent bonds with streptavidin and avidin, with a dissociation constant (Kd) in the femtomolar range.[5] This exceptionally high affinity allows for robust and specific labeling and capture of biotinylated molecules. The biotin-streptavidin complex is also remarkably stable over a wide range of pH and temperature.[6][7]

PEG Linkers: The molecule includes two polyethylene glycol (PEG) chains of different lengths (PEG4 and PEG3). These flexible, hydrophilic spacers increase the aqueous solubility of the entire molecule and create a steric barrier that reduces non-specific binding to surfaces and other biomolecules, thereby improving the overall performance and stability of the labeled molecules.[1][2]

Quantitative Data Summary

The physicochemical and photophysical properties of this compound and its core components are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₂H₇₆ClN₅O₉S
Molecular Weight 982.71 g/mol
CAS Number 2107273-68-5
Solubility Water, DMSO, DMF, DCM[3][8]
Storage Conditions -20°C, protected from light[3]

Table 2: Photophysical Properties of the Cy5 Fluorophore

PropertyValue
Excitation Maximum (λex) ~649 nm[3]
Emission Maximum (λem) ~667 nm[3]
Extinction Coefficient ~232,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.20 - 0.27[9]

Table 3: Biotin-Streptavidin Interaction Kinetics

PropertyValue
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ M
Association Rate Constant (kon) 10⁵ - 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (koff) ~10⁻⁶ - 10⁻⁴ s⁻¹

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Labeling of Primary Antibodies for Immunofluorescence Microscopy

This protocol describes the biotinylation and fluorescent labeling of a primary antibody for subsequent use in immunofluorescence (IF) microscopy.

Materials:

  • Primary antibody of interest

  • This compound

  • Streptavidin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Cells cultured on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Procedure:

  • Antibody Labeling: a. Prepare a solution of the primary antibody in PBS. b. Add a 10-20 fold molar excess of this compound to the antibody solution. c. Incubate for 1 hour at room temperature with gentle rotation. d. Remove excess, unconjugated label by dialysis or using a desalting column. e. Store the labeled antibody at 4°C, protected from light.

  • Cell Staining: a. Grow cells on coverslips to the desired confluency. b. Wash cells twice with PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. d. Wash three times with PBS. e. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens). f. Wash three times with PBS. g. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes. h. Incubate with the biotin-Cy5 labeled primary antibody (typically at 1-10 µg/mL in blocking buffer) for 1 hour at room temperature. i. Wash three times with PBS. j. (Optional Signal Amplification) Incubate with a fluorescently labeled streptavidin conjugate for 30 minutes at room temperature. k. Wash three times with PBS. l. Mount the coverslips onto microscope slides using mounting medium containing DAPI. m. Visualize using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the use of this compound for labeling cell surface markers for analysis by flow cytometry.

Materials:

  • Cell suspension

  • Primary antibody targeting a cell surface antigen

  • This compound labeled streptavidin

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • FACS tubes

Procedure:

  • Cell Preparation: a. Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. b. Resuspend the cells to a concentration of 1x10⁷ cells/mL in staining buffer. c. Aliquot 100 µL of the cell suspension (1x10⁶ cells) into each FACS tube.

  • Staining: a. Add the primary antibody (at a pre-titered optimal concentration) to the cells. b. Incubate for 30 minutes on ice, protected from light. c. Wash the cells twice by adding 2 mL of cold staining buffer and centrifuging at 300 x g for 5 minutes. d. Resuspend the cell pellet in 100 µL of staining buffer. e. Add the this compound labeled streptavidin (at a pre-titered optimal concentration). f. Incubate for 30 minutes on ice, protected from light. g. Wash the cells twice as described in step 2c. h. Resuspend the final cell pellet in 500 µL of staining buffer.

  • Data Acquisition: a. Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for Cy5 excitation.

Mandatory Visualizations

Molecular Structure and Labeling Principle

G Figure 1. Structure and Binding of this compound cluster_molecule This compound cluster_target Targeting System Biotin Biotin PEG3 PEG3 Linker Biotin->PEG3 covalent bond Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding (Kd ~10⁻¹⁵ M) Cy5 Cy5 Fluorophore PEG3->Cy5 covalent bond PEG4 m-PEG4 Linker Cy5->PEG4 covalent bond Target Target Molecule Cy5->Target Fluorescent Labeling Streptavidin->Target Biotinylated Antibody or Probe

Caption: Structure and binding of the fluorescent probe.

Experimental Workflow for Immunofluorescence

G Figure 2. Immunofluorescence Staining Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Biotinylated) Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 Secondary Streptavidin-Cy5 Incubation Wash1->Secondary Wash2 Wash Secondary->Wash2 Mount Mount with DAPI Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Step-by-step immunofluorescence workflow.

Application in PROTAC Technology

This compound can also serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In this context, the biotin moiety can be used as a handle for purification or detection, while the Cy5 fluorophore allows for tracking and visualization of the PROTAC molecule. The PEG linkers provide the necessary spacing and flexibility for the formation of a stable ternary complex.[10]

G Figure 3. PROTAC Mechanism of Action cluster_protac PROTAC Molecule POI_Ligand Target Protein Ligand Linker This compound POI_Ligand->Linker POI Target Protein of Interest POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Targeted to Ub Ubiquitin E3_Ligase->Ub Recruits Ub->POI Ubiquitination Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescently-labeled biotinylation reagent. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research environment.

This compound is a versatile molecule that combines the specific binding affinity of biotin for streptavidin with the bright, far-red fluorescence of the Cy5 dye. The polyethylene glycol (PEG) linkers enhance its solubility in aqueous media and reduce non-specific binding, making it a valuable tool in various biological assays such as flow cytometry, microscopy, and western blotting.

Safety and Hazard Information

While detailed toxicological properties of this compound have not been extensively documented, a safety data sheet for the compound provides crucial hazard information. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

The constituent parts of the molecule, polyethylene glycol (PEG) and Cyanine5 (Cy5), have been studied more broadly. PEG is generally considered biologically inert and safe for use in a variety of products[2]. However, the manufacturing process of PEGs can sometimes lead to contamination with harmful substances[3][4]. Some studies have also indicated that PEG can act as a penetration enhancer, potentially increasing the skin's absorption of other substances[4][5].

Cyanine dyes, such as Cy5, are known to have a propensity for mitochondrial localization[6]. While this property is utilized in certain imaging applications, it also suggests potential for cellular toxicity. Some research indicates that cyanine dyes can exhibit both cytotoxicity (toxicity in the dark) and phototoxicity (toxicity upon light exposure)[7][8].

Quantitative Safety Data Summary

The following table summarizes the key safety information for this compound.

PropertyValue/InformationSource
Chemical Name This compound
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage Store at -20°C or 2-8°C in a dry, sealed container.[9]
Solubility Soluble in water, DMSO, and DMF.[10]

Handling and Personal Protective Equipment (PPE)

Given the hazard profile, appropriate personal protective equipment should be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles should be worn to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.

Safety and Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receiving Receive Compound storage Store at -20°C or 2-8°C in a dry, sealed container receiving->storage ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat storage->ppe weighing Weigh Compound in a Fume Hood or Ventilated Area ppe->weighing dissolving Dissolve in a Suitable Solvent (e.g., DMSO, Water) weighing->dissolving experiment Perform Experiment dissolving->experiment waste_collection Collect all waste (solid and liquid) in a labeled hazardous waste container experiment->waste_collection decontamination Decontaminate work surfaces waste_collection->decontamination disposal Dispose of waste according to institutional and local regulations decontamination->disposal

Safety and Handling Workflow for this compound

Experimental Protocols

This compound is primarily used as a detection reagent in conjunction with biotinylated molecules and streptavidin. The following is a general, adapted protocol for its use in fluorescent western blotting. Researchers should optimize concentrations and incubation times for their specific application.

Fluorescent Western Blotting Protocol (Adapted)

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (biotinylated)

  • This compound

  • Streptavidin-HRP conjugate (if amplification is needed)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescent imaging system

Procedure:

  • Blocking: Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Detection:

    • Direct Detection: Incubate the membrane with streptavidin conjugated to a fluorescent dye (e.g., a different fluorophore for multi-color imaging) or an enzyme (like HRP) for 1 hour at room temperature.

    • Indirect Detection with this compound: If the primary antibody is not biotinylated, a biotinylated secondary antibody can be used, followed by incubation with a streptavidin-Cy5 conjugate. Alternatively, for signal amplification, a biotinylated secondary antibody can be followed by incubation with a streptavidin-HRP conjugate, and then this compound can be used with a tyramide signal amplification (TSA) system.

  • Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.

  • Imaging: Image the membrane using a fluorescent imaging system with appropriate excitation and emission filters for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).

Experimental Workflow Diagram

The following diagram illustrates a typical indirect detection workflow using a biotinylated primary antibody and a fluorescently labeled streptavidin, a common application for biotin-PEG-dye conjugates.

cluster_preparation Sample Preparation cluster_detection Immunodetection cluster_imaging Imaging sds_page Protein Separation (SDS-PAGE) transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Incubation with Biotinylated Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 streptavidin_cy5 Incubation with Streptavidin-Cy5 Conjugate wash1->streptavidin_cy5 wash2 Wash streptavidin_cy5->wash2 imaging Fluorescent Imaging (Ex: ~650nm, Em: ~670nm) wash2->imaging

General Experimental Workflow for Fluorescent Western Blotting

Disposal

Due to its classification as being very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste[1]. Do not discard down the drain. Collect all solid and liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of chemical waste.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the trifunctional linker, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This advanced linker enables the development of PROTACs that are not only effective in degrading target proteins but are also equipped for detailed biochemical and cellular analysis through their biotin and Cy5 functionalities.

Introduction to Trifunctional PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They typically consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficacy.[2]

The this compound linker provides three key features in a single molecule:

  • Polyethylene Glycol (PEG) Spacers: The m-PEG4 and PEG3 components are hydrophilic chains that enhance the solubility and cell permeability of the resulting PROTAC.[3] The length and flexibility of the PEG chains are important for optimizing the formation of a stable and productive ternary complex.[2]

  • Biotin Moiety: Biotin serves as a high-affinity tag for streptavidin, enabling a range of powerful biochemical applications.[4] These include the affinity purification of the PROTAC, pull-down assays to identify protein interactions, and various detection methods based on the biotin-streptavidin interaction.

  • Cy5 Fluorophore: Cy5 is a bright, far-red fluorescent dye, making it ideal for a variety of fluorescence-based assays.[5] Its long emission wavelength minimizes interference from cellular autofluorescence.[5] The Cy5 tag allows for the direct visualization of the PROTAC in cells, quantification of cellular uptake, and tracking of its subcellular localization.

Physicochemical Properties and Spectral Data

The properties of the this compound linker are summarized in the table below. This information is crucial for the design of experiments and the analysis of results.

PropertyValueReference(s)
Molecular Weight 982.71 g/mol [5]
Molecular Formula C₅₂H₇₆ClN₅O₉S[5]
CAS Number 2107273-68-5[5]
Cy5 Excitation Max ~649 nm[6]
Cy5 Emission Max ~667 nm[6]
Appearance Solid Powder
Storage -20°C, protected from light

PROTAC Synthesis Strategy

The synthesis of a PROTAC using a trifunctional linker like this compound involves the sequential conjugation of the POI ligand (warhead) and the E3 ligase ligand to the linker. The specific chemistry used for conjugation depends on the reactive functional groups present on the linker and the ligands.

Important Note on Reactivity: The chemical structure of this compound as a chloride salt of an indolium cation does not present a conventional reactive group for standard bioconjugation. Therefore, the following protocols are based on the assumption that a derivative of this linker is used, which has been functionalized with a terminal reactive group, such as a carboxylic acid (-COOH) or an N-hydroxysuccinimide (NHS) ester (-NHS). Such functionalized linkers are common in bioconjugation and PROTAC synthesis.[7]

Diagram of the PROTAC Synthesis Workflow

PROTAC Synthesis Workflow PROTAC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Warhead POI Ligand (with reactive group, e.g., -NH2) Intermediate Warhead-Linker Conjugate Warhead->Intermediate Coupling Reaction Linker This compound (with -COOH or -NHS) Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -NH2) Final_PROTAC Final Trifunctional PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Coupling Reaction HPLC RP-HPLC Purification Final_PROTAC->HPLC Purification MS Mass Spectrometry (MS) HPLC->MS Characterization NMR NMR Spectroscopy HPLC->NMR PROTAC Mechanism PROTAC-Mediated Protein Degradation PROTAC Trifunctional PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Application Notes and Protocols for Labeling Proteins with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a bifunctional labeling reagent designed for the efficient and specific attachment of both a biotin and a Cy5 fluorescent dye to proteins and other biomolecules. This reagent incorporates a hydrophilic polyethylene glycol (PEG) spacer arm, which enhances solubility and minimizes steric hindrance, thereby preserving the biological activity of the labeled protein. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond.

The Cy5 fluorophore is a bright, far-red fluorescent dye, making it ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting, due to the low autofluorescence of biological samples in this spectral region. The biotin moiety provides a high-affinity binding site for streptavidin and its analogs, enabling applications such as affinity purification, immobilization, and signal amplification in immunoassays.

These application notes provide a detailed protocol for labeling proteins with this compound, along with methods for quantifying the degree of labeling for both the Cy5 dye and biotin.

Product Information

PropertyValue
Molecular Weight ~982.71 g/mol
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Fluorophore Cyanine 5 (Cy5)
Affinity Tag Biotin
Spacer Arms PEG4 and PEG3
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm[1]
Solubility Water, DMSO, DMF

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for the covalent attachment of the bifunctional reagent to a target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)

  • This compound reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification resin (e.g., Sephadex G-25) for desalting column or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer prior to labeling.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the reagent in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the reagent stock solution to achieve the desired molar excess. A starting point of a 10-20 fold molar excess of the reagent to the protein is recommended. The optimal ratio may need to be determined empirically.

    • Slowly add the dissolved reagent to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, purify the labeled protein by dialysis against the storage buffer.

    • Collect the protein-containing fractions, which can be identified by their color (blue from the Cy5 dye).

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Determination of Degree of Labeling (DOL) for Cy5

This protocol allows for the quantification of the average number of Cy5 molecules conjugated to each protein molecule.

Materials:

  • Purified, labeled protein from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of Cy5 (~649 nm, Amax).

  • Calculation of Degree of Labeling (DOL):

    • The concentration of the Cy5 dye can be calculated using the Beer-Lambert law: [Cy5] (M) = Amax / (ε_Cy5 * path length)

      • ε_Cy5 (Molar extinction coefficient of Cy5) ≈ 250,000 M⁻¹cm⁻¹

    • The concentration of the protein needs to be corrected for the absorbance of Cy5 at 280 nm: [Protein] (M) = (A280 - (Amax * CF)) / (ε_protein * path length)

      • CF (Correction Factor for Cy5 at 280 nm) ≈ 0.05

      • ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

    • The DOL is the molar ratio of the dye to the protein: DOL = [Cy5] / [Protein]

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin incorporated into the protein.

Materials:

  • Purified, labeled protein from Protocol 1

  • HABA/Avidin solution (commercially available kits)

  • Biotin standards

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure:

  • Prepare a Biotin Standard Curve:

    • Prepare a series of biotin standards of known concentrations.

    • Add the HABA/Avidin solution to each standard.

    • Measure the absorbance at 500 nm. The absorbance will decrease as the biotin concentration increases.

    • Plot the change in absorbance against the biotin concentration to generate a standard curve.

  • Assay the Labeled Protein:

    • Add the HABA/Avidin solution to a sample of the purified, labeled protein.

    • Measure the absorbance at 500 nm.

  • Calculate Biotin Concentration:

    • Determine the concentration of biotin in the labeled protein sample by comparing its absorbance to the standard curve.

  • Calculate the Biotin-to-Protein Molar Ratio:

    • Divide the molar concentration of biotin by the molar concentration of the protein (calculated in Protocol 2) to determine the average number of biotin molecules per protein.

Data Presentation

Table 1: Spectral Properties of Cy5 Dye

ParameterValueReference
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~667 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.27

Table 2: Example Data for Degree of Labeling (DOL) Calculation

ParameterValue
Measured Absorbance (Amax at 649 nm) User-defined
Measured Absorbance (A280) User-defined
Molar Extinction Coefficient of Protein (ε_protein) Protein-specific
Calculated [Cy5] (M) Calculated
Calculated [Protein] (M) Calculated
Calculated DOL (Cy5/Protein) Calculated

Table 3: Example Data for HABA Assay

SampleAbsorbance at 500 nmCalculated Biotin Concentration (µM)
Blank User-defined0
Biotin Standard 1 User-definedKnown
Biotin Standard 2 User-definedKnown
Biotin Standard 3 User-definedKnown
Labeled Protein Sample User-definedCalculated
Calculated Biotin/Protein Molar Ratio Calculated

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer) labeling Incubate Protein + Reagent (1-2h at RT or overnight at 4°C) prep_protein->labeling prep_reagent Prepare Reagent (Dissolve in DMSO/DMF) prep_reagent->labeling quenching Quench Reaction (Tris or Glycine) labeling->quenching purification Purify Labeled Protein (Desalting Column or Dialysis) quenching->purification analysis Quantify Labeling (DOL and HABA Assay) purification->analysis

Caption: Experimental workflow for protein labeling.

signaling_pathway protein Target Protein labeled_protein Biotin-Cy5-Labeled Protein protein->labeled_protein NHS-Ester Reaction reagent This compound reagent->labeled_protein complex Streptavidin-Biotin Complex labeled_protein->complex streptavidin Streptavidin streptavidin->complex High-Affinity Binding

Caption: Interaction of the labeled protein.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for the fluorescent labeling and imaging of live cells. This reagent is a versatile tool for visualizing and tracking biotinylated molecules, such as cell surface receptors, through the high-affinity interaction between biotin and streptavidin (or avidin). The Cy5 fluorophore offers the advantage of far-red fluorescence, minimizing autofluorescence from cellular components and allowing for clearer signal detection.

Introduction

This compound is a chemical probe composed of three key functional units:

  • Biotin: A vitamin that forms a highly specific and robust non-covalent bond with streptavidin and avidin proteins (Kd = 10⁻¹⁵ M)[1]. This interaction is fundamental to many detection and purification systems in biotechnology.

  • Polyethylene Glycol (PEG) Linker: The PEG4 and PEG3 spacers increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers and extending the biotin moiety away from the Cy5 dye to reduce potential steric hindrance during binding to streptavidin.

  • Cyanine 5 (Cy5): A fluorescent dye that excites around 650 nm and emits in the far-red region of the spectrum at approximately 670 nm. This spectral profile is advantageous for live-cell imaging as it reduces background signal from cellular autofluorescence.

This probe is designed to bind to streptavidin or avidin conjugates, which in turn can be used to target biotinylated molecules on the surface of living cells. A common application involves the labeling of cell surface proteins that have been biotinylated either through enzymatic methods (e.g., using biotin ligase) or by chemical means.

Principle of Application

The primary application of this compound in live-cell imaging relies on a multi-step labeling strategy. First, the target of interest on the cell surface is biotinylated. Subsequently, a fluorescently labeled streptavidin or avidin is introduced, which binds to the biotinylated target. This compound can be used in a pre-complexed form with streptavidin or sequentially. The strong and specific interaction between biotin and streptavidin ensures precise labeling of the target molecule, which can then be visualized using fluorescence microscopy. This system allows for significant signal amplification, as one streptavidin molecule can bind up to four biotinylated probes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related components. Please note that optimal concentrations and incubation times may vary depending on the cell type, target expression level, and specific experimental conditions and should be determined empirically.

ParameterValueReference / Notes
This compound
Excitation Maximum (λex)~650 nm[2]
Emission Maximum (λem)~670 nm[2]
Streptavidin-Cy5 Conjugates
Recommended Concentration Range5 - 30 µg/mL[2][3]
General Live-Cell Imaging
Recommended Staining Concentration0.5 - 5 µM (for shorter experiments)[1]
5 - 25 µM (for long-term staining)[1]

Experimental Protocols

Protocol 1: General Labeling of Biotinylated Cell Surface Proteins in Live Cells

This protocol describes a general procedure for labeling live cells that have been engineered to express a biotinylated cell surface protein.

Materials:

  • Live cells expressing a biotinylated surface protein of interest

  • This compound

  • Streptavidin (or NeutrAvidin™ for reduced non-specific binding)

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) for blocking

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

    • Wash the cells twice with warm PBS to remove any residual serum.

  • Blocking (Optional but Recommended):

    • To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., live-cell imaging buffer containing 1% BSA) for 30 minutes at 37°C.

  • Preparation of Streptavidin-Cy5 Complex:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of streptavidin in live-cell imaging buffer.

    • To form the fluorescent complex, mix streptavidin with this compound at a molar ratio of approximately 1:2 to 1:4 (streptavidin:probe). Incubate for 30 minutes at room temperature, protected from light. The optimal ratio should be determined experimentally.

  • Cell Labeling:

    • Dilute the pre-formed streptavidin-Cy5 complex in live-cell imaging buffer to a final concentration within the recommended range (e.g., 5-10 µg/mL of streptavidin).

    • Remove the blocking buffer from the cells and add the labeling solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm live-cell imaging buffer to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm).

Protocol 2: Metabolic Biotinylation and Subsequent Labeling

This protocol is for cells that have been metabolically engineered to display biotin on their surface proteins.

Materials:

  • Cells capable of metabolic biotinylation (e.g., expressing a receptor with a biotin acceptor peptide)[4].

  • Biotin-supplemented culture medium

  • All materials listed in Protocol 1

Procedure:

  • Metabolic Biotinylation:

    • Culture cells in a medium containing an excess of biotin to ensure efficient biotinylation of the target protein by endogenous biotin ligases[4]. This step typically requires 24-48 hours.

  • Cell Preparation, Blocking, Labeling, Washing, and Imaging:

    • Follow steps 1, 2, 3, 4, 5, and 6 as described in Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow for Live-Cell Imaging start Start: Culture cells with biotinylated surface proteins wash1 Wash cells with PBS start->wash1 block Block with BSA (optional) wash1->block label_cells Incubate cells with complex block->label_cells prepare_complex Prepare Streptavidin-Cy5 Complex prepare_complex->label_cells wash2 Wash to remove unbound probe label_cells->wash2 image Image with fluorescence microscope wash2->image

Experimental workflow for labeling biotinylated cell surface proteins.

G cluster_pathway Signaling Pathway Visualization Principle cluster_result Outcome receptor Biotinylated Cell Surface Receptor streptavidin Streptavidin receptor->streptavidin Biotin-Streptavidin Interaction fluorescence Fluorescently Labeled Receptor for Imaging probe This compound streptavidin->probe Biotin-Streptavidin Interaction

Principle of labeling a biotinylated receptor for imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of unbound probe.- Non-specific binding of the probe or streptavidin.- Cellular autofluorescence.- Increase the number and duration of washing steps.- Include a blocking step with BSA or use NeutrAvidin™.- Use a far-red filter set appropriate for Cy5 to minimize autofluorescence.
Weak or No Signal - Inefficient biotinylation of the target protein.- Low expression level of the target protein.- Suboptimal concentration of the labeling reagents.- Photobleaching of the Cy5 dye.- Confirm biotinylation efficiency through other methods (e.g., Western blot with streptavidin-HRP).- Overexpress the target protein if possible.- Optimize the concentrations of streptavidin and the Cy5 probe.- Minimize exposure to excitation light and use an anti-fade mounting medium if applicable for fixed-cell controls.
Phototoxicity - Excessive exposure to high-intensity excitation light.- Reduce the intensity and duration of light exposure.- Use a more sensitive camera to allow for lower excitation power.- Ensure cells are healthy and in optimal culture conditions during imaging.

Concluding Remarks

This compound is a powerful tool for live-cell imaging applications, enabling the specific visualization of biotinylated molecules. The protocols and data provided herein serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific cell types and imaging systems to achieve the best results. The use of appropriate controls, such as cells not expressing the biotinylated target, is crucial for validating the specificity of the labeling.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in flow cytometry experiments. This reagent is a versatile tool for fluorescently labeling cells and biomolecules through the high-affinity interaction of biotin and streptavidin. The inclusion of polyethylene glycol (PEG) linkers enhances solubility and reduces steric hindrance.

Introduction

This compound is a fluorescent probe that combines the specificity of the biotin-streptavidin interaction with the strong and photostable fluorescence of the Cyanine 5 (Cy5) dye. This reagent is particularly useful for detecting and quantifying cells or molecules that have been labeled with streptavidin or for use in multi-step staining protocols where a biotinylated primary antibody is employed. The Cy5 fluorophore is excited by a red laser and emits in the far-red spectrum, minimizing autofluorescence from biological samples.

Key Features:

  • High-Affinity Binding: Leverages the robust biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M).

  • Bright and Photostable Signal: Cy5 provides a strong and durable fluorescent signal.

  • Reduced Steric Hindrance: PEG spacers enhance the accessibility of the biotin moiety.

  • Aqueous Solubility: The hydrophilic nature of PEG improves solubility in physiological buffers.

Principle of Detection

The core principle of using this compound in flow cytometry revolves around the highly specific and strong interaction between biotin and streptavidin.

  • Indirect Staining: The most common application involves a two-step process. First, cells are incubated with a biotinylated primary antibody that targets a specific cell surface or intracellular antigen. After washing, the cells are incubated with a streptavidin conjugate, in this case, this compound. The Cy5 dye provides the fluorescent signal for detection by the flow cytometer. This method offers signal amplification as multiple biotinylated antibodies can bind to the target, and each can then be bound by a fluorescent streptavidin conjugate.[1][2]

  • Direct Staining of Streptavidin-Labeled Targets: In scenarios where cells or particles are already conjugated with streptavidin, this compound can be used as a direct fluorescent label. The biotin moiety of the reagent will bind to the streptavidin on the target, rendering it fluorescent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and related reagents in flow cytometry.

ParameterValueReference
This compound Properties
Excitation Maximum~650 nm[3]
Emission Maximum~670 nm[3]
Molecular Weight982.72 g/mol
Recommended Concentration Ranges
Streptavidin-Cy5 Conjugate5-30 µg/mL[4]
Biotinylated Primary Antibody0.5-1 µg per 10^6 cells
This compoundTitration recommended (start at 1 µM)
Typical Cell Concentrations
Cells per sample0.5 - 1 x 10^6
Staining Volume100 µL

Experimental Protocols

Indirect Immunofluorescence Staining of Cell Surface Antigens

This protocol describes the use of a biotinylated primary antibody followed by this compound for the detection of cell surface markers.

Materials:

  • Cells of interest

  • Biotinylated primary antibody specific to the target antigen

  • This compound

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional, but recommended)

  • Fixable viability dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest and wash them with Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional): If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add the biotinylated primary antibody at its predetermined optimal concentration to 100 µL of the cell suspension (1 x 10⁶ cells).

  • Incubation: Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Secondary Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the optimized concentration of this compound.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

  • Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometric analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and an appropriate emission filter for Cy5 (e.g., 660/20 nm bandpass filter).

Direct Staining of Streptavidin-Coated Beads or Cells

This protocol is designed for the direct labeling of cells or beads that have streptavidin on their surface.

Materials:

  • Streptavidin-coated cells or beads

  • This compound

  • Flow Cytometry Staining Buffer

Procedure:

  • Target Preparation: Prepare a suspension of streptavidin-coated cells or beads in Flow Cytometry Staining Buffer.

  • Staining: Add the optimized concentration of this compound to the cell or bead suspension.

  • Incubation: Incubate for 20-30 minutes at room temperature or 4°C, protected from light.

  • Washing: Wash the cells or beads twice with Flow Cytometry Staining Buffer to remove unbound reagent.

  • Resuspension: Resuspend the cells or beads in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and filter combination for Cy5.

Visualizations

Indirect Staining Workflow

IndirectStaining cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell Single-Cell Suspension FcBlock Fc Receptor Blocking Cell->FcBlock PrimaryAb Add Biotinylated Primary Antibody FcBlock->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryStain Add this compound Wash1->SecondaryStain Wash2 Wash SecondaryStain->Wash2 Acquisition Flow Cytometry Acquisition Wash2->Acquisition

Caption: Workflow for indirect immunofluorescence staining.

Direct Staining Workflow

DirectStaining cluster_target_prep Target Preparation cluster_staining Staining cluster_analysis Analysis Target Streptavidin-Coated Cells/Beads Stain Add this compound Target->Stain Wash Wash Stain->Wash Acquisition Flow Cytometry Acquisition Wash->Acquisition

Caption: Workflow for direct staining of streptavidin-coated targets.

Biotin-Streptavidin Interaction

BiotinStreptavidin Streptavidin Streptavidin Biotin1 Biotin Streptavidin->Biotin1 High Affinity Binding Biotin2 Biotin Streptavidin->Biotin2 Biotin3 Biotin Streptavidin->Biotin3 Biotin4 Biotin Streptavidin->Biotin4 Cy5 Cy5 Biotin1->Cy5 Attached via PEG linker

Caption: The high-affinity interaction between streptavidin and biotin.

Optimization and Controls

  • Titration: It is crucial to titrate both the primary biotinylated antibody and the this compound to determine the optimal concentrations that provide the best signal-to-noise ratio.

  • Controls:

    • Unstained Cells: To determine the level of autofluorescence.

    • Isotype Control: A biotinylated antibody of the same isotype as the primary antibody but with no specificity for the target cells, to assess non-specific binding of the primary antibody.

    • Cells with this compound only: To determine the non-specific binding of the fluorescent reagent.

  • Blocking: Using an Fc block is recommended for cell types with high Fc receptor expression to minimize background staining. For tissues or cells with high endogenous biotin, a biotin blocking step may be necessary.[5]

Data Analysis

When analyzing flow cytometry data obtained using this compound, consider the following:

  • Gating Strategy: First, gate on the cell population of interest based on forward and side scatter properties. Then, use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

  • Fluorescence Intensity: The fluorescence intensity in the Cy5 channel will be proportional to the number of binding sites on the cells.

  • Compensation: If other fluorochromes are used in the same panel, ensure proper compensation is set to correct for spectral overlap.

By following these guidelines and protocols, researchers can effectively utilize this compound for sensitive and specific detection in flow cytometry applications.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, high-affinity probe designed for the capture, isolation, and detection of interacting biomolecules. This molecule incorporates three key functional components: a biotin group for strong and specific binding to streptavidin-conjugated supports, a Cy5 fluorescent dye for sensitive and direct detection, and two polyethylene glycol (PEG) linkers (PEG4 and PEG3) to enhance solubility and minimize steric hindrance. These features make it an ideal tool for pull-down assays, enabling the identification and characterization of protein-protein, protein-nucleic acid, or protein-small molecule interactions.

The Cy5 fluorophore, a member of the cyanine dye family, exhibits bright fluorescence in the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples and achieving a high signal-to-noise ratio.[1] The strong interaction between biotin and streptavidin provides a robust method for immobilizing the probe and its binding partners.

This document provides detailed protocols for utilizing this compound in pull-down assays, from experimental design to data analysis.

Data Presentation

Quantitative Data Summary

For successful experimental design and data interpretation, understanding the properties of the fluorescent probe and the capture resin is crucial.

Table 1: Spectral Properties of Cy5 Dye

PropertyValueUnit
Excitation Maximum (λex)~649 - 651nm
Emission Maximum (λem)~666 - 670nm
Molar Extinction Coefficient (ε)~250,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.2 - 0.27-
Recommended Laser Lines633, 647nm
Common Emission Filter660/20nm

Note: These values are approximate and can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.[1]

Table 2: Typical Binding Capacities of Streptavidin-Coated Beads

Bead TypeBinding Capacity (Free Biotin)Binding Capacity (Biotinylated Protein/Oligonucleotide)
Streptavidin Agarose Resin>120 nmol/mL of resinVaries (e.g., >10 µg biotinylated BSA/µL resin)
Streptavidin Magnetic Beads (2.8 µm)~400-1000 pmol/mg of beadsVaries (e.g., ≥20 µg biotinylated antibody/mg of beads)
High-Capacity Streptavidin Magnetic Beads>12 nmol/mg of beadsVaries depending on the size of the biotinylated molecule

Note: The binding capacity for a biotinylated molecule is dependent on its size, with larger molecules leading to lower molar binding capacities due to steric hindrance.

Experimental Protocols

I. General Workflow for Pull-Down Assay

The following diagram illustrates the general workflow for a pull-down assay using the this compound probe.

Pull_Down_Workflow Bait_Prep Bait Preparation: Labeling target molecule with This compound Binding Binding: Incubate biotinylated bait with streptavidin beads Bait_Prep->Binding Bead_Prep Bead Preparation: Wash and equilibrate streptavidin-coated beads Bead_Prep->Binding Pull_Down Pull-Down: Incubate bait-bound beads with cell lysate Binding->Pull_Down Lysate_Prep Prey Preparation: Prepare cell or tissue lysate containing prey proteins Lysate_Prep->Pull_Down Wash Washing: Remove non-specifically bound proteins Pull_Down->Wash Elution Elution: Elute bait-prey complexes from the beads Wash->Elution Analysis Downstream Analysis: - SDS-PAGE & In-gel Fluorescence - Western Blotting - Mass Spectrometry Elution->Analysis

Caption: General workflow of a pull-down assay.

II. Detailed Protocol for Protein Pull-Down

This protocol provides a general guideline for performing a pull-down assay to identify protein interactors of a specific "bait" protein labeled with this compound. Optimization of incubation times, temperatures, and buffer compositions is highly recommended for each specific experimental system.

A. Materials and Reagents

  • Bait Protein: Purified protein of interest.

  • This compound Probe: With a reactive group suitable for labeling the bait protein (e.g., NHS ester for primary amines).

  • Streptavidin-coated beads: Agarose or magnetic.

  • Cell Lysate: Containing the putative "prey" proteins.

  • Lysis Buffer: e.g., RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

  • Binding/Wash Buffer: e.g., PBS or TBS with 0.05% Tween-20 (PBST/TBST).

  • Elution Buffer:

    • Denaturing: SDS-PAGE loading buffer (e.g., Laemmli buffer).

    • Non-denaturing (for functional assays): High salt (e.g., 2 M NaCl), low pH (e.g., 0.1 M glycine, pH 2.5-3.0), or competitive elution (e.g., 2-10 mM free biotin).

  • Microcentrifuge tubes.

  • Rotating platform.

  • Magnetic stand (for magnetic beads).

B. Experimental Procedure

  • Bait Protein Biotinylation and Labeling:

    • Follow the manufacturer's protocol for conjugating the this compound probe to your purified bait protein.

    • Remove excess, unconjugated probe using a desalting column or dialysis.

    • Determine the concentration and degree of labeling of the biotinylated bait protein via spectrophotometry.

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads by gentle vortexing.

    • Transfer the required amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic stand (for magnetic beads) or centrifuge at low speed (for agarose beads) to pellet the beads. Discard the supernatant.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer.

  • Immobilization of Biotinylated Bait Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated bait protein to the bead suspension. The optimal amount of bait protein should be determined empirically but a starting point is to use an amount that is below the binding capacity of the beads.

    • Incubate for 1-2 hours at 4°C or room temperature on a rotating platform.

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Pull-Down of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours or overnight at 4°C on a rotating platform.

    • As a negative control, incubate cell lysate with beads that have not been incubated with the bait protein.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer. Increase the stringency of the washes (e.g., by increasing salt or detergent concentration) to minimize non-specific binding.

  • Elution:

    • For SDS-PAGE analysis: Add 2X Laemmli buffer to the beads, boil for 5-10 minutes, pellet the beads, and collect the supernatant containing the eluted proteins.

    • For non-denaturing elution: Add the appropriate elution buffer and incubate for a suitable time (e.g., 10-30 minutes). Pellet the beads and collect the supernatant. If using a low pH elution buffer, neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

C. Downstream Analysis

  • In-gel Fluorescence: Run the eluate on an SDS-PAGE gel. Visualize the fluorescently labeled bait protein and any co-eluted fluorescently labeled prey proteins using a gel imager with the appropriate excitation and emission filters for Cy5.

  • Western Blotting: Transfer the proteins from the SDS-PAGE gel to a membrane and probe with antibodies specific to the suspected prey proteins.

  • Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.

Visualization of Key Interactions and Workflows

Signaling Pathway Example: GPCR Dimerization Study

The this compound probe can be used to study the interaction between two G-protein coupled receptors (GPCRs). In this scenario, one GPCR is tagged with an epitope (e.g., HA-tag) and the other is labeled with the biotin-Cy5 probe.

GPCR_Dimerization GPCR_A GPCR-A Biotin-PEG-Cy5 Dimer Dimerization GPCR_A->Dimer GPCR_B GPCR-B HA-tag GPCR_B->Dimer Streptavidin_Bead Streptavidin Bead Dimer->Streptavidin_Bead Binds via Biotin Pull_Down Pull-Down Streptavidin_Bead->Pull_Down Western_Blot Western Blot Anti-HA Antibody Pull_Down->Western_Blot Detection

Caption: GPCR dimerization pull-down workflow.

Logical Relationship: Optimizing Signal-to-Noise Ratio

To obtain reliable results, it is crucial to optimize the experimental conditions to maximize the specific signal while minimizing non-specific background binding.

Caption: Logic for optimizing signal-to-noise.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile fluorescent probe designed for the detection and visualization of biological molecules and structures in fluorescence microscopy applications. This molecule incorporates three key functional components: a Cy5 fluorophore, a biotin moiety, and a polyethylene glycol (PEG) spacer. The Cy5 dye provides bright, far-red fluorescence, which is advantageous for minimizing autofluorescence from biological samples.[1] The biotin component allows for highly specific and strong binding to streptavidin or avidin, enabling powerful signal amplification strategies. The hydrophilic PEG spacer enhances solubility in aqueous media and reduces non-specific binding, thereby improving the signal-to-noise ratio.[2][3][4]

These application notes provide an overview of the properties of this compound, detailed protocols for its use in fluorescence microscopy, and illustrative diagrams of experimental workflows.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of this compound is crucial for designing and executing successful fluorescence microscopy experiments. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Weight 982.72 g/mol [5]
Molecular Formula C₅₂H₇₆ClN₅O₉S[5]
Excitation Maximum (λex) ~649 nm[6]
Emission Maximum (λem) ~667 nm[6]
Solubility Soluble in water and common organic solvents like DMSO and DMF.
Storage Store at -20°C, protected from light and moisture.

Principle of Detection: The Biotin-Streptavidin Interaction

The utility of this compound in fluorescence microscopy is primarily based on the highly specific and strong non-covalent interaction between biotin and streptavidin (or avidin). Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule with a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known biological interactions.

This principle is typically employed in an indirect detection method. First, a biotinylated primary molecule (e.g., an antibody, ligand, or nucleic acid probe) is used to label the target of interest within a cell or tissue sample. Subsequently, a streptavidin conjugate, to which this compound has been attached, is introduced. The streptavidin-Cy5 conjugate then binds to the biotinylated primary molecule, effectively labeling the target with the Cy5 fluorophore. This indirect approach offers significant signal amplification because multiple streptavidin-Cy5 conjugates can bind to a single biotinylated target molecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in immunofluorescence applications. It is important to note that optimal conditions (e.g., concentrations, incubation times) may vary depending on the specific cell type, target antigen, and primary antibody used, and therefore empirical optimization is highly recommended.

Protocol 1: Indirect Immunofluorescence of Cultured Cells

This protocol describes the use of this compound for the fluorescent labeling of a target antigen in fixed and permeabilized cultured cells using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.

Materials:

  • This compound

  • Streptavidin

  • Biotinylated primary antibody specific to the target antigen

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

  • Coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Streptavidin-Cy5 Conjugate Incubation: Prepare a working solution of the streptavidin-N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 conjugate in blocking buffer. A typical starting concentration is in the range of 1-5 µg/mL. Incubate the cells with the conjugate solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a filter set appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Recommended Concentration Ranges for Reagents
ReagentTypical Concentration RangeNotes
Biotinylated Primary Antibody 0.1 - 10 µg/mLThe optimal concentration should be determined by titration for each specific antibody and application.
Streptavidin-Cy5 Conjugate 1 - 10 µg/mLStart with a concentration of 2-5 µg/mL and optimize based on signal intensity and background.
This compound (for preparing conjugates) VariesFor custom conjugation to streptavidin, refer to specific conjugation protocols. Molar ratios will need to be optimized.

Visualizations

Experimental Workflow for Indirect Immunofluorescence

The following diagram illustrates the sequential steps involved in a typical indirect immunofluorescence experiment using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging Cell_Culture 1. Cell Culture Washing1 2. Washing (PBS) Cell_Culture->Washing1 Fixation 3. Fixation (PFA) Washing1->Fixation Washing2 4. Washing (PBS) Fixation->Washing2 Permeabilization 5. Permeabilization (Triton X-100) Washing2->Permeabilization Washing3 6. Washing (PBS) Permeabilization->Washing3 Blocking 7. Blocking (BSA) Washing3->Blocking Primary_Ab 8. Biotinylated Primary Antibody Blocking->Primary_Ab Washing4 9. Washing (PBS) Primary_Ab->Washing4 Streptavidin_Cy5 10. Streptavidin-Cy5 Conjugate Washing4->Streptavidin_Cy5 Washing5 11. Washing (PBS) Streptavidin_Cy5->Washing5 Mounting 12. Mounting Washing5->Mounting Microscopy 13. Fluorescence Microscopy Mounting->Microscopy

Caption: Indirect immunofluorescence workflow using a biotin-streptavidin system.

Signal Amplification Principle

This diagram illustrates the principle of signal amplification achieved through the biotin-streptavidin interaction. A single biotinylated primary antibody can bind multiple streptavidin-Cy5 conjugates, leading to a stronger fluorescent signal.

signal_amplification cluster_complex Molecular Complex Target Target Antigen Primary_Ab Biotinylated Primary Antibody Target->Primary_Ab Specific Binding Streptavidin Streptavidin Primary_Ab->Streptavidin Biotin-Streptavidin Interaction Cy5_1 Cy5 Streptavidin->Cy5_1 Cy5_2 Cy5 Streptavidin->Cy5_2 Cy5_3 Cy5 Streptavidin->Cy5_3 Cy5_4 Cy5 Streptavidin->Cy5_4

Caption: Signal amplification via the biotin-streptavidin interaction.

Troubleshooting and Considerations

  • High Background: High background fluorescence can be caused by insufficient blocking, excessive antibody or streptavidin-Cy5 conjugate concentrations, or inadequate washing. Ensure all steps are performed meticulously.

  • Weak or No Signal: This could be due to a low abundance of the target antigen, inactive primary antibody, insufficient incubation times, or photobleaching of the fluorophore. Optimize antibody concentrations and incubation times, and always use an antifade mounting medium. Protect the sample from light as much as possible during the staining process.

  • Non-specific Staining: Non-specific binding of the primary antibody or the streptavidin-Cy5 conjugate can lead to unwanted staining. Ensure the blocking step is effective and consider using a different blocking agent if necessary. The use of a high-quality, purified streptavidin conjugate is also important.

  • Photostability: Cy5 is a relatively photostable dye, but like all fluorophores, it is susceptible to photobleaching, especially with intense or prolonged exposure to excitation light. Minimize light exposure and use appropriate laser power and exposure times during imaging.

By following these guidelines and protocols, researchers can effectively utilize this compound to achieve high-quality, specific, and sensitive fluorescent labeling in a wide range of microscopy applications.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Single-Molecule Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for single-molecule tracking (SMT) studies. This versatile probe allows for the specific labeling and high-resolution tracking of individual biomolecules, offering invaluable insights into molecular dynamics, kinetics, and interactions in various biological systems.

Introduction to this compound

This compound is a tripartite molecule designed for specific and robust performance in single-molecule imaging applications.[1][2][3][4][5] Its structure consists of:

  • Biotin: A small molecule that forms an exceptionally strong and specific non-covalent bond with streptavidin and its analogues (e.g., neutravidin).[6][7][8] This interaction is fundamental for attaching the probe to target molecules that have been biotinylated or are fused to streptavidin.

  • Polyethylene Glycol (PEG) Linkers (PEG4 and PEG3): These flexible, hydrophilic spacers increase the solubility of the probe in aqueous buffers and minimize steric hindrance.[2][4] This ensures that both the biotin and Cy5 moieties can interact with their respective partners without impediment.

  • Cyanine 5 (Cy5): A bright and photostable far-red fluorescent dye.[9] Its spectral properties are well-suited for single-molecule detection, offering a high signal-to-noise ratio and minimal autofluorescence from cellular components.[9][10]

This combination of features makes this compound an ideal tool for researchers aiming to observe the behavior of individual proteins, lipids, or other biomolecules in real-time.

Key Applications

Single-molecule tracking with this probe can elucidate a range of biological phenomena that are often obscured by ensemble-averaging techniques.[11] Key applications include:

  • Membrane Protein Dynamics: Studying the diffusion, confinement, and oligomerization of receptors, channels, and transporters on the surface of living cells.

  • Protein-Protein Interactions: Quantifying the association and dissociation kinetics of protein complexes.[12]

  • Viral Entry and Trafficking: Visualizing the stepwise process of how individual viral particles interact with and enter host cells.

  • Drug-Target Engagement: Directly observing the binding of a fluorescently-labeled drug molecule to its target protein in a cellular context.

  • Cytoskeletal Dynamics: Tracking the movement of motor proteins along cytoskeletal filaments.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound in SMT studies.

Table 1: Photophysical Properties of Cy5
ParameterValueReference
Maximum Excitation Wavelength (λex)~649-651 nm[9]
Maximum Emission Wavelength (λem)~666-670 nm[9]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield~0.2
Average 'On' Time (τon)~4 s (at ~0.2 kW cm⁻²)[13]
Table 2: Biotin-Streptavidin Interaction Kinetics
ParameterValueReference
Association Rate Constant (kon)3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹[14]
Dissociation Rate Constant (koff)In the range of 10⁻⁶ s⁻¹[7]
Dissociation Constant (KD)~10⁻¹⁵ M[6]
Rupture Force200 pN at 1,500 pN/s to 230 pN at 110,000 pN/s[7]

Experimental Workflow and Protocols

The general workflow for an SMT experiment using this compound involves sample preparation, imaging, and data analysis.

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Target Biotinylation B Surface Passivation C Streptavidin Immobilization D Probe Incubation E TIRF Microscopy Setup D->E F Image Acquisition E->F G Particle Localization F->G H Trajectory Reconstruction G->H I Mean Squared Displacement (MSD) Analysis H->I

Caption: General workflow for a single-molecule tracking experiment.

Protocol 1: Labeling and Imaging of a Biotinylated Membrane Protein on a Glass Surface

This protocol describes the steps for imaging a purified, biotinylated transmembrane protein reconstituted into a supported lipid bilayer (SLB).

Materials:

  • This compound

  • Biotinylated protein of interest

  • Streptavidin or Neutravidin

  • Glass coverslips

  • mPEG-SVA and Biotin-PEG-SVA (for surface passivation)[15]

  • Lipids for SLB formation (e.g., DOPC)

  • Imaging Buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase)

  • TIRF (Total Internal Reflection Fluorescence) Microscope[10][16]

Procedure:

  • Coverslip Cleaning and Passivation:

    • Thoroughly clean glass coverslips using piranha solution or plasma cleaning.

    • Passivate the surface with a mixture of mPEG-SVA and a small percentage (1-2%) of Biotin-PEG-SVA to prevent non-specific binding and to provide anchor points for streptavidin.[15]

  • Streptavidin Layer Formation:

    • Incubate the biotin-PEG functionalized surface with a solution of streptavidin (or neutravidin) for 30 minutes. This creates a high-affinity surface for capturing biotinylated molecules.

    • Wash thoroughly with imaging buffer to remove unbound streptavidin.

  • Supported Lipid Bilayer (SLB) Formation with Reconstituted Protein:

    • Prepare small unilamellar vesicles (SUVs) containing your lipid of choice and the biotinylated protein of interest.

    • Add the SUVs to the streptavidin-coated surface. The vesicles will rupture and fuse to form a continuous lipid bilayer with the protein's biotinylated domain captured by the surface-bound streptavidin.

  • Labeling with this compound:

    • Prepare a dilute solution of the Cy5 probe in imaging buffer (typically in the low nanomolar range to achieve single-molecule labeling).

    • Incubate the SLB with the Cy5 probe solution. In this reversed labeling scheme, the biotin on the probe will bind to the remaining free binding sites on the surface-immobilized streptavidin. This protocol assumes the protein itself is not labeled, but rather its environment is sparsely labeled.

    • Alternatively, if the protein of interest is fused to streptavidin, the biotinylated Cy5 probe can be directly incubated with the SLB.

  • TIRF Microscopy Imaging:

    • Mount the coverslip onto a TIRF microscope. TIRF illumination is crucial as it selectively excites fluorophores within ~100 nm of the coverslip, minimizing background fluorescence from the solution.[10][16]

    • Use a laser line appropriate for Cy5 excitation (e.g., 640 nm or 647 nm).[9]

    • Acquire a time-lapse series of images with an exposure time suitable for capturing the dynamics of your molecule (typically 10-100 ms).

  • Data Analysis:

    • Use single-particle tracking software to localize the fluorescent spots in each frame with sub-pixel accuracy.[17]

    • Connect the localizations over time to reconstruct the trajectories of individual molecules.

    • Analyze the trajectories to calculate parameters such as diffusion coefficients (from Mean Squared Displacement plots), confinement radii, and binding kinetics.[17]

Signaling Pathway Visualization

SMT is often used to dissect complex signaling pathways. The following diagram illustrates a generic receptor signaling pathway that can be studied using this compound to track the receptor's movement and dimerization upon ligand binding.

Caption: A generic receptor dimerization and signaling pathway.

By labeling the biotinylated receptor with streptavidin-Cy5 or via a biotin-streptavidin-biotin-Cy5 linkage, researchers can track the transition from a monomeric to a dimeric state and observe how this influences downstream signaling.

Conclusion

This compound is a powerful and versatile tool for single-molecule tracking studies. Its high-affinity biotin tag, flexible PEG linkers, and robust Cy5 fluorophore provide the necessary specificity and performance for demanding single-molecule imaging experiments. The protocols and data presented here offer a foundation for researchers to design and execute SMT studies to unravel complex biological processes at the molecular level.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile trifunctional molecule, in the field of targeted protein degradation (TPD). This molecule incorporates a biotin handle for affinity-based applications, a Cy5 fluorophore for sensitive detection, and polyethylene glycol (PEG) linkers that enhance solubility and provide spatial separation of the functional moieties.[1][2] Its primary application is as a component of research tools to investigate the efficacy and mechanism of action of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.

Application: In-Cell Target Engagement Studies

Verifying that a PROTAC or molecular glue engages its intended protein of interest (POI) within a cellular context is a critical step in degrader development.[3][4] this compound can be utilized to create fluorescent and biotinylated probes to confirm and quantify target engagement.

Experimental Protocol: Competitive Pull-Down Assay for Target Engagement

This protocol describes a competitive binding experiment to assess the ability of a non-labeled degrader to compete with a biotinylated tracer for binding to a target protein in cell lysate.

Materials:

  • Cells expressing the protein of interest (POI)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated tracer: A PROTAC or ligand for the POI synthesized with this compound.

  • Non-labeled competitor degrader

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer

  • Fluorescence scanner capable of detecting Cy5

Procedure:

  • Cell Lysis: Harvest and lyse cells to obtain a clarified protein lysate. Determine the total protein concentration.

  • Competitive Binding: In microcentrifuge tubes, incubate a fixed amount of cell lysate with varying concentrations of the non-labeled competitor degrader for 1 hour at 4°C.

  • Tracer Incubation: Add a fixed, low concentration of the biotinylated Cy5 tracer to each tube and incubate for another hour at 4°C. Include a no-competitor control.

  • Affinity Enrichment: Add pre-washed streptavidin-coated magnetic beads to each tube and incubate for 1 hour at 4°C to capture the biotinylated tracer-protein complexes.

  • Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads three times with wash buffer.

  • Elution and Detection: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

  • In-Gel Fluorescence: Separate the proteins by SDS-PAGE. Scan the gel using a fluorescence scanner to detect the Cy5 signal, which corresponds to the amount of tracer-bound POI.

Data Presentation:

The intensity of the Cy5 signal is inversely proportional to the efficacy of the competitor degrader. The data can be quantified and plotted to determine the concentration at which the competitor displaces 50% of the tracer (IC50).

Competitor Conc. (nM)Normalized Cy5 Signal
01.00
10.95
100.78
500.52
1000.35
5000.15
10000.08

Illustrative data.

Diagram:

G cluster_workflow Target Engagement Workflow lysate Cell Lysate (contains POI) competitor Add Competitor (Unlabeled PROTAC) lysate->competitor tracer Add Biotin-Cy5 Tracer competitor->tracer beads Add Streptavidin Beads tracer->beads wash Wash Beads beads->wash elute Elute & Run Gel wash->elute scan Scan for Cy5 Fluorescence elute->scan

Competitive pull-down workflow.

Application: Monitoring Ternary Complex Formation with Fluorescence Polarization

The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is a prerequisite for successful protein degradation.[5] Fluorescence Polarization (FP) is a powerful biophysical technique to study these interactions in solution.[6][7] A fluorescently labeled ligand, such as one synthesized from this compound, can serve as a tracer in FP assays.

Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol is designed to measure the binding affinity of a PROTAC for its target protein and the formation of the ternary complex.

Materials:

  • Purified recombinant POI

  • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Fluorescent tracer: A high-affinity ligand for the POI labeled with Cy5 (derived from the title molecule).

  • Test PROTAC

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5)

  • 384-well, low-volume, black plates

  • Plate reader with FP capabilities (excitation ~649 nm, emission ~667 nm)

Procedure:

  • Tracer Binding: To determine the optimal tracer concentration, titrate the fluorescent tracer against a fixed concentration of the POI and measure the FP signal. Use a tracer concentration that gives a stable and significant FP signal (typically at its Kd).

  • Competition Assay: a. In the wells of a 384-well plate, add the assay buffer. b. Add serial dilutions of the test PROTAC. c. Add a fixed concentration of the POI. d. Add a fixed concentration of the fluorescent tracer. e. To assess ternary complex formation, repeat the titration in the presence of a saturating concentration of the E3 ligase.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the fluorescence polarization of each well.

Data Presentation:

A decrease in the FP signal indicates displacement of the fluorescent tracer by the test PROTAC. The data is plotted as FP signal versus PROTAC concentration, and the IC50 is determined. Comparing the IC50 in the absence and presence of the E3 ligase can provide information about the cooperativity of ternary complex formation.[8]

PROTAC Conc. (nM)FP (mP) w/o E3 LigaseFP (mP) w/ E3 Ligase
0.1250248
1245242
10220205
100150110
10009580
100008278

Illustrative data. A lower IC50 in the presence of E3 ligase suggests positive cooperativity.

Diagram:

G cluster_binding Binding Equilibria in FP Assay cluster_ternary Ternary Complex POI POI Tracer Cy5-Tracer POI->Tracer Tracer Binding (High FP) PROTAC PROTAC POI->PROTAC Binary Binding E3 E3 Ligase PROTAC->E3 Binary Binding POI_PROTAC E3_node POI_PROTAC->E3_node

Interactions in an FP assay.

Application: Cellular Imaging of Protein Degradation

The Cy5 fluorophore on the this compound molecule allows for its use in creating probes for fluorescence microscopy to visualize the cellular localization of a POI and monitor its degradation over time.

Experimental Protocol: Live-Cell Imaging of POI Degradation

This protocol outlines a method to visualize the reduction of a POI's fluorescence signal in live cells after treatment with a degrader. This requires the POI to be tagged in a way that it can be labeled with the Cy5-biotin probe (e.g., via fusion to streptavidin or using antibody-based delivery).

Materials:

  • Cells expressing a taggable version of the POI, seeded on glass-bottom imaging dishes.

  • Cy5-biotin probe (the title molecule, potentially conjugated to a delivery vehicle if needed).

  • Degrader compound.

  • Live-cell imaging medium.

  • Hoechst 33342 (for nuclear staining).

  • Confocal microscope with environmental control (37°C, 5% CO2) and appropriate laser lines and filters for Hoechst and Cy5.

Procedure:

  • Cell Seeding: Seed cells on imaging dishes and allow them to adhere overnight.

  • Labeling: Incubate the cells with the Cy5-biotin probe in live-cell imaging medium for a specified time to label the POI.

  • Washing: Gently wash the cells three times with fresh medium to remove any unbound probe.

  • Baseline Imaging: Acquire initial (time = 0) images of the cells, capturing both the Cy5 channel (POI) and the Hoechst channel (nuclei).

  • Degrader Treatment: Add the degrader compound to the cells at the desired final concentration.

  • Time-Lapse Microscopy: Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours to monitor the decrease in the Cy5 signal.

  • Image Analysis: Quantify the mean fluorescence intensity of the Cy5 signal per cell at each time point, using the nuclear stain to segment and count cells.

Data Presentation:

The fluorescence intensity data is normalized to the t=0 time point and plotted against time to visualize the degradation kinetics.

Time (hours)Normalized Cy5 Intensity (Mean ± SD)
01.00 ± 0.05
10.85 ± 0.06
20.62 ± 0.07
40.31 ± 0.05
60.15 ± 0.04
80.08 ± 0.03

Illustrative data showing time-dependent degradation.

Diagram:

G cluster_imaging Live-Cell Imaging Workflow start Label POI with Cy5-Biotin Probe wash Wash Unbound Probe start->wash t0 Image (t=0) wash->t0 treat Add Degrader t0->treat timelapse Time-Lapse Imaging (t = 1, 2, 4... hrs) treat->timelapse analyze Quantify Fluorescence timelapse->analyze

Workflow for imaging protein degradation.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Visualizing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the novel bifunctional probe, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, for the sensitive and specific visualization of protein-protein interactions (PPIs) in situ. This probe integrates a Cy5 fluorophore for detection, a biotin moiety for signal amplification or capture, and flexible polyethylene glycol (PEG) linkers to optimize spatial accessibility.

Introduction

Understanding protein-protein interactions is fundamental to cell biology and drug discovery. The this compound probe is a powerful tool designed for advanced imaging techniques such as the Proximity Ligation Assay (PLA). PLA allows for the in situ detection of PPIs with high specificity and sensitivity, providing single-molecule resolution.[1] This probe's unique structure, featuring distinct PEG linkers, enhances its utility in bioconjugation by improving solubility and stability while minimizing steric hindrance.[2][3][4]

The core principle of using this probe lies in a two-step recognition process. First, primary antibodies recognize two target proteins of interest. Then, secondary antibodies, one conjugated to an oligonucleotide and the other to a molecule that can be recognized by the this compound probe (e.g., via an anti-digoxigenin antibody if the probe is digoxigenin-labeled, or more commonly, the biotin tag is used for a later streptavidin-based detection step), are introduced. When the two target proteins are in close proximity (typically <40 nm), the oligonucleotides can be ligated to form a circular DNA template.[5] This circular DNA is then amplified via rolling circle amplification (RCA), generating a long DNA product that can be visualized by the hybridization of fluorescently labeled oligonucleotides, such as the Cy5 moiety on our probe. The biotin component of the probe can be used for further signal amplification or for purification of the interacting complexes.[6]

Key Features and Applications

  • High Sensitivity: The combination of PLA and the bright Cy5 fluorophore allows for the detection of low-abundance protein interactions.

  • Specificity: The requirement for dual recognition of proximal targets minimizes false-positive signals.

  • Quantitative Analysis: The discrete fluorescent spots (PLA signals) can be quantified to provide a measure of the extent of protein interaction.[1]

  • Spatial Information: The technique provides subcellular localization of protein-protein interactions within fixed cells and tissues.[1]

  • Versatility: This probe is adaptable for use in various cell types and tissue samples.

Primary Application: Proximity Ligation Assay (PLA)

The this compound probe is ideally suited for the detection step in a PLA experiment. After the RCA step, the amplified DNA product contains numerous binding sites for the complementary oligonucleotide sequence conjugated to the Cy5 probe. This results in a highly amplified fluorescent signal at the site of the protein-protein interaction.

Technical Specifications and Data

While specific quantitative data for this novel probe is not yet broadly published, the following table provides expected performance characteristics based on its components. Researchers should perform their own optimization experiments.

ParameterExpected Value/RangeNotes
Excitation Wavelength (Max) ~650 nmOptimal for Cy5 fluorophore.
Emission Wavelength (Max) ~670 nm
Optimal Probe Concentration 5 - 50 nMConcentration should be optimized for specific cell type and target proteins.
Signal-to-Noise Ratio > 10Dependent on experimental conditions and target abundance.
Proximity Requirement for PLA < 40 nm

Experimental Protocols

Proximity Ligation Assay (PLA) Protocol

This protocol outlines the key steps for performing a PLA experiment to visualize the interaction between two proteins, Protein X and Protein Y.

Materials:

  • Fixed cells or tissue sections on slides

  • Primary antibodies: Rabbit anti-Protein X and Mouse anti-Protein Y

  • PLA Probes: Anti-Rabbit PLUS and Anti-Mouse MINUS

  • This compound detection probe

  • Duolink® In Situ Detection Reagents

  • Wash Buffers A and B

  • Mounting Medium with DAPI

Procedure:

  • Sample Preparation:

    • Seed cells on coverslips and grow to desired confluency.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block samples with a suitable blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (Rabbit anti-Protein X and Mouse anti-Protein Y) in antibody diluent.

    • Incubate samples with the primary antibody solution overnight at 4°C in a humidified chamber.[5]

  • PLA Probe Incubation:

    • Wash samples twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in antibody diluent.[7]

    • Incubate samples with the PLA probe solution for 1 hour at 37°C in a humidified chamber.[7]

  • Ligation:

    • Wash samples twice with Wash Buffer A for 5 minutes each.[1]

    • Prepare the ligation solution by diluting the Ligation buffer 1:5 and adding ligase (1:40).[1]

    • Incubate samples with the ligation solution for 30 minutes at 37°C.[5]

  • Amplification:

    • Wash samples twice with Wash Buffer A for 5 minutes each.

    • Prepare the amplification solution by diluting the Amplification buffer 1:5 and adding polymerase (1:80).

    • Incubate samples with the amplification solution for 100-120 minutes at 37°C.[5]

  • Detection:

    • Wash samples twice with Wash Buffer B for 10 minutes each.

    • Dilute the this compound probe to its optimal concentration in a suitable hybridization buffer.

    • Incubate samples with the detection probe solution for 1 hour at 37°C in the dark.

  • Mounting and Imaging:

    • Wash samples twice with Wash Buffer B for 10 minutes each.

    • Mount the coverslip on a microscope slide using a mounting medium containing DAPI.

    • Image the samples using a fluorescence microscope with appropriate filters for DAPI (blue) and Cy5 (far-red).

Visualizations

probe_structure cluster_probe This compound Probe Cy5 Cy5 Fluorophore PEG4 m-PEG4 Linker Cy5->PEG4 PEG3 Biotin-PEG3 Linker PEG4->PEG3 Biotin Biotin PEG3->Biotin

Caption: Structure of the bifunctional probe.

pla_workflow cluster_workflow Proximity Ligation Assay (PLA) Workflow start Start: Two Proteins in Proximity primary_ab 1. Primary Antibody Incubation (e.g., Rabbit & Mouse) start->primary_ab pla_probes 2. PLA Probe Incubation (Anti-Rabbit & Anti-Mouse oligos) primary_ab->pla_probes ligation 3. Ligation (Forms a circular DNA template) pla_probes->ligation amplification 4. Rolling Circle Amplification (RCA) ligation->amplification detection 5. Detection (Hybridization with Cy5-labeled probe) amplification->detection imaging 6. Imaging (Fluorescence Microscopy) detection->imaging

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the labeling efficiency of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 with proteins, peptides, and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent labeling reagent. It contains:

  • Cy5: A fluorescent dye that emits in the far-red spectrum (typically around 667 nm), which is useful for minimizing background autofluorescence in biological samples.[1][2][3]

  • NHS Ester: An N-hydroxysuccinimide ester group that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5]

  • Biotin: A vitamin that binds with very high affinity to avidin and streptavidin, enabling applications like affinity purification or detection.[6][7]

  • PEG Linkers (PEG3 & PEG4): Polyethylene glycol spacers that increase the hydrophilicity and solubility of the molecule in aqueous buffers and reduce non-specific interactions.[1][2][3]

The labeling reaction involves a nucleophilic attack from a primary amine on the target biomolecule to the NHS ester of the labeling reagent, forming a covalent bond.

Q2: My labeling efficiency is very low. What are the most common causes?

Low labeling efficiency with NHS esters is a frequent issue. The primary causes are typically related to the reaction conditions. The most common culprits include:

  • Incorrect pH: The reaction is highly pH-dependent.[8][9][10]

  • Incompatible Buffer: The presence of primary amines in the buffer will compete with your target molecule.[8][9]

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[4][5][11]

  • Low Reactant Concentration: Dilute concentrations of your protein or the labeling reagent can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.[8]

  • Steric Hindrance: The primary amines on your target molecule may be inaccessible.[12]

Q3: Can the PEG or biotin components of the reagent affect the labeling reaction?

While the core reactivity lies with the NHS ester, the other components can have minor effects:

  • PEG Linkers: The hydrophilic PEG chains are designed to improve solubility and reduce steric hindrance.[6] However, for very specific molecular interactions, their length and flexibility could play a role, though this is not a common cause of low efficiency in the initial labeling step.

  • Biotin: Biotin itself is unlikely to interfere with the NHS ester reaction. Its primary role is in post-labeling applications involving avidin or streptavidin.[6][13]

Troubleshooting Guide

Issue 1: Low or No Labeling Detected

If you are observing poor labeling efficiency, systematically review your experimental parameters.

start Low Labeling Efficiency check_buffer Check Buffer Composition start->check_buffer check_ph Verify Reaction pH check_buffer->check_ph Buffer is Amine-Free success Labeling Improved check_buffer->success Switched to Amine-Free Buffer (e.g., PBS, HEPES) check_reagents Assess Reagent Quality & Concentration check_ph->check_reagents pH is Optimal (7.2-8.5) check_ph->success Adjusted pH to 7.2-8.5 check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents are Fresh & Concentrated check_reagents->success Used Fresh Dye & Higher Biomolecule Conc. purification Evaluate Purification Step check_conditions->purification Conditions Optimized check_conditions->success Adjusted Time/ Temp/Molar Ratio purification->success Purification is Effective cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule 1. Prepare Biomolecule in Amine-Free Buffer (pH 8.3) prep_dye 2. Prepare Dye Stock in Anhydrous DMSO mix 3. Add Dye Stock to Biomolecule prep_dye->mix incubate 4. Incubate (e.g., 1 hr, RT) mix->incubate purify 5. Purify Conjugate (e.g., Size Exclusion) incubate->purify analyze 6. Analyze DOL purify->analyze

References

Troubleshooting low signal with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a molecule with three key components:

  • A biotin group, which allows for high-affinity binding to streptavidin and avidin.

  • A Cy5 fluorescent dye, a far-red fluorophore used for detection in various applications.[1]

  • PEG (polyethylene glycol) linkers (PEG4 and PEG3), which increase solubility in aqueous solutions and reduce non-specific binding.[2][3]

This reagent is commonly used for fluorescently labeling and detecting biomolecules in assays such as:

  • Flow cytometry[4][5][6][7]

  • Fluorescence microscopy[8][9]

  • Western blotting and other immunoassays[10]

  • PROTAC (Proteolysis Targeting Chimera) development[11][12]

Q2: What are the spectral properties of the Cy5 dye?

The Cy5 dye has the following approximate spectral characteristics:

  • Excitation Maximum: ~649 nm[13][14]

  • Emission Maximum: ~667 nm[13][14]

It is important to use the correct filter sets on your imaging instruments to ensure optimal signal detection.[15]

Q3: How should I store and handle this compound?

For optimal stability, it is recommended to store the product under the conditions specified on the Certificate of Analysis. In general, protect the compound from light to prevent photobleaching of the Cy5 dye and store it in a dry, cool environment.[5][7] For Cy5-NHS esters, it is advisable to store them desiccated at -20°C or colder and prepare fresh solutions for each experiment.[16]

Troubleshooting Guide: Low Signal

Low or no signal is a common issue encountered in fluorescence-based assays. Below is a systematic guide to troubleshooting low signal when using this compound.

Problem Area 1: Issues with the Reagent and Labeling Protocol

Q4: I am not getting a strong signal. Could the this compound reagent itself be the problem?

Several factors related to the reagent and your labeling protocol could lead to a weak signal:

  • Improper Storage: Ensure the reagent has been stored correctly, protected from light and moisture, to prevent degradation of the Cy5 dye.[6]

  • Suboptimal Labeling Conditions: The efficiency of conjugation to your target molecule is critical.

    • pH: For NHS ester chemistry, the pH of the reaction buffer is crucial. A pH of 7.5-8.0 is generally recommended for labeling primary amines.[16]

    • Degree of Labeling (DOL): Over-labeling can lead to quenching, where multiple Cy5 molecules on a single protein interact and reduce the overall fluorescence.[17][18] Conversely, under-labeling will result in a weak signal. It is important to optimize the molar ratio of the dye to your target molecule.

Problem Area 2: Experimental Conditions and Assay Protocol

Q5: My labeling seems successful, but I still have a weak signal in my assay (e.g., flow cytometry, microscopy). What should I check?

Your assay conditions can significantly impact the signal intensity. Consider the following:

  • Insufficient Reagent Concentration: You may be using too little of the labeled molecule. Titrate the concentration to find the optimal balance between signal and background.[5]

  • Inadequate Incubation Times: Ensure sufficient incubation time for the labeled molecule to bind to its target.[19]

  • Suboptimal Buffer Conditions: The pH and composition of your buffers can affect both the fluorescence of Cy5 and the binding interactions. Cy5 fluorescence is stable over a wide pH range (pH 4 to 10), but extreme pH can cause degradation.[1][20]

  • Presence of Endogenous Biotin: Samples like tissue lysates can contain endogenous biotinylated proteins, which will compete for binding to streptavidin, reducing the signal from your labeled molecule.[10][21]

Problem Area 3: Instrumentation and Data Acquisition

Q6: How can I be sure my instrument settings are not the cause of the low signal?

Proper instrument setup is critical for detecting fluorescence:

  • Incorrect Filter Sets: Ensure your microscope or cytometer is equipped with the correct excitation and emission filters for Cy5.[15]

  • Laser Power and Detector Gain: The laser power may be too low, or the detector gain/voltage may be set too low.[22]

  • Exposure Time (Microscopy): A short exposure time may not be sufficient to capture enough photons. Increase the exposure time, but be mindful of photobleaching.[9]

Problem Area 4: Cy5-Specific Issues

Q7: I've optimized my protocol, but the signal is still weak or fades quickly. Are there any known issues with the Cy5 dye?

Yes, Cy5 is susceptible to certain environmental factors:

  • Photobleaching: Cy5 can be irreversibly damaged by prolonged exposure to excitation light.[23] Minimize light exposure and use anti-fade mounting media for microscopy.[23]

  • Ozone Sensitivity: Cy5 is highly sensitive to degradation by environmental ozone.[23][24] This can lead to a rapid loss of signal. If possible, work in a low-ozone environment or minimize the exposure of your samples to ambient air.[23]

Quantitative Data Summary

The following table summarizes key properties of the Cy5 fluorophore.

PropertyValueReference
Excitation Maximum~649 nm[13][14]
Emission Maximum~667 nm[13][14]
Recommended Excitation Filter~628-650 nm[8][15]
Recommended Emission Filter~670-700 nm[8][15]
pH SensitivityStable between pH 4 and 10[1][20]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester Derivative

This is a general guideline. You must optimize the protocol for your specific protein.

  • Prepare Protein Solution: Dissolve your protein in a buffer free of primary amines (e.g., PBS at pH 7.5-8.0).

  • Prepare Dye Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF.[16]

  • Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein needs to be optimized; start with a 5-10 fold molar excess of the dye.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye using a desalting column or dialysis.

Protocol 2: Staining Cells for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension and wash the cells.

  • Blocking (if using streptavidin): If using a streptavidin-based detection system, block Fc receptors and any endogenous biotin.[4]

  • Primary Staining: Incubate cells with your biotinylated primary antibody or molecule of interest.

  • Washing: Wash the cells to remove unbound primary reagent.

  • Secondary Staining: Incubate the cells with a streptavidin-Cy5 conjugate or your directly labeled this compound molecule. Protect from light.[6]

  • Final Washes: Wash the cells to remove unbound fluorescent reagent.

  • Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Cy5.[6] Include unstained and single-color controls for proper compensation and gating.[5][6]

Visual Troubleshooting Guides

Low_Signal_Troubleshooting cluster_reagent Reagent & Labeling cluster_protocol Assay Protocol cluster_instrument Instrumentation cluster_dye Cy5-Specific Issues start Low or No Signal Detected reagent_storage Improper Storage? start->reagent_storage Check labeling_efficiency Suboptimal Labeling? (pH, DOL) start->labeling_efficiency Check concentration Insufficient Concentration? start->concentration Check incubation Incubation Time Too Short? start->incubation Check biotin_interference Endogenous Biotin? start->biotin_interference Check filters Incorrect Filters? start->filters Check settings Low Laser/Gain? start->settings Check photobleaching Photobleaching? start->photobleaching Check ozone Ozone Degradation? start->ozone Check solution Signal Restored reagent_storage->solution Fix: Store Properly labeling_efficiency->solution Fix: Optimize Protocol concentration->solution Fix: Titrate Reagent incubation->solution Fix: Increase Time biotin_interference->solution Fix: Add Blocking Step filters->solution Fix: Use Correct Filters settings->solution Fix: Adjust Settings photobleaching->solution Fix: Minimize Light Exposure ozone->solution Fix: Control Environment

Caption: Troubleshooting workflow for low signal issues.

Biotin_Streptavidin_Detection cluster_indirect Indirect Detection Example cluster_direct_alt Direct Detection (Alternative) Target Target Molecule (e.g., on a cell) Primary Biotinylated Primary Antibody Target->Primary Binds to Streptavidin Streptavidin-Cy5 Primary->Streptavidin Biotin binds to Reagent This compound (used with Streptavidin) Signal Fluorescent Signal Streptavidin->Signal Generates Target_Direct Target Molecule Labeled_Molecule Target-specific molecule labeled with This compound Target_Direct->Labeled_Molecule Binds to Signal_Direct Fluorescent Signal Labeled_Molecule->Signal_Direct Generates

Caption: Common detection strategies using biotin and Cy5.

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 photobleaching and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the photobleaching of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. While photostability data for this specific molecule is not extensively published, the core Cy5 fluorophore is well-characterized. The principles and strategies outlined here for Cy5 are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family.[1][2][3][4][5] It is functionalized with polyethylene glycol (PEG) chains to enhance its solubility in aqueous solutions and a biotin moiety for specific binding to streptavidin or avidin.[2][3][6] Its key spectral properties are:

  • Excitation Maximum: ~649-650 nm[1]

  • Emission Maximum: ~667-670 nm[1][7]

Q2: What is photobleaching and why is it a concern for Cy5 dyes?

A: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[1][8][9] When a fluorophore like Cy5 is exposed to high-intensity excitation light, it can enter a long-lived, unstable "triplet state."[1][10] In this state, the fluorophore is highly susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the fluorophore, rendering it permanently non-fluorescent.[1][8] This leads to a gradual fading of the fluorescent signal, which can compromise image quality and the accuracy of quantitative data.[8][9]

Q3: How does the PEGylation and biotinylation of this molecule affect its photostability?

A: The hydrophilic PEG chains are primarily intended to improve solubility in aqueous media and reduce non-specific binding.[2][6] While the local microenvironment can influence a dye's photostability, the fundamental susceptibility of the Cy5 core to photobleaching remains the primary concern. Therefore, standard photobleaching prevention strategies for Cy5 are essential.[1]

Q4: What is "photoblueing" and does it affect Cy5?

A: Photoblueing is a phenomenon where a fluorescent dye, after photobleaching, is converted into a form that absorbs and emits light at shorter wavelengths (i.e., shifts towards the blue end of the spectrum).[11] For example, a red-fluorescing dye might start to glow green. This effect has been observed for cyanine dyes like Cy5 and can cause artifacts in super-resolution microscopy.[11]

Q5: Are there more photostable alternatives to Cy5?

A: Yes, several alternative dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and photostability compared to Cy5.[8]

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: Photobleaching due to excessive excitation light exposure.

  • Solutions:

    • Reduce Excitation Power: Lower the laser power or use neutral density filters to decrease the intensity of the excitation light.[9][12]

    • Minimize Exposure Time: Reduce the image acquisition time.[7][12] For live-cell imaging, use time-lapse settings with the longest possible intervals.

    • Use Antifade Reagents: Incorporate antifade reagents in your mounting medium or imaging buffer.[7][8]

    • Oxygen Scavenging Systems: For single-molecule studies, consider using an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer.[10]

Issue 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Weak fluorescence signal and/or high background.

  • Solutions:

    • Optimize Labeling: Ensure optimal dye-to-biomolecule labeling ratios to avoid self-quenching from over-labeling.[8]

    • Reduce Background: Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling.[8]

    • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for the imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.[8]

    • Correct Filter Sets: Use a filter set optimized for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).[7]

Issue 3: Presence of image artifacts (e.g., dark spots).

  • Possible Cause: Sample preparation issues.

  • Solutions:

    • Proper Mounting: Avoid air bubbles in the mounting medium, as they can scatter light.[8]

    • Cleanliness: Ensure the coverslip is clean and free of dust and smudges.[8]

Data Presentation

Table 1: Common Antifade Reagents for Cy5 and Their Mechanisms.

Antifade ReagentProposed Mechanism of ActionSuitability
p-Phenylenediamine (PPD) Reactive oxygen species scavenger.[13]Effective, but can react with cyanine dyes and reduce initial fluorescence.[13]
n-Propyl gallate (NPG) Antioxidant that reduces photobleaching.[7][14]Commonly used, but can be difficult to dissolve.[13]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher and free radical scavenger.[13]Less effective than PPD but also less toxic.[13]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Vitamin E analog that acts as an antioxidant and triplet state quencher.[10][15]Effective for both fixed and live-cell imaging.[15]
Vectashield® Commercial mounting medium containing antifade agents.Widely used and effective for many fluorophores, including Cy5.[12][16]
ProLong™ Gold/Diamond Antifade Mountants Commercial mounting media designed to prevent photobleaching.[17]Offer high performance in preserving fluorescent signals.[17]

Experimental Protocols

Protocol 1: Quantifying the Photobleaching Rate of Cy5

This protocol describes a method to measure the rate of photobleaching in a microscopy experiment.

  • Sample Preparation: Prepare a sample with immobilized this compound labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[8]

    • Set the laser power to a constant level relevant to your experiments.

    • Choose an appropriate emission filter for Cy5.[8]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate.[8]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching half-life.

Protocol 2: Preparation of a Glycerol-Based Antifade Mounting Medium

This protocol describes the preparation of a common antifade medium. Safety Note: Handle reagents like PPD and DABCO with care in a well-ventilated area, using appropriate personal protective equipment.

  • Prepare Buffer: Make a 0.1 M solution of sodium bicarbonate (NaHCO₃) in water and adjust the pH to ~9.0 with sodium hydroxide (NaOH).[1]

  • Dissolve Antifade Agent: Slowly dissolve one of the following antifade agents in the buffer:

    • p-Phenylenediamine (PPD) to a final concentration of 0.1%.

    • n-Propyl gallate (NPG) to a final concentration of 2%.

    • DABCO to a final concentration of 2.5%.

  • Add Glycerol: Add glycerol to the solution to a final concentration of 90%.

  • Storage: Store the antifade medium at -20°C in the dark.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow Start Rapid Signal Loss? CheckPower Reduce Excitation Power & Exposure Time Start->CheckPower Yes CheckLabeling Low SNR? Start->CheckLabeling No UseAntifade Incorporate Antifade Reagent CheckPower->UseAntifade End Problem Resolved UseAntifade->End OptimizeLabeling Optimize Labeling Concentration CheckLabeling->OptimizeLabeling Yes CheckLabeling->End No ImproveWashing Improve Washing Steps OptimizeLabeling->ImproveWashing ImproveWashing->End

Caption: A troubleshooting workflow for common Cy5 imaging issues.

cluster_pathway Simplified Cy5 Photobleaching Pathway GS Ground State (S0) ES Excited Singlet State (S1) GS->ES Excitation Light ES->GS Fluorescence ET Excited Triplet State (T1) ES->ET Intersystem Crossing ROS Reactive Oxygen Species (ROS) ET->ROS Energy Transfer to O2 Bleached Bleached Cy5 ET->Bleached ROS->Bleached Chemical Reaction

Caption: A simplified diagram of the Cy5 photobleaching process.

cluster_prevention Photobleaching Prevention Strategies Prevention Prevention Strategies Imaging Optimized Imaging Conditions Prevention->Imaging Chemical Chemical Environment Prevention->Chemical Dye Fluorophore Choice Prevention->Dye Power Lower Excitation Power Imaging->Power Time Shorter Exposure Time Imaging->Time Antifade Use Antifade Reagents Chemical->Antifade Oxygen Oxygen Scavengers Chemical->Oxygen Alternatives Use Photostable Dyes (e.g., Alexa Fluor 647) Dye->Alternatives

Caption: Key strategies to prevent or minimize Cy5 photobleaching.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you maximize your signal-to-noise ratio and achieve high-quality, reproducible results in your fluorescence-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound, helping you to identify and resolve problems to improve your signal-to-noise ratio.

Problem Potential Cause Suggested Solution
High Background Fluorescence 1. Non-specific binding of the probe: The PEGylated Cy5 probe may be binding to cellular components other than the target.- Optimize Blocking: Use a high-quality blocking buffer such as 5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody for at least 1 hour.[1] - Increase Wash Steps: Extend the duration and/or number of wash steps after probe and streptavidin incubation to more effectively remove unbound reagents.[2] - Titrate Probe Concentration: An excessively high concentration of the probe can lead to increased non-specific binding. Perform a titration to find the lowest effective concentration.
2. Endogenous Biotin: Many tissues and cells, particularly kidney and liver, have naturally occurring biotin which will be detected by the streptavidin-Cy5, leading to high background.[3]- Endogenous Biotin Blocking: Perform an avidin/biotin blocking step before applying the biotinylated probe. This typically involves incubating with an avidin solution followed by a biotin solution to saturate endogenous biotin.[3][4][5]
3. Autofluorescence: Biological samples can inherently fluoresce, which can interfere with the Cy5 signal.- Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the Cy5 signal from the autofluorescence spectrum. - Proper Controls: Always include an unstained sample to assess the level of autofluorescence.[6]
Weak or No Signal 1. Inefficient Binding of the Probe: The probe may not be binding effectively to its target.- Optimize Probe Concentration: While high concentrations can cause background, a concentration that is too low will result in a weak signal. Titration is key. - Check Probe Integrity: Ensure the probe has been stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.
2. Inefficient Detection by Streptavidin-Cy5: The streptavidin-Cy5 may not be effectively binding to the biotinylated probe.- Optimize Streptavidin-Cy5 Concentration: Titrate the streptavidin-Cy5 concentration to find the optimal balance between signal amplification and background. A typical starting range is 5-30 µg/ml.[7][8] - Check Streptavidin-Cy5 Activity: Ensure the streptavidin conjugate is active and has been stored correctly.
3. Photobleaching: The Cy5 fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.[9]- Use Antifade Reagents: Mount coverslips with a high-quality antifade mounting medium.[6][9] - Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a shutter to block the light path when not acquiring images.[9]
Signal Fades Quickly 1. Photobleaching of Cy5: Rapid signal loss during imaging is a classic sign of photobleaching.[9]- Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal.[9] - Use a More Photostable Alternative: If photobleaching is a persistent issue, consider alternative far-red dyes known for higher photostability, such as Alexa Fluor 647.[9]
2. Ozone-induced Degradation: Cy5 is sensitive to ozone in the environment, which can cause signal degradation.- Control the Environment: If possible, perform the final steps of the experiment and imaging in a low-ozone environment.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linkers in this compound?

The polyethylene glycol (PEG) linkers (PEG4 and PEG3) serve several important functions. They increase the hydrophilicity and solubility of the molecule in aqueous buffers.[6] Additionally, the PEG chains act as a shield, reducing non-specific binding of the Cy5 fluorophore to cellular components, thereby helping to lower background fluorescence and improve the signal-to-noise ratio.

Q2: Do I need to block for endogenous biotin when using this probe?

Yes, especially if you are working with tissues known to have high levels of endogenous biotin, such as the liver, kidney, or pancreas.[3][10] An avidin/biotin blocking step is crucial to prevent the streptavidin-Cy5 from binding to this endogenous biotin, which would otherwise cause high background staining.[3][5]

Q3: What is the optimal concentration for the this compound probe and the subsequent streptavidin-Cy5?

The optimal concentrations are highly dependent on the specific application, cell type, and target abundance. It is essential to perform a titration for both the biotinylated probe and the streptavidin-Cy5 conjugate to determine the concentrations that yield the best signal-to-noise ratio for your experiment.[11]

Q4: How can I minimize photobleaching of the Cy5 fluorophore?

To minimize photobleaching, you should:

  • Use a high-quality antifade mounting medium.[6][9]

  • Reduce the intensity of the excitation light to the lowest level necessary for detection.[9]

  • Minimize the duration of light exposure by using a shutter when not actively imaging.[9]

  • Capture images as quickly as possible.[6]

Q5: Can I perform signal amplification with this probe?

Yes, the biotin-streptavidin interaction is a powerful method for signal amplification.[12][13] Each biotin molecule on your probe can bind to a streptavidin-Cy5 conjugate, which contains multiple Cy5 fluorophores, leading to a significant increase in the fluorescent signal compared to a directly labeled probe.[14]

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for key reagents. These should be considered as starting points, and optimization for your specific experimental conditions is highly recommended.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Starting ConcentrationNotes
This compound1 - 10 µMTitration is critical to find the optimal concentration.
Streptavidin-Cy55 - 30 µg/mL[7][8]Higher concentrations can increase background.
Blocking Buffer (BSA)1 - 5% (w/v) in PBSUse a high-purity, BSA fraction V.
Normal Serum5 - 10% (v/v) in PBSUse serum from the same species as the secondary antibody host.

Table 2: Recommended Incubation Times

StepReagentRecommended Incubation TimeTemperature
BlockingBlocking Buffer60 minutesRoom Temperature
Endogenous Biotin BlockingAvidin Solution15 minutes[3]Room Temperature
Biotin Solution15 minutes[3]Room Temperature
Primary StainingThis compound60 minutesRoom Temperature
Secondary DetectionStreptavidin-Cy530 - 60 minutesRoom Temperature

Experimental Protocols

General Protocol for Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for using this compound for immunofluorescence staining of adherent cells. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific application.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Endogenous Biotin Blocking (Recommended):

    • Incubate the cells with an avidin solution for 15 minutes at room temperature.[3]

    • Rinse briefly with PBS.

    • Incubate the cells with a biotin solution for 15 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.

  • Primary Staining: Dilute the this compound probe to its optimal concentration in the blocking buffer. Incubate the cells with the diluted probe for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Detection: Dilute the Streptavidin-Cy5 conjugate to its optimal concentration in the blocking buffer. Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_blocking Blocking Steps cluster_staining Staining cluster_imaging Imaging A Cell Culture on Coverslip B Wash with PBS A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (optional) C->D E Endogenous Biotin Blocking (Avidin then Biotin) D->E F Non-specific Binding Block (e.g., 5% BSA) E->F G Incubate with This compound F->G H Wash G->H I Incubate with Streptavidin-Cy5 H->I J Final Washes I->J K Mount with Antifade Medium J->K L Fluorescence Microscopy K->L

Caption: General immunofluorescence workflow.

troubleshooting_logic Start High Background? A Check Endogenous Biotin Start->A B Perform Avidin/Biotin Block A->B Yes C Optimize Blocking Buffer A->C No B->C D Increase BSA/Serum Concentration or Incubation Time C->D Yes E Titrate Probe/Streptavidin Conc. C->E No D->E F Decrease Concentrations E->F Yes G Increase Wash Steps E->G No F->G H Increase Wash Duration/Number G->H Yes I Problem Solved G->I No H->I

Caption: Troubleshooting high background.

signal_amplification Target Target Antigen Probe Biotin-PEG-Cy5 Probe Target->Probe Binds to Streptavidin Streptavidin Probe->Streptavidin Biotin binds to Cy5 Cy5 Streptavidin->Cy5 Carries multiple

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.

Troubleshooting Guide

Aggregation of fluorescent probes like this compound can lead to significant experimental artifacts, including reduced fluorescence signal and non-specific binding. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal H-Aggregation: The Cy5 dye molecules are stacked, leading to self-quenching. This is a common issue with cyanine dyes, especially at high concentrations.1. Decrease Concentration: Dilute the stock solution to the working concentration just before use. 2. Change Solvent: Prepare the stock solution in high-quality, anhydrous DMSO or DMF. For aqueous buffers, consider adding organic co-solvents (e.g., up to 20% DMSO or ethanol) if compatible with your experiment. 3. Sonication: Briefly sonicate the solution to help break up aggregates.
Precipitation in Aqueous Buffer Poor Solubility: Despite the presence of PEG chains, the molecule can precipitate at high concentrations or in certain buffer conditions. Hydrophobic interactions between the Cy5 and biotin moieties can contribute to this.1. Optimize Buffer: Screen different buffer systems (e.g., PBS, HEPES, Tris). Adjust the pH and ionic strength. Sometimes, a slightly basic pH (7.5-8.5) can improve solubility. 2. Use Additives: Include solubility enhancers such as 0.01-0.1% non-ionic surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins in your buffer, if permissible for your application.
High Background Staining/Non-Specific Binding Formation of Aggregates: Aggregates can bind non-specifically to surfaces and biomolecules.1. Centrifugation/Filtration: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet larger aggregates and use the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter. 2. Incorporate Blocking Steps: In staining protocols, use appropriate blocking agents (e.g., BSA, goat serum) to minimize non-specific binding.
Inconsistent Results Variability in Aggregation State: The degree of aggregation can change over time, especially with freeze-thaw cycles.1. Proper Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. 2. Fresh Preparations: Prepare working solutions fresh from a new aliquot for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem for this compound?

A1: Dye aggregation is the process where individual fluorescent molecules, like the Cy5 in your probe, clump together. This is often driven by hydrophobic interactions between the dye molecules.[1] When Cy5 aggregates, it commonly forms "H-aggregates," which are non-fluorescent or have significantly reduced fluorescence.[2] This leads to a loss of signal in your experiments and can cause non-specific binding, resulting in unreliable data.

Q2: How do the PEG and biotin components of the molecule affect aggregation?

A2: The polyethylene glycol (PEG) chains (PEG4 and PEG3) are included to increase the hydrophilicity and solubility of the molecule in aqueous solutions, which generally helps to reduce aggregation.[3][4][5] However, the hydrophobic nature of the Cy5 dye and the biotin moiety can still drive aggregation, particularly at high concentrations. The specific length of the PEG chains can also influence the molecule's properties; while longer PEG chains can sometimes offer better solubility, this is not always a simple linear relationship and depends on the overall molecular structure.[6][7] Biotin itself is a relatively hydrophobic molecule and can contribute to the overall tendency of the conjugate to aggregate, especially in aqueous buffers.

Q3: How can I detect aggregation in my this compound solution?

A3: You can detect aggregation using a few common laboratory techniques:

  • UV-Visible Spectroscopy: This is a primary method for detecting Cy5 aggregation. Monomeric Cy5 has a characteristic absorption maximum around 650 nm. The formation of H-aggregates is indicated by the appearance of a new, blue-shifted absorption peak or a shoulder at a shorter wavelength (around 600 nm).[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of a population of larger particles can indicate aggregation.

  • Visual Inspection: In severe cases, you may see visible precipitates or cloudiness in your solution.

Q4: What is the best way to store this compound to minimize aggregation?

A4: Proper storage is critical. We recommend the following:

  • Stock Solutions: Dissolve the compound in high-quality, anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your experimental buffer.

Q5: Can I reverse aggregation once it has occurred?

A5: In some cases, aggregation can be reversed or reduced:

  • Sonication: Placing the solution in a bath sonicator for a few minutes can help break up aggregates.

  • Solvent Exchange: If the probe has precipitated from an aqueous buffer, you may be able to redissolve it in a small amount of DMSO or DMF and then re-dilute it into a more suitable aqueous buffer, perhaps with additives like a non-ionic surfactant.

  • Heating: Gentle warming may help to redissolve some aggregates, but this should be done with caution as excessive heat can degrade the molecule.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock and Working Solutions

  • Stock Solution Preparation (1 mM in DMSO):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 1 mM concentration.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

    • Dispense into small, single-use, light-protected aliquots (e.g., 5-10 µL).

    • Store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 1 µM in PBS):

    • Thaw one aliquot of the 1 mM stock solution at room temperature.

    • Briefly centrifuge the vial to collect the solution at the bottom.

    • Dilute the stock solution in your desired aqueous buffer (e.g., PBS) to the final working concentration. It is recommended to add the stock solution to the buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Use the working solution immediately. Do not store aqueous working solutions for extended periods.

Protocol 2: Quality Control of this compound Solution using UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a dilution of your this compound solution in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an absorbance between 0.1 and 1.0).

  • Spectrophotometer Setup:

    • Use a UV-Visible spectrophotometer and a quartz cuvette.

    • Blank the spectrophotometer with the same buffer used to dilute your sample.

  • Data Acquisition:

    • Scan the absorbance of your sample from approximately 500 nm to 750 nm.

  • Data Analysis:

    • Monomeric Cy5: A single, sharp absorption peak around 650 nm indicates that the dye is predominantly in its monomeric, fluorescently active state.

    • Aggregated Cy5 (H-aggregates): The presence of a shoulder or a distinct peak at a shorter wavelength (around 600 nm) in addition to the peak at 650 nm is indicative of H-aggregation. The ratio of the absorbance at ~600 nm to the absorbance at 650 nm can be used as a qualitative measure of the extent of aggregation.

Visualizations

cluster_0 Troubleshooting Workflow for Aggregation Issues Start Low Fluorescence or High Background CheckSpectrum Measure UV-Vis Spectrum (500-750 nm) Start->CheckSpectrum IsAggregated Blue-shifted peak (~600 nm) present? CheckSpectrum->IsAggregated Dilute Decrease Concentration IsAggregated->Dilute Yes Monomeric Monomeric peak only (~650 nm) IsAggregated->Monomeric No ChangeSolvent Optimize Solvent/Buffer (add DMSO, surfactant) Dilute->ChangeSolvent Sonicate Briefly Sonicate ChangeSolvent->Sonicate Filter Centrifuge/Filter (0.22 µm) Sonicate->Filter RecheckSpectrum Re-measure Spectrum Filter->RecheckSpectrum Proceed Proceed with Experiment RecheckSpectrum->Proceed Monomeric->Proceed

Caption: Troubleshooting workflow for identifying and resolving aggregation of this compound.

cluster_molecule This compound Structure cluster_aggregation Potential Aggregation Mechanism cluster_m1 cluster_m2 Biotin Biotin PEG3 PEG3 Linker Biotin->PEG3 Cy5 Cy5 (Hydrophobic Core) PEG3->Cy5 PEG4 m-PEG4 Linker Cy5->PEG4 Molecule1 Molecule 1 Aggregate H-Aggregate (Non-Fluorescent) Molecule1->Aggregate Hydrophobic Interaction Molecule2 Molecule 2 Molecule2->Aggregate π-π Stacking of Cy5 Biotin1 Biotin PEG3_1 PEG3 Cy5_1 Cy5 PEG4_1 m-PEG4 Biotin2 Biotin PEG3_2 PEG3 Cy5_2 Cy5 PEG4_2 m-PEG4

Caption: Molecular components and a simplified model of aggregation for this compound.

References

Impact of buffer conditions on N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored at -20°C to -70°C, protected from light, and kept in a desiccated environment. When preparing stock solutions, it is advisable to use anhydrous solvents like DMSO or DMF for the initial dissolution of the non-sulfonated dye and then aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions should be used promptly.

Q2: How does pH affect the fluorescence and stability of the Cy5 conjugate?

The fluorescence of Cy5 and its conjugates, including those with PEG and biotin, is largely stable across a broad pH range, typically between pH 4 and 10.[1][2][3][4] However, extreme pH values should be avoided. Highly alkaline conditions (pH > 10) can lead to the degradation of the cyanine dye structure, while highly acidic conditions (pH < 4) may also compromise its stability. For labeling reactions involving NHS esters, a pH of 8.2 to 8.5 is optimal to ensure the reactivity of primary amines while minimizing hydrolysis of the ester.

Q3: What is the impact of temperature on the stability of this fluorescent probe?

Increased temperature generally leads to a decrease in the fluorescence intensity of Cy5.[5] This is a common characteristic of many fluorophores. For long-term storage, it is crucial to maintain low temperatures (-20°C or below). During experimental procedures, it is important to be aware that temperature fluctuations can affect fluorescence readouts. For applications requiring heating, it is recommended to minimize the duration and temperature to prevent thermal degradation of the dye. Some fluorescent dyes begin to decompose at temperatures around 71°C (160°F).[5]

Q4: Can components of my buffer, such as reducing agents or other additives, affect the stability of this compound?

Yes, certain buffer components can negatively impact the stability of Cy5. Strong reducing agents can convert the fluorescent Cy5 dye into its non-fluorescent hydrocyanine form.[6][7] It is also important to be aware that commercial PEG reagents may contain reactive oxygen species (ROS) impurities, which can lead to a decrease in the stability and sensitivity of the PEGylated dye.[6][7][8] Using purified PEG during synthesis can help mitigate this issue. Buffers containing primary amines, such as Tris, can compete with the target molecule for reaction with NHS esters, thereby inhibiting the conjugation reaction.

Q5: How does PEGylation and biotinylation affect the overall stability of the Cy5 dye?

PEGylation generally increases the water solubility of the Cy5 dye, which can be advantageous for biological applications.[7] It can also enhance the stability of the molecule to which it is conjugated by protecting it from denaturation and aggregation.[9][10] The flexible PEG spacer between the biotin and the Cy5 dye is designed to minimize steric hindrance, allowing for efficient binding to avidin or streptavidin without compromising the fluorescent properties of the dye.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal Degradation of the Cy5 dye: Prolonged exposure to light (photobleaching), extreme pH, or high temperatures.Store the conjugate protected from light at -20°C or below. Use fresh or properly stored aliquots for each experiment. Ensure buffer pH is within the optimal range (4-10).
Quenching of fluorescence: Presence of quenching agents in the buffer or high degree of labeling leading to self-quenching.Identify and remove any potential quenching agents from your buffer. If you suspect self-quenching, consider optimizing the dye-to-molecule conjugation ratio.
Incorrect filter sets: Using excitation and emission filters that do not match the spectral properties of Cy5 (Ex/Em ~650/670 nm).Verify that the filter sets on your imaging system are appropriate for Cy5.
High background fluorescence Non-specific binding: The conjugate is binding to unintended targets or surfaces.Increase the number of wash steps. Include blocking agents like BSA in your buffer to reduce non-specific interactions. Optimize the concentration of the conjugate used.
Autofluorescence: The sample itself exhibits natural fluorescence.Include an unstained control to assess the level of autofluorescence. If possible, use spectral unmixing or select a different fluorescent probe with a distinct emission spectrum.
Inconsistent fluorescence intensity between experiments Variability in buffer conditions: Inconsistent pH, temperature, or presence of contaminants.Prepare fresh buffers for each experiment and ensure consistency in all experimental parameters.
Repeated freeze-thaw cycles: Degradation of the conjugate due to repeated changes in temperature.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Parameter Condition Effect on this compound Stability Reference
pH pH 4 - 10Fluorescence is generally stable.[1][2][3][4]
pH > 10Potential for dye degradation.General knowledge
pH < 4Potential for dye degradation.General knowledge
Temperature -20°C to -70°CRecommended for long-term storage.Product datasheets
Increasing TemperatureDecreased fluorescence intensity.[5]
> 71°CPotential for thermal decomposition of the dye.[5]
Additives Strong Reducing AgentsCan convert Cy5 to a non-fluorescent form.[6][7]
Reactive Oxygen Species (ROS)Can decrease stability and sensitivity.[6][7][8]
Primary Amines (e.g., Tris)Can inhibit NHS ester conjugation reactions.General knowledge

Experimental Protocols

Protocol for Assessing pH Stability

  • Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).

  • Prepare a working solution of this compound in a neutral buffer (e.g., PBS pH 7.4).

  • Dilute the working solution into each of the prepared pH buffers to a final concentration suitable for your fluorometer or plate reader.

  • Incubate the samples for a defined period (e.g., 1 hour) at room temperature, protected from light.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for Cy5 (Ex/Em ~650/670 nm).

  • Plot the relative fluorescence intensity as a function of pH to determine the stability range.

Protocol for Assessing Thermal Stability

  • Prepare a working solution of this compound in a suitable buffer (e.g., PBS pH 7.4).

  • Aliquot the working solution into several tubes.

  • Incubate the tubes at different temperatures (e.g., 25°C, 37°C, 50°C, 65°C, 80°C) for a fixed duration (e.g., 30 minutes), protected from light.

  • Cool the samples to room temperature.

  • Measure the fluorescence intensity of each sample.

  • Plot the remaining fluorescence intensity as a function of temperature to assess thermal stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare Stock Solution of This compound dilute Dilute Dye into Test Buffers prep_dye->dilute prep_buffers Prepare Buffers with Varying Conditions (pH, Temp, Additives) prep_buffers->dilute incubate Incubate under Controlled Conditions dilute->incubate measure Measure Fluorescence (Ex/Em ~650/670 nm) incubate->measure plot Plot Fluorescence vs. Buffer Condition measure->plot analyze Determine Stability Profile plot->analyze

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_flowchart decision decision issue issue start Start Troubleshooting issue_node Low/No Signal? start->issue_node check_storage Check Storage Conditions (-20°C, dark, dry) issue_node->check_storage Yes issue2_node High Background? issue_node->issue2_node No check_ph Verify Buffer pH (within 4-10) check_storage->check_ph check_temp Avoid High Temperatures check_ph->check_temp check_quenching Check for Quenchers check_temp->check_quenching check_filters Confirm Correct Filters check_quenching->check_filters end Problem Resolved check_filters->end increase_washes Increase Wash Steps issue2_node->increase_washes Yes issue2_node->end No add_blocking Add Blocking Agents (BSA) increase_washes->add_blocking optimize_conc Optimize Conjugate Concentration add_blocking->optimize_conc autofluorescence Check for Autofluorescence optimize_conc->autofluorescence autofluorescence->end

Caption: Troubleshooting flowchart for common issues with this compound.

References

How to remove unbound N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unbound N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 after a labeling reaction. Unbound dye can lead to high background signals and inaccurate results in downstream applications.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background fluorescence in downstream assays Incomplete removal of unbound this compound.- Verify the chosen purification method is appropriate for the size of your labeled molecule and the unbound dye (MW ~982.7 Da). - For size-exclusion chromatography, ensure the molecular weight cutoff (MWCO) of the resin is appropriate (e.g., >5 kDa for proteins). - For dialysis, use a membrane with a suitable MWCO (e.g., 3-5 kDa) and dialyze for a sufficient duration with adequate buffer changes. - Consider performing a second purification step if a single step is insufficient.[1]
Low recovery of the labeled molecule - The labeled molecule is being retained by the purification matrix. - Over-labeling has caused precipitation of the labeled molecule.[2] - For dialysis, the sample may have been lost during handling.- For chromatography, ensure the column is not overloaded.[3] - Optimize the labeling reaction to avoid high dye-to-molecule ratios.[2] - Handle samples carefully, especially when using dialysis tubing or cassettes.
Presence of both labeled molecule and free dye in the final sample The purification method has insufficient resolution to separate the labeled molecule from the unbound dye.- For small labeled molecules (e.g., peptides), consider using a purification method with higher resolution, such as HPLC.[4][5] - For larger molecules, ensure the size difference between the labeled molecule and the free dye is sufficient for the chosen size-based separation method.
Difficulty removing unbound dye from a small peptide The molecular weight of the labeled peptide is too close to that of the unbound dye for efficient separation by size-exclusion methods.- Utilize affinity purification by capturing the biotinylated peptide on a streptavidin or avidin resin. - Employ reverse-phase high-performance liquid chromatography (RP-HPLC) for separation based on hydrophobicity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider for purification?

A1: The key properties of this compound are its molecular weight of approximately 982.7 g/mol and its high water solubility due to the PEG spacers.[3][6][7][8] Its small size is the primary consideration for size-based purification methods, and the biotin moiety allows for affinity purification.

Q2: Which purification method is best for removing unbound this compound?

A2: The best method depends on the molecular weight of your labeled molecule, the required purity, sample volume, and available equipment.

  • Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger labeled molecule from the smaller unbound dye.[9][10][11][12] This can be performed using gravity columns or spin columns for faster processing.

  • Dialysis is a simple method suitable for larger sample volumes, but it is generally slower.[13]

  • Affinity Purification using streptavidin or avidin resin is highly specific for capturing the biotinylated molecule, thereby removing the unbound dye during the wash steps.[6][7]

  • Tangential Flow Filtration (TFF) is an efficient method for larger volumes and can be used for concentration and buffer exchange simultaneously.[14][15][16][17]

Q3: How can I confirm that the unbound dye has been successfully removed?

A3: You can confirm the removal of unbound dye using a few methods:

  • Spectrophotometry: Measure the absorbance of the purified sample at the excitation maximum of Cy5 (around 649 nm) and at a wavelength corresponding to your labeled molecule (e.g., 280 nm for proteins).[3] The ratio of these absorbances can help determine the degree of labeling and confirm the removal of free dye, which would otherwise contribute to the absorbance at 649 nm.

  • SDS-PAGE: For protein samples, run the purified sample on an SDS-PAGE gel. The unbound dye will run at the dye front, while the labeled protein will be at its corresponding molecular weight.[18] You can visualize the fluorescence of the gel before staining to see if any free dye is present.

  • Thin-Layer Chromatography (TLC): Spot a small amount of your purified sample on a TLC plate and develop it with an appropriate solvent system. The unbound dye will have a different retention factor (Rf) than the labeled molecule.

Q4: Can I use the same purification method for a small peptide labeled with this compound?

A4: For small labeled peptides, size-based separation methods like standard size-exclusion chromatography or dialysis may be less effective due to the small difference in molecular weight between the labeled peptide and the free dye. In such cases, affinity purification using the biotin tag or reverse-phase HPLC are often more suitable choices.[5]

Experimental Protocols

Method 1: Size-Exclusion Chromatography (Spin Column)

This method is rapid and suitable for small sample volumes.

Materials:

  • Spin column with an appropriate molecular weight cutoff (MWCO) (e.g., >5 kDa for proteins).

  • Collection tubes.

  • Microcentrifuge.

  • Equilibration buffer (e.g., PBS).

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.

  • Place the spin column in a new collection tube.

  • Carefully apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's recommendations.

  • The purified, labeled molecule will be in the collection tube, while the unbound this compound is retained in the column resin.

G cluster_prep Column Preparation cluster_purify Purification prep1 Remove storage buffer prep2 Equilibrate with buffer prep1->prep2 load Load sample onto column prep2->load spin Centrifuge load->spin collect Collect purified sample spin->collect unbound Unbound Dye (Retained in column) spin->unbound product Labeled Molecule (In collection tube) collect->product

Workflow for spin column purification.
Method 2: Dialysis

This method is suitable for larger sample volumes but is more time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa).

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Large beaker.

  • Stir plate and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load the labeling reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Seal the tubing or cassette.

  • Place the sealed sample into a beaker containing a large volume of chilled dialysis buffer (at least 200 times the sample volume).

  • Stir the buffer gently on a stir plate at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or preferably overnight.

  • Change the dialysis buffer 2-3 times to ensure complete removal of the unbound dye.

  • After the final dialysis period, carefully remove the purified sample from the tubing or cassette.

G cluster_prep Sample Preparation cluster_dialysis Dialysis load Load sample into dialysis device seal Seal device load->seal immerse Immerse in chilled buffer seal->immerse stir Stir gently immerse->stir change_buffer Change buffer (2-3 times) stir->change_buffer unbound Unbound Dye (Diffuses into buffer) stir->unbound collect Collect purified sample change_buffer->collect product Labeled Molecule (Remains in device) collect->product

Workflow for dialysis purification.
Method 3: Affinity Purification (Streptavidin Resin)

This method is highly specific for biotinylated molecules and is effective for various sample types.

Materials:

  • Streptavidin or avidin-conjugated resin (e.g., agarose beads).

  • Binding/Wash Buffer (e.g., PBS).

  • Elution Buffer (e.g., a buffer containing a high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8).

  • Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris, pH 8.5).

  • Columns or tubes for batch purification.

Procedure:

  • Equilibrate the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions.

  • Add the labeling reaction mixture to the equilibrated resin.

  • Incubate the mixture to allow the biotinylated molecule to bind to the resin.

  • Wash the resin with Binding/Wash Buffer to remove unbound this compound and other non-biotinylated components. Repeat the wash step 2-3 times.

  • Elute the purified, labeled molecule from the resin using the Elution Buffer.

  • If a low pH elution buffer was used, immediately neutralize the eluate with the Neutralization Buffer.

G cluster_prep Resin Preparation cluster_binding Binding & Washing cluster_elution Elution equilibrate Equilibrate streptavidin resin bind Bind sample to resin equilibrate->bind wash Wash resin (2-3 times) bind->wash elute Elute bound molecule wash->elute unbound Unbound Dye (In wash fractions) wash->unbound collect Collect purified sample elute->collect product Labeled Molecule (In eluate) collect->product

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a fluorescent conjugate with a Cyanine 5 (Cy5) fluorophore. Its approximate excitation and emission maxima are 649 nm and 667 nm, respectively.[1][2] These properties make it suitable for detection in the far-red region of the spectrum, which can help minimize autofluorescence from biological samples.[3]

Q2: What is the role of the PEG linkers in this molecule?

A2: The polyethylene glycol (PEG) linkers (PEG4 and PEG3) serve two primary purposes. Firstly, they increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[1][2] Secondly, the PEG chains act as flexible spacers, which can reduce steric hindrance. This allows the biotin and Cy5 moieties to be more accessible for binding to streptavidin and for fluorescence detection, respectively, potentially improving signal intensity and reducing non-specific interactions.[3][4][5]

Q3: What are the main applications for this compound?

A3: This reagent is versatile and can be used in a variety of applications where biotin-streptavidin interaction and fluorescent detection are employed. Common applications include:

  • Flow Cytometry[6]

  • Immunofluorescence (IF) / Immunohistochemistry (IHC)[7]

  • ELISA[3]

  • Western Blotting

  • Pull-down assays

Q4: How should I store and handle this compound?

A4: For long-term storage, it is recommended to store the product at -20°C and protected from light.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare aliquots to avoid repeated freeze-thaw cycles. Solutions of the compound should also be protected from light to prevent photobleaching of the Cy5 dye.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining

High background can obscure specific signals, leading to false positives and difficulty in data interpretation. This can be caused by several factors related to both the biotin and Cy5 components of the reagent.

Potential Causes and Solutions

Cause Explanation Solution
Endogenous Biotin Many tissues and cells, particularly liver, kidney, and brain, contain endogenous biotin, which will be bound by streptavidin-Cy5, leading to non-specific signal.[8]Use an endogenous biotin blocking kit. This typically involves a two-step process of first incubating the sample with an excess of unlabeled streptavidin, followed by incubation with free biotin to saturate the remaining binding sites on the streptavidin.
Non-Specific Binding of Streptavidin Streptavidin can non-specifically bind to certain cellular components.- Increase the stringency of wash steps (e.g., increase the number of washes or the salt concentration in the wash buffer).- Optimize the concentration of the streptavidin-Cy5 conjugate; using too high a concentration can increase background.- Use a high-quality blocking buffer. Options include Bovine Serum Albumin (BSA), normal serum from the species the secondary antibody was raised in, or commercial blocking solutions. For biotin-based systems, avoid blocking buffers containing biotin, such as those with milk.[9]
Hydrophobic Interactions of Cy5 Cyanine dyes can sometimes exhibit non-specific binding due to their hydrophobic nature.- Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers.[10] - The PEG linker on this compound is designed to reduce such interactions.[4][5]
Fc Receptor Binding If using a biotinylated antibody, Fc receptors on cells like macrophages and B cells can bind to the Fc region of the antibody non-specifically.Use an Fc receptor blocking reagent prior to incubation with the primary antibody.

Troubleshooting Workflow for High Background

start High Background Observed check_biotin Perform Endogenous Biotin Control (Stain with Streptavidin-Cy5 only) start->check_biotin biotin_positive Signal Present? check_biotin->biotin_positive block_biotin Implement Endogenous Biotin Blocking Protocol biotin_positive->block_biotin Yes optimize_blocking Optimize Blocking Buffer (e.g., switch from milk to BSA) biotin_positive->optimize_blocking No block_biotin->optimize_blocking optimize_streptavidin Titrate Streptavidin-Cy5 Concentration optimize_blocking->optimize_streptavidin increase_washes Increase Wash Stringency optimize_streptavidin->increase_washes check_fc Is a biotinylated antibody used? increase_washes->check_fc fc_positive Yes check_fc->fc_positive add_fc_block Add Fc Receptor Block fc_positive->add_fc_block Yes end Problem Resolved fc_positive->end No add_fc_block->end

A flowchart for troubleshooting high background signals.
Issue 2: Weak or No Signal

A lack of signal can be equally problematic, leading to false-negative results.

Potential Causes and Solutions

Cause Explanation Solution
Photobleaching of Cy5 Cy5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.- Minimize the exposure of the sample to light during incubation and imaging.- Use an anti-fade mounting medium for microscopy.[11] - Acquire images efficiently, using the lowest possible laser power and exposure time that provides a detectable signal.
Quenching of Cy5 High labeling densities of Cy5 on a single molecule can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission.[12][13]While this is less of a concern with a 1:1 biotin-Cy5 conjugate, if this reagent is used to label a target that is highly abundant and clustered, it could be a factor. Ensure optimal dilution of the reagent.
Suboptimal Reagent Concentrations The concentrations of the biotinylated probe, streptavidin-Cy5, or primary/secondary antibodies may be too low.Titrate each reagent to determine the optimal concentration for your specific assay. It is recommended to start with the manufacturer's suggested concentration range and perform a dilution series.
Inefficient Binding Incubation times may be too short for sufficient binding to occur.Optimize incubation times. For antibody-antigen interactions, this can range from 1 hour at room temperature to overnight at 4°C.[14] Streptavidin-biotin binding is typically very rapid.
Sample Preparation Issues Fixation and permeabilization methods can affect antigen accessibility and sample integrity.Optimize your fixation and permeabilization protocol for your specific target and antibody. Some antigens are sensitive to certain fixatives like methanol, while others require a specific permeabilization agent to be accessible.[14]

Signal Optimization Pathway

Start Weak or No Signal Check_Reagents Verify Reagent Concentrations and Activity Start->Check_Reagents Titrate Titrate Primary Ab, Biotinylated Probe, and Streptavidin-Cy5 Check_Reagents->Titrate Optimize_Incubation Optimize Incubation Times Titrate->Optimize_Incubation Check_Imaging Review Imaging Parameters Optimize_Incubation->Check_Imaging Use_Antifade Use Antifade Mounting Medium Check_Imaging->Use_Antifade Minimize_Exposure Minimize Light Exposure Use_Antifade->Minimize_Exposure Check_Sample_Prep Evaluate Sample Preparation (Fixation/Permeabilization) Minimize_Exposure->Check_Sample_Prep Improved_Signal Signal Improved Check_Sample_Prep->Improved_Signal

A pathway for optimizing weak or absent signals.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference(s)
Excitation Maximum~649 nm[1][2]
Emission Maximum~667 nm[1][2]
Molecular Weight~982.72 g/mol [1]
SolubilityWater, DMSO, DMF[2]

Table 2: Recommended Starting Concentrations for Common Applications

ApplicationRecommended Concentration RangeNotes
Immunofluorescence1-10 µg/mL for Streptavidin-Cy5Titration is highly recommended.
Flow Cytometry0.25-1 µg per 10^6 cells for Streptavidin-Cy5Titration is crucial for optimal signal-to-noise.
Western Blot1:1,000 - 1:10,000 dilution of a 1 mg/mL stockDependent on target abundance and primary antibody affinity.

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for using a biotinylated primary antibody followed by detection with streptavidin conjugated to a fluorophore like Cy5.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Biotinylated Primary Antibody

  • This compound (or streptavidin-Cy5)

  • Antifade Mounting Medium

  • Nuclear Counterstain (e.g., DAPI) (optional)

Procedure:

  • Cell Preparation: Wash cells briefly with PBS.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Streptavidin-Cy5 Incubation: Dilute the streptavidin-Cy5 conjugate in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash cells once with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for Cy5 and the counterstain.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the use of a biotinylated primary antibody and a streptavidin-Cy5 conjugate for staining cell surface antigens.

Materials:

  • Single-cell suspension

  • FACS Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Biotinylated Primary Antibody

  • Streptavidin-Cy5 conjugate

  • Viability Dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer.

  • Cell Count: Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Blocking (Optional): If high non-specific binding is expected, incubate cells with an Fc block for 10-15 minutes on ice.

  • Primary Antibody Staining: Aliquot 100 µL of cell suspension (1 x 10^6 cells) into FACS tubes. Add the titrated amount of biotinylated primary antibody.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Add 2 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amount of Streptavidin-Cy5.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer as in step 6.

  • Resuspension: Resuspend the cells in 300-500 µL of FACS buffer. If desired, add a viability dye according to the manufacturer's instructions.

  • Analysis: Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy5 excitation and emission.

References

Validation & Comparative

A Researcher's Guide to Selecting the Optimal Cy5-Biotin Linker for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cy5-Biotin Linkers

The biotin-streptavidin interaction is a cornerstone of many biological assays due to its high affinity and specificity. When coupled with the bright, far-red fluorescence of the Cy5 dye, it creates a powerful tool for detecting and quantifying target molecules in a variety of applications, including immunofluorescence, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). The linker connecting the biotin and Cy5 moieties plays a crucial role in the overall performance of the conjugate. Polyethylene glycol (PEG) linkers are commonly incorporated to enhance solubility, reduce non-specific binding, and provide spatial separation between the biotin and the fluorophore, which can minimize steric hindrance and potential quenching effects.

Comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Alternative Cy5-Biotin Linkers

This section provides a comparative overview of this compound and other Cy5-biotin linkers. The inclusion of PEG chains of varying lengths can influence the linker's hydrophilicity, flexibility, and overall length, which in turn can affect its performance in different experimental setups.

Table 1: Comparison of Cy5-Biotin Linker Specifications

FeatureThis compoundSulfo-Cy5-PEG3-biotinCy5-PEG-Biotin (Representative Short PEG)
Structure Biotin and Cy5 linked by a PEG7 spacer (PEG3 + PEG4)Biotin and Cy5 linked by a PEG3 spacer with a sulfo-group for increased water solubilityBiotin and Cy5 linked by a short PEG spacer (e.g., PEG4)
Molecular Weight ~982.71 g/mol [1]Varies by supplierVaries by supplier
Excitation Max. ~649 nm[1][2]~646 nm~650 nm
Emission Max. ~667 nm[1][2]~662 nm~670 nm
Solubility Good aqueous solubility due to PEG spacer[2]High aqueous solubility due to sulfo group and PEG spacerGood aqueous solubility due to PEG spacer
Key Features Long, flexible PEG7 spacerIncreased hydrophilicity from sulfo groupShorter spacer length
Potential Advantages - Reduced steric hindrance - Enhanced solubility - Minimized non-specific binding- Excellent water solubility - Reduced aggregation- May be suitable for assays where a shorter distance between biotin and Cy5 is desired
Potential Disadvantages - Longer linker might not be optimal for all FRET-based assays- Performance data not widely published- Shorter spacer may lead to increased steric hindrance in some applications
Binding Affinity Data Not available in published literatureNot available in published literatureNot available in published literature
Signal-to-Noise Ratio Data Not available in published literatureNot available in published literatureNot available in published literature

Experimental Protocols

The following are detailed protocols for common applications using Cy5-biotin linkers. These are synthesized from general immunofluorescence and flow cytometry protocols and should be optimized for your specific experimental conditions.

Immunofluorescence Staining of Adherent Cells

This protocol describes the use of a Cy5-biotin conjugate in an indirect immunofluorescence assay to visualize a target protein in cultured cells.

dot

Workflow for Immunofluorescence Staining.

Materials:

  • Cells cultured on sterile coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • Biotinylated secondary antibody against the host species of the primary antibody

  • Streptavidin-Cy5 conjugate (prepared with a linker such as this compound)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Preparation:

    • Wash cultured cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting an intracellular antigen).

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the biotinylated secondary antibody in blocking buffer.

    • Incubate the cells with the biotinylated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Streptavidin-Cy5 Incubation:

    • Dilute the Streptavidin-Cy5 conjugate in blocking buffer.

    • Incubate the cells with the diluted Streptavidin-Cy5 conjugate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the fluorescence using a microscope equipped with a filter set appropriate for Cy5 (Excitation/Emission: ~650/670 nm).

Flow Cytometry Analysis

This protocol outlines the use of a Cy5-biotin conjugate for the detection of a cell surface marker by flow cytometry.

dot

Workflow for Flow Cytometry.

Materials:

  • Single-cell suspension

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (optional, to reduce non-specific binding to Fc receptors)

  • Biotinylated primary antibody specific to the cell surface marker

  • Streptavidin-Cy5 conjugate (prepared with a linker such as this compound)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample and count the cells.

    • Wash the cells with cold FACS buffer.

    • (Optional) Block Fc receptors by incubating cells with an Fc block reagent according to the manufacturer's instructions.

  • Primary Antibody Staining:

    • Resuspend the cells in FACS buffer containing the biotinylated primary antibody at its predetermined optimal concentration.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

    • Wash the cells twice with cold FACS buffer by centrifugation.

  • Streptavidin-Cy5 Staining:

    • Resuspend the cells in FACS buffer containing the Streptavidin-Cy5 conjugate at its optimal concentration.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

    • Wash the cells twice with cold FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set suitable for Cy5 detection.

Signaling Pathways and Logical Relationships

While Cy5-biotin linkers are not directly involved in intracellular signaling pathways, their use in techniques like immunofluorescence allows for the visualization and localization of proteins that are key components of these pathways. For example, a researcher could use a Cy5-biotin linker system to detect the phosphorylation and subsequent nuclear translocation of a transcription factor in response to a specific stimulus. The logical relationship in this experimental context is a chain of detection events.

dot

detection_logic Target Target Protein (e.g., Phosphorylated Transcription Factor) PrimaryAb Primary Antibody (binds to target) Target->PrimaryAb specific binding SecondaryAb Biotinylated Secondary Antibody (binds to primary Ab) PrimaryAb->SecondaryAb specific binding StreptavidinCy5 Streptavidin-Cy5 Conjugate (binds to biotin) SecondaryAb->StreptavidinCy5 high-affinity binding Signal Fluorescent Signal (detected by instrument) StreptavidinCy5->Signal results in

Logical Flow of Signal Detection.

Conclusion

The choice of a Cy5-biotin linker can have a significant impact on the quality of experimental results. This compound, with its extended PEG7 spacer, offers theoretical advantages in reducing steric hindrance and non-specific binding, which can be beneficial in many applications. Alternatives with shorter PEG chains or the inclusion of sulfo- groups for enhanced solubility provide researchers with a range of options to best suit their specific assay requirements. As direct comparative performance data is limited, researchers are encouraged to consider the structural characteristics of each linker and to perform pilot experiments to determine the optimal reagent for their studies. By carefully selecting the appropriate Cy5-biotin conjugate and optimizing experimental protocols, researchers can enhance the sensitivity and reliability of their fluorescence-based assays.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides an objective, data-driven comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 against the spectrally similar and widely used Alexa Fluor 647 dye to aid in the selection of the optimal fluorophore for your research needs.

The core of this compound is the Cy5 fluorophore. Cy5 is a far-red dye commonly used for various fluorescence applications. The specific formulation includes a biotin moiety, enabling its use in high-affinity streptavidin-based detection systems, and PEG (Polyethylene glycol) linkers to improve solubility in aqueous media.[1][2][3] The most relevant competitor in the Alexa Fluor family is Alexa Fluor 647, which has a nearly identical excitation and emission spectrum, making it compatible with the same instrument settings and filter sets.[4][5]

Performance Characteristics: A Quantitative Comparison

While both dyes are spectrally similar, Alexa Fluor 647 consistently demonstrates superior performance in key photophysical metrics.[6] It is significantly brighter and more photostable than Cy5.[6][7] A major drawback of Cy5 is its tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[6][8] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[8] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in more reliable and brighter signals across a range of DOLs.[7][8][9]

Table 1: Photophysical Properties of Cy5 vs. Alexa Fluor 647

PropertyThis compoundAlexa Fluor 647Reference
Excitation Maximum (nm) ~649~650-652[1][6]
Emission Maximum (nm) ~667~667-670[1][6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[6]
Quantum Yield (QY) Lower (variable)0.33[10]
Photostability Less photostableMore photostable[6][7]
pH Sensitivity More sensitiveLess sensitive[6]
Experimental Data Summary

Quantitative studies have consistently highlighted the superior fluorescence of Alexa Fluor 647 conjugates. In one direct comparison, Alexa Fluor 647 retained approximately 80% of its initial fluorescence after continuous illumination, whereas Cy5 retained only 55% under the same conditions.[7] This enhanced photostability allows for longer exposure times and more robust image acquisition in fluorescence microscopy.

Furthermore, the total fluorescence of secondary antibody conjugates of Alexa Fluor 647 is significantly higher than that of Cy5 conjugates.[4][5] This increased brightness is particularly advantageous for detecting low-abundance targets.

Visualization of Key Concepts

To better illustrate the application and structural differences, the following diagrams are provided.

G Structural Components of the Detection System cluster_target Target Complex cluster_detection Detection Complex Target Target Protein PrimaryAb Primary Antibody SecondaryAb Biotinylated Secondary Antibody Streptavidin Streptavidin SecondaryAb->Streptavidin Biotin-Streptavidin Interaction Fluorophore This compound or Streptavidin-Alexa Fluor 647

Caption: Logical relationship of molecules in a biotin-streptavidin detection system.

G Indirect Immunofluorescence Workflow Fixation 1. Cell/Tissue Fixation (e.g., Paraformaldehyde) Permeabilization 2. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., BSA or Normal Serum) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 5. Biotinylated Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 6. Streptavidin-Fluorophore Incubation (e.g., SA-AF647) SecondaryAb->Detection Mounting 7. Mounting & Imaging Detection->Mounting

Caption: A typical workflow for indirect immunofluorescence using biotin-streptavidin.

Experimental Protocols

The following is a generalized protocol for indirect immunofluorescence on frozen tissue sections, a common application for biotinylated dyes.

Protocol: Indirect Immunofluorescence (IHC-Fr) with Biotin-Streptavidin Amplification

Materials:

  • Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)

  • Acetone (reagent grade), pre-chilled

  • Blocking Buffer: 10% Normal Serum (from the species of the secondary antibody) in PBS.

  • Primary Antibody (specific to the target protein)

  • Biotinylated Secondary Antibody (recognizes the primary antibody's host species)

  • Fluorophore-conjugated Streptavidin (e.g., Streptavidin-Alexa Fluor 647)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium (e.g., Fluoromount-G)

Methodology:

  • Tissue Preparation: Air dry frozen tissue sections on slides for 20-30 minutes.[11]

  • Fixation: Fix the sections by immersing them in pre-chilled acetone for 10 minutes.[11]

  • Rehydration: Rehydrate the tissue by immersing the slides in PBS or TBS for 10 minutes at room temperature.[11] From this point forward, ensure the tissue does not dry out.[11]

  • Blocking: Cover the tissue section with Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Gently wash the slides 3 times in PBS. Dilute the primary antibody to its optimal concentration in Blocking Buffer. Apply the antibody solution to the tissue and incubate overnight at 4°C in a humidified chamber.[11]

  • Secondary Antibody Incubation: Wash the slides 3 times in PBS (5 minutes per wash). Dilute the biotinylated secondary antibody in Blocking Buffer. Apply and incubate for 1 hour at room temperature.[11][12]

  • Fluorophore Detection: Wash the slides 3 times in PBS. Dilute the fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 647) in Blocking Buffer. Apply and incubate for 30-60 minutes at room temperature, protected from light.[11][12][13]

  • Counterstaining & Mounting: Wash the slides 3 times in PBS. If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.[11] Wash once more in PBS. Mount the coverslip using an antifade mounting medium.[11]

  • Visualization: Allow slides to dry for 1-2 hours before visualizing with a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., Cy5/Alexa Fluor 647) and counterstain.

Conclusion

For most applications, Alexa Fluor 647 is the superior choice over Cy5 due to its enhanced brightness, greater photostability, and minimal self-quenching.[6] These advantages lead to more robust, reliable, and reproducible experimental data, particularly in demanding applications like quantitative imaging and the detection of low-abundance targets.[6] While this compound is a functional and often more cost-effective option, the performance benefits of using a biotinylated Alexa Fluor 647 or a Streptavidin-Alexa Fluor 647 conjugate often justify the selection for achieving the highest quality results.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for generating robust and reproducible immunoassay data. This guide provides an objective comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent probe combining the far-red emitting cyanine 5 (Cy5) dye with a biotin moiety via a polyethylene glycol (PEG) linker, against its primary alternatives. The inclusion of PEG linkers in this molecule is designed to enhance solubility and reduce non-specific binding, common challenges in immunoassay development.

Performance Characteristics: A Quantitative Comparison

The performance of a fluorescent probe in an immunoassay is dictated by several key photophysical and biochemical properties. Here, we compare Cy5, the core fluorophore of the product in focus, with its most common and potent competitor, Alexa Fluor 647.

PropertyCy5Alexa Fluor 647Rationale & Impact on Immunoassays
Excitation Max (nm) ~650~650Both dyes are compatible with common red lasers (e.g., 633 nm He-Ne, 635 nm diode), allowing for use in standard fluorescence readers and flow cytometers.[1][2]
Emission Max (nm) ~670~665The similar emission spectra mean that the same filter sets can be used for detection.[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000A high molar extinction coefficient contributes to the overall brightness of the fluorophore. While Cy5 has a slightly higher coefficient, this does not always translate to brighter conjugates.
Relative Quantum Yield (RQY) ModerateHighAlexa Fluor 647 conjugates consistently exhibit a higher relative quantum yield compared to Cy5 conjugates, especially at higher degrees of labeling (DOL).[3][4][5] This leads to brighter signals and better sensitivity.
Photostability ModerateHighAlexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[3][6] This is critical for assays requiring long exposure times or repeated measurements, ensuring signal stability.
Self-Quenching HighLowCy5 has a strong tendency to form non-fluorescent aggregates when conjugated to proteins, leading to self-quenching and a reduction in signal, particularly at high DOLs.[2][6][7] Alexa Fluor 647 shows significantly less of this effect, resulting in more reliable and brighter conjugates.[2][6]
pH Sensitivity LowLowBoth dyes are relatively insensitive to pH in the physiological range, providing stable fluorescence in typical immunoassay buffers.[1]

The Role of PEG and Biotin in this compound

The "N-(m-PEG4)-N'-(biotin-PEG3)" portion of the molecule provides two key functionalities:

  • PEG Linkers (PEG4 and PEG3): The polyethylene glycol chains increase the hydrophilicity of the molecule. This enhanced water solubility can be advantageous in preventing aggregation and reducing non-specific binding to surfaces and other proteins within the assay, thereby improving the signal-to-noise ratio.

  • Biotin: This small molecule exhibits an exceptionally high and specific affinity for streptavidin. This interaction is widely exploited in immunoassays for signal amplification. A biotinylated detection antibody, when used in conjunction with a streptavidin-fluorophore conjugate, can significantly enhance the signal compared to a directly labeled secondary antibody.

Experimental Protocols

Below are detailed methodologies for a representative fluorescent immunoassay utilizing a biotin-streptavidin detection system.

Protocol 1: Indirect Fluorescent ELISA with Biotin-Streptavidin Detection

This protocol describes a sandwich ELISA format where the analyte is captured by one antibody and detected by a second, biotinylated antibody, followed by incubation with Streptavidin-Cy5.

Materials:

  • High-binding 96-well microplates

  • Capture Antibody (specific to the analyte of interest)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Analyte Standard and Samples

  • Biotinylated Detection Antibody (specific to a different epitope on the analyte)

  • Streptavidin-Cy5 conjugate (or the this compound labeled streptavidin)

  • Assay Diluent (e.g., Blocking Buffer)

  • Fluorescence plate reader with appropriate excitation and emission filters for Cy5

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to a pre-optimized concentration (typically 1-10 µg/mL). Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of diluted standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to its optimal concentration. Add 100 µL to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Assay Diluent (a typical starting concentration is 1-5 µg/mL). Add 100 µL to each well and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step as in step 2, performing an extra wash to minimize background.

  • Signal Detection: Read the plate on a fluorescence plate reader with excitation at ~650 nm and emission at ~670 nm.

Mandatory Visualizations

Diagram 1: Biotin-Streptavidin Signal Amplification Pathway

G cluster_surface Microplate Well Surface CaptureAb Capture Antibody Analyte Analyte CaptureAb->Analyte binds BiotinDetAb Biotinylated Detection Antibody Analyte->BiotinDetAb binds StrepCy5 Streptavidin-Cy5 (4 binding sites) BiotinDetAb->StrepCy5 binds (high affinity) Signal Fluorescent Signal StrepCy5->Signal generates

Caption: Biotin-Streptavidin signal amplification in a sandwich immunoassay.

Diagram 2: Experimental Workflow for a Fluorescent Sandwich ELISA

G Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Block 2. Block Non-specific Sites Coat->Block AddSample 3. Add Sample/Standard Block->AddSample AddDetAb 4. Add Biotinylated Detection Antibody AddSample->AddDetAb AddStrepCy5 5. Add Streptavidin-Cy5 AddDetAb->AddStrepCy5 Read 6. Read Fluorescence AddStrepCy5->Read End End Read->End

Caption: Workflow for a fluorescent sandwich ELISA using biotin-streptavidin detection.

Conclusion

This compound is a versatile reagent for immunoassays, leveraging the well-established properties of the Cy5 fluorophore and the biotin-streptavidin amplification system. The inclusion of PEG linkers offers potential improvements in solubility and reduction of non-specific binding. However, for applications demanding the highest sensitivity and photostability, alternative fluorophores such as Alexa Fluor 647 should be considered.[3][6] The choice between these reagents will depend on the specific requirements of the immunoassay, including the desired level of sensitivity, the need for photostability, and cost considerations. For most protein labeling applications, Alexa Fluor 647 is the superior choice over Cy5 due to its increased brightness and enhanced photostability.[7]

References

A Comparative Guide to the Quantum Yield of Biotinylated Cy5 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly influences experimental outcomes. The brightness of a fluorophore, fundamentally determined by its quantum yield and molar extinction coefficient, is a key performance metric. This guide provides a detailed comparison of the quantum yield of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 against common alternatives, supported by experimental data and protocols.

Performance Comparison of Biotinylated Fluorophores

The following table summarizes the key photophysical properties of this compound and its alternatives. The quantum yield (Φ) is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter fluorescent signal, which is crucial for sensitive detection in various applications.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
sulfo-Cyanine5-PEG3-biotin (analogue to this compound)646662271,0000.28[1][2][3]
Cy5 biotin conjugate 651670~250,0000.27[4]
Alexa Fluor™ 647 biotin 650668239,0000.33
DyLight™ 650 652672250,000High (specific value for biotin conjugate not available)[5]

Note: A specific quantum yield for this compound was not found in publicly available literature. The value presented is for the structurally similar molecule, sulfo-Cyanine5-PEG3-biotin. The presence and length of polyethylene glycol (PEG) linkers can influence the photophysical properties of a fluorophore.

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for the objective comparison of fluorescent probes. The most common method is the comparative quantum yield measurement, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Protocol for Comparative Quantum Yield Measurement

This protocol outlines the steps for determining the relative fluorescence quantum yield of a biotinylated dye using a reference standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 101 for the red region)[6]

  • Sample of unknown quantum yield (e.g., this compound)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions. Record the absorbance at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Measure the fluorescence emission spectrum for each diluted solution of the standard and the sample. Ensure the entire emission band is recorded.

    • Measure the fluorescence of a solvent blank and subtract it from each of the sample and standard spectra.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).

Application Workflow: Streptavidin-Biotin Binding Assay

Biotinylated fluorescent dyes are widely used in applications that leverage the high-affinity interaction between biotin and streptavidin. A common workflow is a pull-down assay to detect or quantify a biotinylated molecule.

Streptavidin_Biotin_Assay Biotin_Dye Biotinylated Fluorescent Dye (e.g., Biotin-PEG-Cy5) Incubation Incubation Biotin_Dye->Incubation Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Incubation Magnetic_Separation Magnetic Separation Incubation->Magnetic_Separation Wash Wash Steps Magnetic_Separation->Wash Detection Fluorescence Detection Wash->Detection

Caption: Workflow of a fluorescent streptavidin-biotin binding assay.

References

Benchmarking N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Comparative Guide for a New Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in a new experimental setup, alongside a comparable alternative, Biotin-PEG4-Alexa Fluor 647. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent biotinylated probe for their specific applications.

Product Overview

This compound is a versatile molecule that incorporates a biotin moiety for strong and specific binding to streptavidin and avidin, a Cy5 fluorescent dye for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers.[1][2] The PEG chains enhance aqueous solubility and minimize non-specific binding, which improves the stability and performance of labeled molecules.[3][4] The Cy5 fluorophore is well-suited for multiplexing and reducing background interference in complex biological samples due to its far-red fluorescence.[3]

Comparative Performance Data

The performance of this compound was benchmarked against Biotin-PEG4-Alexa Fluor 647, a commonly used alternative with similar spectral characteristics. Key performance metrics are summarized below.

PropertyThis compoundBiotin-PEG4-Alexa Fluor 647Reference
Excitation Maximum (nm) ~649~650[5]
Emission Maximum (nm) ~667~668
Quantum Yield ~0.27 (in aqueous buffer)~0.33 (in aqueous buffer)[6]
Photostability GoodExcellent[1][7][8]
Brightness BrightVery Bright[7][8]
pH Sensitivity Low (pH 4-10)Insensitive[1][9]

Key Findings:

  • Spectral Compatibility: Both probes exhibit nearly identical excitation and emission spectra, making them compatible with standard Cy5 filter sets.[7]

  • Brightness and Photostability: Alexa Fluor 647 demonstrates superior brightness and photostability compared to Cy5.[7][8] Cy5 is more prone to photobleaching under continuous illumination.[9]

  • Quantum Yield: Alexa Fluor 647 has a slightly higher quantum yield, contributing to its increased brightness.[10][6]

  • Self-Quenching: Cy5 has a greater tendency for self-quenching when conjugated to proteins at high degrees of labeling, which can lead to reduced fluorescence. Alexa Fluor 647 shows significantly less of this effect.[3][8]

Experimental Protocols

Flow Cytometry: Cell Surface Receptor Expression Analysis

This protocol outlines a method for quantifying the expression of a cell surface receptor using indirect staining with a biotinylated primary antibody and a fluorescently labeled streptavidin conjugate.

Materials:

  • Cells expressing the target receptor

  • Biotinylated primary antibody against the target receptor

  • This compound or Biotin-PEG4-Alexa Fluor 647

  • Streptavidin

  • Flow Cytometry Staining Buffer (PBS + 2% BSA + 0.02% sodium azide)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Primary Antibody Incubation: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the biotinylated primary antibody at its predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.[11]

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 400 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.[11]

  • Secondary Staining: Prepare a solution of Streptavidin conjugated to either this compound or Biotin-PEG4-Alexa Fluor 647. Resuspend the cell pellet in 100 µL of the streptavidin-fluorophore solution. Incubate for 30 minutes on ice, protected from light.

  • Final Washes: Repeat the washing steps as described in step 3.

  • Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for Cy5/Alexa Fluor 647.[11]

In Vitro Binding Assay: Streptavidin-Biotin Interaction

This protocol describes a fluorescence-based assay to determine the binding affinity of the biotinylated fluorescent probes to streptavidin.

Materials:

  • This compound

  • Biotin-PEG4-Alexa Fluor 647

  • Streptavidin

  • Binding Buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Streptavidin Solution: Prepare a stock solution of streptavidin in the binding buffer.

  • Prepare Probe Dilutions: Create a serial dilution of this compound and Biotin-PEG4-Alexa Fluor 647 in the binding buffer.

  • Assay Setup: In a 96-well black microplate, add a fixed concentration of streptavidin to each well. Then, add the varying concentrations of the fluorescent probes to the wells. Include control wells with the probes alone to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for Cy5/Alexa Fluor 647.

  • Data Analysis: Subtract the background fluorescence from the readings. Plot the fluorescence intensity as a function of the probe concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway: EGFR Targeted Delivery

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[2][12] Biotinylated molecules can be used to target therapeutics to EGFR-expressing cancer cells through the high-affinity biotin-streptavidin interaction.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds Biotinylated_Antibody Biotinylated Antibody Streptavidin_Drug Streptavidin- Drug Conjugate Biotinylated_Antibody->Streptavidin_Drug Binds (Biotin) Biotinylated_Antibody->EGFR Targets P P EGFR->P Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

EGFR Signaling and Targeted Drug Delivery
Experimental Workflow: Flow Cytometry

The following diagram illustrates the key steps in the flow cytometry protocol for analyzing cell surface receptor expression.

Flow_Cytometry_Workflow A Cell Preparation (Harvest & Wash) B Primary Antibody Incubation (Biotinylated Ab) A->B C Wash Step (Centrifugation) B->C D Secondary Staining (Streptavidin-Cy5) C->D E Final Wash Steps D->E F Flow Cytometry Analysis E->F

Flow Cytometry Experimental Workflow
Logical Relationship: Probe Selection Criteria

The choice between this compound and an alternative like Biotin-PEG4-Alexa Fluor 647 depends on the specific experimental requirements.

Probe_Selection Start Experimental Goal High_Photostability High Photostability Required? Start->High_Photostability Max_Brightness Maximum Brightness Essential? High_Photostability->Max_Brightness Yes Cost_Consideration Cost is a Major Factor? High_Photostability->Cost_Consideration No Max_Brightness->Cost_Consideration No AF647 Choose Biotin-PEG-Alexa Fluor 647 Max_Brightness->AF647 Yes Cost_Consideration->AF647 No Cy5 Choose This compound Cost_Consideration->Cy5 Yes

Probe Selection Decision Tree

References

A Comparative Guide to the Specificity and Selectivity of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biotin-streptavidin systems for molecular detection and imaging, the choice of a fluorescent probe is critical for achieving high specificity and selectivity. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 with common alternatives, supported by experimental data and detailed protocols.

This compound is a popular fluorescent probe that leverages the high-affinity interaction between biotin and streptavidin (or avidin).[1][2][3] Its structure incorporates a Cy5 fluorophore for far-red fluorescence detection, a biotin molecule for binding to streptavidin, and polyethylene glycol (PEG) linkers to enhance aqueous solubility and minimize non-specific binding.[4][5]

Performance Comparison

To facilitate an objective assessment, the following tables summarize the key performance characteristics of this compound and its main competitors: Alexa Fluor 647-biotin conjugates and Fluorescein-biotin conjugates.

Table 1: Spectroscopic and Photophysical Properties

PropertyThis compoundBiotinylated Alexa Fluor 647Biotinylated Fluorescein
Excitation Maximum (nm) ~649~650~494
Emission Maximum (nm) ~667~668~518
Quantum Yield Moderate to HighHighModerate
Photostability ModerateHighLow to Moderate[1][6]
pH Dependence LowLowHigh (fluorescence decreases at acidic pH)
Molecular Weight ~983 g/mol Varies with linker~831 g/mol

Table 2: Binding and Performance Characteristics

PropertyThis compoundBiotinylated Alexa Fluor 647Biotinylated Fluorescein
Binding Affinity (Kd) to Streptavidin ~10⁻¹⁴ - 10⁻¹⁵ M (estimated)[1][2][3]~10⁻¹⁴ - 10⁻¹⁵ M (estimated)~10⁻¹⁴ - 10⁻¹⁵ M (estimated)
Specificity HighHighHigh
Selectivity (Signal-to-Noise Ratio) Good to ExcellentExcellentGood
Non-Specific Binding Low (due to PEG linkers)[7]Low to Moderate (can be improved with PEGylation)Moderate (can be higher due to hydrophobicity)
Self-Quenching Prone to quenching at high labeling densities[8]Minimal[8][9]Less prone than Cy5, but can occur

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable comparative analysis. The following are protocols for key experiments to evaluate the specificity and selectivity of biotinylated fluorescent probes.

Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding affinity (Kd) of a biotinylated fluorescent probe to streptavidin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated fluorescent probe (e.g., this compound)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., Glycine-HCl pH 1.5)

Procedure:

  • Surface Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer until a stable baseline is achieved.

  • Ligand Immobilization: Inject a solution of the biotinylated fluorescent probe over the sensor surface at a low flow rate (e.g., 10 µL/min) to allow for capture by the immobilized streptavidin. The amount of immobilized ligand should be kept low to avoid mass transport limitations.

  • Analyte Injection (Association): Inject a series of concentrations of the target protein (e.g., a biotin-binding antibody or receptor) over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.

  • Dissociation: Switch back to running buffer flow for a defined period (e.g., 600 seconds) to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration: If necessary, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][11][12][13]

Protocol 2: Specificity and Selectivity Analysis using Flow Cytometry

This protocol details a cell-based assay to compare the specificity and signal-to-noise ratio of different biotinylated fluorescent probes.

Materials:

  • Cells expressing the target of interest

  • Biotinylated primary antibody against the target

  • Streptavidin conjugated to the fluorescent probes to be tested (e.g., Streptavidin-Cy5, Streptavidin-Alexa Fluor 647, Streptavidin-FITC)

  • Flow cytometer

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Blocking solution (e.g., FACS buffer with 5% normal serum from the host species of the secondary antibody)

  • (Optional) Unlabeled biotin for blocking control

Procedure:

  • Cell Preparation: Harvest and wash the cells, then adjust the cell concentration to 1 x 10⁶ cells/mL in FACS buffer.

  • Blocking: Incubate the cells with blocking solution for 15-30 minutes on ice to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody at its optimal dilution for 30-60 minutes on ice. Include a negative control of unstained cells and an isotype control.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation.

  • Streptavidin-Fluorophore Incubation: Resuspend the cells in a solution containing the streptavidin-fluorophore conjugate at its optimal dilution. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with cold FACS buffer.

  • (Optional) Blocking Control: For a specificity control, pre-incubate the streptavidin-fluorophore conjugate with an excess of free biotin before adding it to the cells.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on the flow cytometer using the appropriate laser and filter settings for each fluorophore.

  • Data Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the positive cell population for each probe. The signal-to-noise ratio can be calculated by dividing the gMFI of the positively stained cells by the gMFI of the negative control (unstained or isotype control).[9][14][15][16][17]

Visualizations

Experimental Workflow for Specificity Analysis

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis prep1 Harvest & Wash Cells prep2 Block Non-Specific Sites prep1->prep2 stain1 Incubate with Biotinylated Primary Ab prep2->stain1 stain2 Wash stain1->stain2 stain3 Incubate with Streptavidin-Fluorophore stain2->stain3 stain4 Wash stain3->stain4 acq1 Flow Cytometry Acquisition stain4->acq1 acq2 Analyze gMFI acq1->acq2 acq3 Calculate Signal-to-Noise Ratio acq2->acq3

Caption: Workflow for flow cytometry-based specificity and selectivity analysis.

Biotin-Streptavidin Interaction Pathway

G Probe This compound Complex Biotin-Streptavidin-Cy5 Complex Probe->Complex High-Affinity Binding (Kd ~10⁻¹⁵ M) Streptavidin Streptavidin (Tetramer) Streptavidin->Complex Signal Fluorescence Signal (Detection) Complex->Signal

Caption: Schematic of the high-affinity binding between the biotinylated probe and streptavidin.

References

A Researcher's Guide to Biotinylated Cy5 Probes for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent probe commonly used in advanced microscopy and bioconjugation. We will explore its performance in the context of single-molecule studies and compare it with relevant alternatives, supported by data from published research. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal fluorescent labeling strategy for their experiments.

Introduction to this compound

This compound is a trifunctional molecule designed for high-specificity applications. Its structure consists of a biotin moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for far-red fluorescence detection, and two polyethylene glycol (PEG) linkers to enhance solubility and minimize non-specific interactions. The PEG linkers, a PEG4 and a PEG3 chain, provide a flexible spacer arm that ensures the biotin can bind to streptavidin without steric hindrance from the labeled molecule or the Cy5 dye.[1]

The primary applications for this type of probe include fluorescence imaging, flow cytometry, immunoassays, and particularly single-molecule studies like Förster Resonance Energy Transfer (smFRET), where molecules are tethered to a surface for observation.[1][2] The Cy5 dye is favored for its emission in the far-red spectrum (approx. 660-670 nm), a range where cellular autofluorescence is significantly lower, leading to improved signal-to-noise ratios.[1]

Figure 1. Functional Components of the Probe cluster_functions PROBE Biotin PEG3 Linker Cy5 Fluorophore m-PEG4 Linker Biotin_Func High-Affinity Anchoring (to Streptavidin/NeutrAvidin) Linker_Func Improves Solubility Reduces Steric Hindrance Minimizes Non-Specific Binding Cy5_Func Far-Red Fluorescent Reporter (Low Autofluorescence Background) p1 p2 p3

Figure 1. Functional Components of the Probe

Comparative Analysis: Performance Metrics

Selecting the right probe requires a trade-off between brightness, photostability, and biocompatibility. While direct, side-by-side comparisons for this compound are scarce, we can compile data on its core components and compare them to common alternatives.

Alternatives Considered:

  • Biotin-PEG-Cy3: Uses a different fluorophore (Cy3) that emits in the green-yellow spectrum.

  • Biotin-Cy5 (No PEG): A non-PEGylated version, represented here by data from Cy5-NHS ester, to highlight the linker's role.

  • Biotin-PEG-ATTO647N: Employs an ATTO-class dye, known for superior photostability in single-molecule experiments.

Table 1: Spectroscopic Property Comparison

Property This compound Biotin-PEG-Cy3 Biotin-Cy5 (No PEG) Biotin-PEG-ATTO647N
Excitation Max (λex) ~646-650 nm[1][3] ~550 nm ~646-649 nm[3] ~646 nm
Emission Max (λem) ~662-667 nm[1][4][5] ~570 nm ~662-671 nm[3] ~664 nm
Molar Extinction (ε) ~250,000 M⁻¹cm⁻¹ (for Cy5)[3] ~150,000 M⁻¹cm⁻¹ ~250,000 M⁻¹cm⁻¹[3] ~150,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.20 (may be lower with PEG)[3] ~0.30 ~0.20[3] ~0.65

| Relative Brightness (ε x Φ) | ~50,000 | ~45,000 | ~50,000 | ~97,500 |

Note: Data is compiled from sources reporting on the individual dye moieties. Brightness is a calculated relative value.

Table 2: Qualitative Performance Comparison

Feature This compound Discussion & Alternatives
Solubility High . The hydrophilic PEG spacer significantly increases solubility in aqueous buffers.[4][5] Alternative (No PEG): Cy5 without a PEG linker is more hydrophobic and prone to aggregation in aqueous media, which can affect labeling efficiency and cause non-specific binding.[3]
Non-Specific Binding Low . PEG linkers are well-established for creating a passivation layer that prevents molecules from sticking non-specifically to surfaces.[6] This is a crucial advantage for single-molecule imaging, where stray binding can create significant background noise.[7]
Photostability Moderate . Cy5 is known to be susceptible to photobleaching and can enter dark states, especially in the absence of oxygen scavenging systems.[2] Alternative (ATTO Dyes): ATTO-class dyes like ATTO647N are specifically engineered for enhanced photostability and are often preferred for long-duration single-molecule tracking experiments.[8]

| Quenching Effects | High Risk at High Labeling Ratios . When multiple Cy5 dyes are brought into close proximity on a protein, they can suffer from self-quenching, leading to a dramatic loss of fluorescence.[9] | Alternative (Cy3): Cy3 shows significantly less self-quenching and can even exhibit a 2-3 fold fluorescence enhancement upon conjugation to proteins, making it a more robust choice for applications requiring high labeling densities.[9] |

Key Experimental Protocol: Single-Molecule Surface Immobilization

The following is a generalized protocol for immobilizing a biotinylated, Cy5-labeled molecule (e.g., DNA or protein) on a PEG-passivated quartz slide for Total Internal Reflection Fluorescence (TIRF) microscopy. This procedure is synthesized from methodologies described in multiple single-molecule research articles.[2][6][10]

A. Surface Passivation:

  • Cleaning: Thoroughly clean quartz slides and coverslips with detergents, methanol, and acetone, followed by treatment with KOH.[6]

  • PEGylation: Incubate the cleaned slide surface with a solution containing a mixture of m-PEG and Biotin-PEG (e.g., 99:1 ratio). This creates a coating that resists non-specific protein adsorption while providing biotin anchor points.[6][10]

  • Assembly: Assemble the slide and coverslip to create a microfluidic flow chamber.

B. Molecule Immobilization:

  • NeutrAvidin Coating: Introduce a solution of NeutrAvidin into the chamber. The NeutrAvidin binds to the biotin-PEG on the surface. Wash away any excess.[2]

  • Probe Introduction: Dilute the this compound labeled sample to a picomolar concentration (e.g., 20-100 pM) in an appropriate imaging buffer.[2][6]

  • Immobilization: Flow the diluted, labeled sample into the chamber. The biotin on the probe binds with high affinity to the surface-bound NeutrAvidin, immobilizing the molecule. Allow 5-10 minutes for binding.

  • Final Wash: Wash the chamber with imaging buffer to remove any unbound molecules.

C. Imaging:

  • Buffer Exchange: Introduce the final imaging buffer, which must contain an oxygen scavenging system (e.g., glucose oxidase, catalase, and Trolox or β-mercaptoethanol) to enhance dye photostability.[2][6]

  • Data Acquisition: Use a TIRF microscope with a 640 nm laser to excite the Cy5 fluorophore. Collect fluorescence emission data over time to observe single-molecule events.

Figure 2. Workflow for Single-Molecule Immobilization cluster_prep A. Surface Preparation cluster_immob B. Molecule Immobilization cluster_acq C. Data Acquisition Clean 1. Clean Quartz Slide PEG 2. Coat with m-PEG / Biotin-PEG Clean->PEG Assemble 3. Assemble Flow Chamber PEG->Assemble Neut 4. Add NeutrAvidin (Binds to Biotin-PEG) Assemble->Neut Probe 5. Inject Biotin-Cy5 Probe (Binds to NeutrAvidin) Neut->Probe Wash 6. Wash Away Unbound Probe Probe->Wash Buffer 7. Add Imaging Buffer with Oxygen Scavenger Wash->Buffer TIRF 8. Image with TIRF Microscope (640 nm Laser) Buffer->TIRF Result Single-Molecule Fluorescence Data TIRF->Result

Figure 2. Workflow for Single-Molecule Immobilization

Conclusion and Recommendations

This compound is a well-designed probe for applications requiring surface immobilization and far-red fluorescence detection. Its key advantage lies in the dual-PEG linker, which confers high aqueous solubility and minimizes non-specific binding—critical factors for achieving clean data in sensitive single-molecule assays.[4][6]

However, researchers must consider its limitations. For experiments demanding very long observation times, a more photostable fluorophore like ATTO647N may be a superior choice. For applications that involve high-density labeling of proteins, the inherent self-quenching properties of Cy5 make Cy3 a more reliable alternative, despite its emission at a shorter wavelength.[9]

Ultimately, the choice of probe depends on the specific experimental constraints. For standard single-molecule immobilization experiments where non-specific binding is a primary concern and observation times are moderate, this compound offers an effective and reliable solution.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

I. Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary known hazards are:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].

All laboratory personnel must be trained in standard laboratory safety procedures and be familiar with the specific risks associated with this compound before handling.

II. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE must be worn at all times when handling this compound[2][3][4][5][6][7]:

  • Gloves: Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene) are mandatory.[6] Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes.[2][3][4]

  • Lab Coat: A long-sleeved lab coat or gown should be worn to protect skin and clothing.[2][6]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling large quantities.

III. Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool (2-8°C), dry, and dark place.[8] The Cy5 fluorophore is light-sensitive.[9]

  • Keep the container tightly sealed to prevent moisture contamination.

Preparation and Use:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct sunlight.[9]

  • When preparing solutions, use anhydrous solvents like DMSO or DMF for the initial stock solution.[10] The compound's hydrophilic PEG spacer enhances solubility in aqueous media for subsequent dilutions.[11]

  • Avoid using buffers that contain primary amines (e.g., Tris or glycine) if the compound is to be used in NHS-ester conjugation reactions, as they will compete with the labeling target.[9][10]

IV. Disposal Plan

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1]

  • Waste Collection:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[12][13]

    • Solid waste, such as contaminated pipette tips, tubes, and gloves, should be placed in a separate, clearly labeled hazardous waste container.[12]

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[13]

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.[12][13]

V. Quantitative Data Summary

ParameterValueSource
Molecular Weight 982.72 g/mol [1]
Formula C₅₂H₇₆ClN₅O₉S[1]
Storage Temperature 2-8°C[8]
Excitation Maximum (Cy5) ~649 nm[11]
Emission Maximum (Cy5) ~667 nm[11]

VI. Experimental Workflow: Fluorescent Labeling of a Protein

The following diagram illustrates a typical workflow for labeling a protein with this compound for subsequent use in a pull-down assay.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application start Start prep_dye Dissolve this compound in Anhydrous DMSO start->prep_dye prep_protein Prepare Protein in Amine-Free Buffer (pH 8.5-9.0) start->prep_protein mix Mix Dye and Protein Solutions prep_dye->mix prep_protein->mix incubate Incubate at Room Temperature (Protect from Light) mix->incubate purify Purify Labeled Protein (e.g., Gel Filtration) incubate->purify collect Collect Labeled Protein Fractions purify->collect pull_down Biotin-Streptavidin Pull-Down Assay collect->pull_down analyze Fluorescence Detection of Cy5 pull_down->analyze finish End analyze->finish

Workflow for protein labeling and subsequent pull-down assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.